molecular formula C15H20O5 B1376135 Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate CAS No. 92656-04-7

Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Cat. No.: B1376135
CAS No.: 92656-04-7
M. Wt: 280.32 g/mol
InChI Key: YLZYKBFRODAJLW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate is a synthetic organic compound characterized by a propanate ester chain linked to a dimethoxyphenyl ring system bearing an acetyl substituent. This structure suggests its primary utility in research and development settings, particularly as a key synthetic intermediate or building block in the preparation of more complex molecules . Compounds with similar structural motifs, such as propanoate esters with methoxy-substituted aromatic rings, are frequently employed in medicinal chemistry research for the synthesis of novel compounds with potential biological activity . For instance, research into 3,4-dialkoxy-2-alkylcarbonyl anilino compounds has explored their use as cardiovascular agents . Furthermore, structurally complex propanoate derivatives have been investigated for their antiproliferative properties in oncology research, demonstrating the value of this chemical class in drug discovery . Researchers value this compound for its potential to be further functionalized, with the acetyl group enabling condensation reactions such as oximation and hydrazinolysis, which are common strategies to generate diverse chemical libraries for biological screening . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and compliance with all relevant regulatory protocols.

Properties

IUPAC Name

ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-5-20-15(17)7-6-11-8-13(18-3)14(19-4)9-12(11)10(2)16/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZYKBFRODAJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1C(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate" CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a substituted aromatic compound with potential applications in pharmaceutical research and development. Due to the limited availability of public data, including a registered CAS number for this specific molecule, this document focuses on a proposed synthetic route, predicted physicochemical properties, and a discussion of its potential pharmacological relevance based on the activities of structurally similar compounds.

Introduction and Rationale

This compound belongs to the class of acetophenones, which are known for a wide range of biological activities, including anticancer, analgesic, antioxidant, and anti-inflammatory properties.[1][2][3] The presence of a dimethoxy-substituted phenyl ring is a common feature in many pharmacologically active natural products and synthetic compounds. This guide is intended for researchers and drug development professionals interested in the synthesis and evaluation of novel substituted phenylpropanoates as potential therapeutic agents.

Proposed Synthesis of this compound

The synthesis of the title compound can be envisioned through a multi-step process starting from commercially available reagents. A plausible and robust synthetic strategy involves the introduction of the propanoate side chain to a pre-functionalized dimethoxyacetophenone core. The following protocol is a proposed pathway based on established organic synthesis methodologies.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Bromination cluster_2 Step 3: Heck Cross-Coupling cluster_3 Step 4: Catalytic Hydrogenation A 1,2-Dimethoxybenzene (Veratrole) B 3,4-Dimethoxyacetophenone A->B Acetyl Chloride, AlCl3, DCM C 2-Bromo-4,5-dimethoxyacetophenone B->C N-Bromosuccinimide, Acetic Acid D Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate C->D Ethyl Acrylate, Pd(OAc)2, P(o-tolyl)3, Et3N, DMF E This compound (Target Compound) D->E H2, Pd/C, Ethanol

Sources

An In-Depth Technical Guide to Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of its predicted chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Executive Summary

Introduction and Nomenclature

Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate is a derivative of both acetophenone and ethyl propanoate. The nomenclature indicates an ethyl ester of a propanoic acid, which is substituted at the third carbon with a 2-acetyl-4,5-dimethoxyphenyl group. The core structure is a benzene ring with two methoxy groups at positions 4 and 5, an acetyl group at position 2, and the propanoate substituent at position 1. Due to the limited availability of direct experimental data, this guide will provide a theoretical and comparative analysis based on well-understood principles of organic chemistry and data from closely related analogues.

Predicted Physicochemical Properties

The physical and chemical properties of this compound can be inferred from its constituent parts. The ethyl propanoate portion suggests it will be a liquid at room temperature and possess a characteristically fruity odor. The large, substituted aromatic ring will likely increase its boiling point and density compared to simple ethyl propanoate and will decrease its solubility in water.

PropertyPredicted ValueRationale
Molecular Formula C₁₅H₂₀O₅Based on structural components.
Molecular Weight 280.32 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidTypical for similar aromatic esters.
Odor Faintly fruity or aromaticCharacteristic of the ethyl propanoate moiety.
Boiling Point > 250 °CSignificantly higher than ethyl propanoate (99 °C) due to increased molecular weight and polarity from the substituted aromatic ring.[1]
Melting Point < 25 °CLikely to be a liquid at room temperature, similar to many substituted aromatic esters.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane)The ester and ether groups provide some polarity, but the overall molecule is largely nonpolar. 3',4'-Dimethoxyacetophenone is soluble in methanol and insoluble in water.[2]
Density ~1.1 - 1.2 g/cm³Higher than ethyl propanoate (0.888 g/mL) due to the dense aromatic ring.[1]

Proposed Synthetic Pathways

A plausible synthetic route to this compound can be envisioned through a multi-step process, likely starting from a commercially available dimethoxybenzene derivative. Two potential pathways are outlined below.

Pathway A: Friedel-Crafts Acylation followed by Introduction of the Propanoate Chain

This pathway would begin with the Friedel-Crafts acylation of a suitable dimethoxybenzene precursor to introduce the acetyl group, followed by a reaction to add the ethyl propanoate side chain. The Friedel–Crafts reaction is a well-established method for attaching substituents to aromatic rings.[3]

Experimental Protocol:

  • Step 1: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene. To a cooled solution of 1,2-dimethoxybenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃). Slowly add acetyl chloride and stir the reaction mixture until completion. Quench the reaction with ice-water and extract the product, 3,4-dimethoxyacetophenone.

  • Step 2: Introduction of the Propanoate Chain. A subsequent reaction, such as a Heck reaction or a Michael addition, could be employed to introduce the three-carbon chain. A more direct approach would be a reductive amination with a suitable amine, followed by diazotization and a Sandmeyer-type reaction with acrylonitrile, followed by hydrolysis and esterification. A more likely route would involve a formylation reaction followed by a Horner-Wadsworth-Emmons reaction with a phosphonate ester and subsequent reduction.

Pathway B: Synthesis via a Substituted Cinnamate Intermediate

A common and efficient method for the synthesis of 3-phenylpropanoates is the hydrogenation of the corresponding cinnamate ester.[4][5][6]

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate. This intermediate could be synthesized via a Heck reaction between a halogenated 2-acetyl-4,5-dimethoxybenzene and ethyl acrylate. The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction.[7][8][9]

  • Step 2: Catalytic Hydrogenation. The resulting ethyl cinnamate derivative is then hydrogenated to saturate the double bond, yielding the final product. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4][6][10]

DOT Diagram of Proposed Synthesis (Pathway B)

Synthesis_Pathway cluster_0 Step 1: Heck Reaction cluster_1 Step 2: Hydrogenation A 2-Bromo-4,5-dimethoxyacetophenone C Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate A->C Pd Catalyst, Base B Ethyl Acrylate B->C D This compound C->D H₂, Pd/C

Sources

"Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate" structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

This guide provides a comprehensive technical overview of the structure elucidation of the novel compound, this compound. Designed for researchers, scientists, and professionals in drug development, this document details a plausible synthetic pathway and a thorough analysis of spectroscopic data to confirm the molecular structure. Our approach emphasizes the causality behind experimental choices and establishes a self-validating system for the described protocols.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure combines a substituted acetophenone moiety with an ethyl propanoate side chain, offering multiple sites for further functionalization. Accurate structural confirmation is paramount for any future studies or applications. This guide outlines a logical and scientifically rigorous approach to its synthesis and structural verification using modern analytical techniques.

Part 1: Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached from the commercially available starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde). Veratraldehyde is a widely used flavorant and an intermediate in the synthesis of pharmaceuticals.[1][2] The proposed multi-step synthesis involves a Wittig reaction to construct the carbon backbone of the propanoate side chain, followed by catalytic hydrogenation to saturate the double bond, and finally, a Friedel-Crafts acylation to introduce the acetyl group onto the aromatic ring.

Synthesis_Pathway A Veratraldehyde B Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate A->B Wittig Reaction C Ethyl 3-(3,4-dimethoxyphenyl)propanoate B->C Catalytic Hydrogenation D This compound C->D Friedel-Crafts Acylation

Caption: Proposed synthetic pathway for this compound.

Step 1: Wittig Reaction - Synthesis of Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate

The initial step involves the olefination of veratraldehyde using a stabilized phosphorane ylide, (triphenylphosphoranylidene)acetic acid ethyl ester. The Wittig reaction is a powerful method for creating carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[3][4][5][6] The use of a stabilized ylide generally favors the formation of the (E)-alkene isomer.[5]

Experimental Protocol:

  • In a round-bottom flask, add (triphenylphosphoranylidene)acetic acid ethyl ester (1.1 eq) to dry toluene under a nitrogen atmosphere.

  • Add veratraldehyde (1.0 eq) to the stirred solution.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate as a solid.

Step 2: Catalytic Hydrogenation - Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propanoate

The second step is the reduction of the carbon-carbon double bond in the acrylate intermediate. Catalytic hydrogenation is a standard and efficient method for the saturation of alkenes, typically employing a metal catalyst such as palladium on carbon (Pd/C).[7][8][9][10][11] This reaction adds two hydrogen atoms across the double bond, resulting in the corresponding saturated alkane.[7][10]

Experimental Protocol:

  • Dissolve Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approximately 1-2 mol%).

  • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon) or use a Parr hydrogenator.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain Ethyl 3-(3,4-dimethoxyphenyl)propanoate, which is often a liquid.

Step 3: Friedel-Crafts Acylation - Synthesis of this compound

The final step is the introduction of an acetyl group onto the aromatic ring via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction utilizes an acyl chloride (acetyl chloride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a ketone.[12][13][14][15][16] The directing effects of the existing methoxy and alkyl substituents on the aromatic ring will influence the position of acylation. The electron-donating nature of the methoxy groups and the alkyl chain will activate the ring towards electrophilic substitution.

Experimental Protocol:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 3-(3,4-dimethoxyphenyl)propanoate (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise, ensuring the temperature remains low.

  • Add acetyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction to stir at 0 °C for one hour and then at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Part 2: Spectroscopic Data and Structural Elucidation

The following section details the predicted spectroscopic data for this compound, which are essential for its unambiguous structural confirmation.

Elucidation_Workflow A Proposed Structure B 1H NMR A->B Analysis C 13C NMR A->C Analysis D IR Spectroscopy A->D Analysis E Mass Spectrometry A->E Analysis F Structural Confirmation B->F Data Correlation C->F Data Correlation D->F Data Correlation E->F Data Correlation

Caption: Workflow for the structural elucidation of the target compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1s1HAr-H (proton on the aromatic ring)
~6.8s1HAr-H (proton on the aromatic ring)
4.12q2H-O-CH₂ -CH₃
3.90s3HAr-OCH₃
3.85s3HAr-OCH₃
2.95t2HAr-CH₂ -CH₂-
2.65t2H-CH₂-CH₂ -CO-
2.55s3H-CO-CH₃
1.23t3H-O-CH₂-CH₃
  • Aromatic Protons: The two singlets in the aromatic region are indicative of two isolated protons on the benzene ring.

  • Ethyl Ester Group: The quartet at ~4.12 ppm and the triplet at ~1.23 ppm are characteristic of an ethyl group attached to an ester oxygen.

  • Propanoate Chain: The two triplets at ~2.95 ppm and ~2.65 ppm correspond to the two methylene groups of the propanoate side chain, showing coupling to each other.

  • Methoxy Groups: The two singlets at ~3.90 and ~3.85 ppm are assigned to the two methoxy groups on the aromatic ring.

  • Acetyl Group: The singlet at ~2.55 ppm is characteristic of the methyl protons of an acetyl group.[17][18]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~198.0C =O (ketone)
~173.0C =O (ester)
~152.0Ar-C -OCH₃
~148.0Ar-C -OCH₃
~131.0Ar-C -COCH₃
~128.0Ar-C -CH₂-
~115.0Ar-C H
~112.0Ar-C H
~60.5-O-C H₂-CH₃
~56.0Ar-OC H₃
~55.8Ar-OC H₃
~35.0Ar-CH₂-C H₂-
~30.0-CO-C H₃
~29.0Ar-C H₂-CH₂-
~14.2-O-CH₂-C H₃
  • Carbonyl Carbons: The signals at ~198.0 ppm and ~173.0 ppm are characteristic of ketone and ester carbonyl carbons, respectively.[17][19]

  • Aromatic Carbons: The signals in the range of ~112-152 ppm correspond to the six carbons of the aromatic ring.

  • Aliphatic Carbons: The remaining signals are assigned to the carbons of the ethyl ester, the propanoate chain, the methoxy groups, and the acetyl methyl group.

Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups present in the molecule.[20]

Wavenumber (cm⁻¹)IntensityAssignment
~1735StrongC=O stretch (ester)
~1680StrongC=O stretch (ketone, conjugated)
~1600, ~1510MediumC=C stretch (aromatic ring)
~1260, ~1030StrongC-O stretch (ester and ether)
~2950MediumC-H stretch (aliphatic)
  • Carbonyl Stretching: Two distinct, strong absorption bands are expected for the two carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber (~1735 cm⁻¹) than the ketone C=O stretch.[21][22][23][24] The ketone's carbonyl is conjugated with the aromatic ring, which lowers its stretching frequency to around 1680 cm⁻¹.[23]

  • Aromatic C=C Stretching: Absorptions in the 1600-1510 cm⁻¹ region confirm the presence of the aromatic ring.

  • C-O Stretching: Strong bands in the fingerprint region will correspond to the C-O stretching vibrations of the ester and the two ether linkages.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern, further confirming the structure.

m/zInterpretation
280[M]⁺, Molecular ion
265[M - CH₃]⁺, Loss of a methyl radical
235[M - OCH₂CH₃]⁺, Loss of an ethoxy radical
207[M - COOCH₂CH₃]⁺, Loss of the ethyl propanoate side chain via McLafferty rearrangement or other fragmentation pathways
193[M - CH₂CH₂COOCH₂CH₃]⁺, Cleavage of the bond between the aromatic ring and the propanoate side chain
43[CH₃CO]⁺, Acetyl cation
  • Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at m/z = 280, corresponding to the molecular formula C₁₅H₂₀O₅.

  • Fragmentation Pattern: Key fragmentation patterns would involve the loss of the ethoxy group from the ester ([M - 45]⁺) and cleavage of the side chains.[25][26][27][28][29] The presence of a peak at m/z = 43 is a strong indicator of an acetyl group.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and self-validating framework for the structural elucidation of this compound. The proposed synthetic route offers a logical and feasible method for its preparation from readily available starting materials. This technical guide serves as a foundational reference for researchers engaged in the synthesis and characterization of novel organic compounds for potential applications in drug discovery and development.

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  • Ataman Kimya. VERATRALDEHYDE. [Link]

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Sources

A Comprehensive Technical Guide to the Synthesis of a Key Donepezil Precursor: 5,6-Dimethoxy-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development, the synthesis of key intermediates with high purity and efficiency is paramount. This guide provides an in-depth exploration of a robust and scientifically validated pathway for the synthesis of 5,6-dimethoxy-1-indanone, a critical precursor in the manufacturing of the Alzheimer's disease drug, Donepezil. While the direct acylation of certain precursors to obtain compounds such as Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate may seem plausible, the established and more reliable route proceeds through an intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propionic acid. This approach offers superior regioselectivity and is well-documented in scientific literature, ensuring a reproducible and scalable process.

This document will delve into the mechanistic underpinnings of this synthetic strategy, provide detailed, step-by-step experimental protocols, and present the necessary data for the characterization of the synthesized compounds.

Strategic Overview: The Intramolecular Friedel-Crafts Pathway

The chosen synthetic route leverages the inherent reactivity of the 3,4-dimethoxyphenyl moiety to achieve a highly regioselective intramolecular cyclization. The methoxy groups on the aromatic ring are strong activating groups, directing electrophilic substitution to the ortho and para positions. In the case of 3-(3,4-dimethoxyphenyl)propionic acid, the propionic acid side chain can be converted into an acylating agent, which then preferentially attacks the electron-rich ortho position to the methoxy groups, leading to the formation of the desired five-membered ring of the indanone system.

This intramolecular approach is advantageous as it avoids the potential for polysubstitution and isomeric impurities that can arise from intermolecular Friedel-Crafts reactions. The use of dehydrating agents such as polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide (P₂O₅) and p-toluenesulfonic acid (p-TsOH) facilitates the formation of the acylium ion necessary for the cyclization.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Preparation of 3-(3,4-Dimethoxyphenyl)propionic acid cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation A 3,4-Dimethoxybenzaldehyde D 3,4-Dimethoxycinnamic acid A->D Knoevenagel Condensation B Malonic Acid B->D C Pyridine/Piperidine C->D F 3-(3,4-Dimethoxyphenyl)propionic acid D->F Catalytic Hydrogenation E H₂/Pd-C E->F G 3-(3,4-Dimethoxyphenyl)propionic acid I 5,6-Dimethoxy-1-indanone G->I Cyclization H P₂O₅ / p-TsOH H->I

Caption: Overall workflow for the synthesis of 5,6-Dimethoxy-1-indanone.

Detailed Experimental Protocols

Part 1: Synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid

This initial step involves a Knoevenagel condensation followed by a reduction.

1.1 Knoevenagel Condensation to form 3,4-Dimethoxycinnamic acid

  • Materials:

    • 3,4-Dimethoxybenzaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in ethanol.

    • To this solution, add a catalytic amount of pyridine and piperidine.

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the 3,4-dimethoxycinnamic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

1.2 Catalytic Hydrogenation to yield 3-(3,4-Dimethoxyphenyl)propionic acid

  • Materials:

    • 3,4-Dimethoxycinnamic acid

    • 10% Palladium on Charcoal (Pd/C)

    • Ethanol or Ethyl Acetate

    • Hydrogen gas

  • Procedure:

    • In a hydrogenation vessel, dissolve the 3,4-dimethoxycinnamic acid in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

    • Monitor the reaction by TLC.

    • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 3-(3,4-dimethoxyphenyl)propionic acid.[1] This product can be purified by recrystallization if necessary.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
3-(3,4-Dimethoxyphenyl)propionic acidC₁₁H₁₄O₄210.2396-99
Part 2: Intramolecular Friedel-Crafts Acylation to 5,6-Dimethoxy-1-indanone

This is the key cyclization step to form the indanone ring system.[2]

  • Materials:

    • 3-(3,4-Dimethoxyphenyl)propionic acid

    • Phosphorus pentoxide (P₂O₅)

    • p-Toluenesulfonic acid (p-TsOH)

    • Dichloromethane (CH₂Cl₂)

    • Ice-water

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a round-bottom flask, combine phosphorus pentoxide (e.g., 12 equivalents) and p-toluenesulfonic acid (e.g., 12 equivalents) and heat to 120 °C with stirring for approximately 30 minutes to form a clear, homogeneous solution of polyphosphoric acid.[2]

    • Add the 3-(3,4-dimethoxyphenyl)propionic acid (1 equivalent) to the hot mixture in one portion.[2]

    • Continue stirring at 120 °C for a short period (e.g., 5 minutes). The solution will typically develop a deep purple color.[2]

    • Carefully pour the hot reaction mixture into ice-water with vigorous stirring to quench the reaction.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).[2]

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[2]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 5,6-dimethoxy-1-indanone.[2]

    • The product can be further purified by column chromatography or recrystallization.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield
5,6-Dimethoxy-1-indanoneC₁₁H₁₂O₃192.21High

Mechanistic Insights: The Acylium Ion Formation and Cyclization

The intramolecular Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The mixture of P₂O₅ and p-TsOH acts as a powerful dehydrating agent, facilitating the conversion of the carboxylic acid into the acylium ion.

MechanisticPathway cluster_acylium Acylium Ion Formation cluster_cyclization Electrophilic Aromatic Substitution (Cyclization) mol1 R-COOH mol3 R-CO⁺ (Acylium Ion) + H₂O mol1->mol3 Dehydration mol2 [H⁺] mol2->mol3 mol4 Aromatic Ring (Nucleophile) mol6 Indanone Product mol4->mol6 Attack on Acylium Ion mol5 R-CO⁺ (Electrophile) mol5->mol6

Caption: Simplified mechanism of the intramolecular Friedel-Crafts acylation.

The electron-donating methoxy groups on the aromatic ring stabilize the intermediate carbocation formed during the electrophilic attack, thereby facilitating the cyclization process. The ortho position to the methoxy groups is sterically accessible and electronically favored for the attack by the tethered acylium ion, leading to the selective formation of the 5,6-dimethoxy-1-indanone.

Characterization of 5,6-Dimethoxy-1-indanone

The identity and purity of the synthesized 5,6-dimethoxy-1-indanone should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the indanone ring, and the methoxy groups.

  • ¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon, the aromatic carbons, the methylene carbons, and the methoxy carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically in the range of 1680-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Conclusion and Future Perspectives

The synthesis of 5,6-dimethoxy-1-indanone via an intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propionic acid represents a reliable and efficient method for obtaining this key pharmaceutical intermediate. The pathway is well-established and offers high yields and excellent regioselectivity. For drug development professionals, mastering this synthesis is a crucial step in the production of Donepezil and related compounds. Further optimization of reaction conditions, such as exploring alternative acid catalysts or reaction media, could lead to even more sustainable and cost-effective manufacturing processes.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

  • SciELO. (2017). Article. Available at: [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • Google Patents. (n.d.). US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride.
  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Available at: [Link]

  • SciSpace. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Available at: [Link]

  • ResearchGate. (n.d.). Q-Tube method in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid 1. Available at: [Link]

  • Chinese Journal of Modern Applied Pharmacy. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Efficient and Industrially Viable Synthesis of Donepezil. Available at: [Link]

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An In-depth Technical Guide to Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate, including its formal IUPAC nomenclature, a proposed synthetic pathway with detailed experimental protocols, and predicted analytical data for its characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by offering insights into the synthesis and properties of this substituted phenylpropanoate derivative.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound with the structure "this compound" is This compound .

This nomenclature is derived as follows:

  • The parent chain is a propanoate, indicating a three-carbon ester.

  • The "ethyl" prefix designates the ester's ethyl group.

  • The main substituent is attached at the 3-position of the propanoate chain.

  • This substituent is a "2-acetyl-4,5-dimethoxyphenyl" group, indicating a benzene ring with:

    • An acetyl group (-COCH3) at the 2-position.

    • Two methoxy groups (-OCH3) at the 4- and 5-positions.

The numbering of the phenyl ring is determined by the attachment point of the propanoate chain, which is assigned position 1.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 3',4'-dimethoxyacetophenone [1][2][3][4]. The proposed multi-step synthesis involves an initial acylation to introduce a second acetyl group, followed by a selective reduction and subsequent esterification.

Synthetic Workflow Diagram

Synthesis_Workflow A 3',4'-Dimethoxyacetophenone B Intermediate A A->B Friedel-Crafts Acylation C Intermediate B B->C Selective Reduction D This compound C->D Esterification

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Friedel-Crafts Acylation of 3',4'-Dimethoxyacetophenone

This initial step introduces an acetyl group onto the aromatic ring. The directing effects of the existing methoxy and acetyl groups will guide the position of the new substituent.

  • Protocol:

    • To a stirred solution of 3',4'-dimethoxyacetophenone (1.0 eq) in a suitable solvent such as dichloromethane, add aluminum chloride (1.2 eq) portion-wise at 0 °C.

    • Allow the mixture to stir for 15 minutes.

    • Slowly add acetyl chloride (1.1 eq) to the reaction mixture.

    • The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

    • Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the acylated intermediate.

  • Causality: The use of a Lewis acid catalyst like aluminum chloride is essential for activating the acetyl chloride for electrophilic aromatic substitution. The reaction temperature is initially kept low to control the exothermic reaction.

Step 2: Selective Reduction of the More Reactive Carbonyl Group

With two acetyl groups present, a selective reduction is necessary. The newly introduced acetyl group is generally more sterically hindered, allowing for a degree of selective reduction of the original ketone.

  • Protocol:

    • Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and water.

    • Add sodium borohydride (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 2-3 hours.

    • Monitor the reaction by thin-layer chromatography.

    • Once the starting material is consumed, carefully add acetone to quench the excess sodium borohydride.

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the reduced intermediate.

  • Causality: Sodium borohydride is a mild reducing agent that can selectively reduce ketones in the presence of other functional groups under controlled conditions.

Step 3: Esterification to Yield the Final Product

The final step involves the esterification of the propanoic acid derivative formed in the previous steps. A classic Fischer esterification is suitable for this transformation[5].

  • Protocol:

    • To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous ethanol (a large excess, also serving as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops)[6].

    • Reflux the reaction mixture for 4-6 hours.

    • After cooling to room temperature, the excess ethanol is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The final product, this compound, is purified by column chromatography.

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The use of excess ethanol drives the equilibrium towards the formation of the ester.

Predicted Analytical and Spectroscopic Data

The following table summarizes the predicted analytical and spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for related compounds[7][8][9][10].

Property Predicted Value
Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ 1.25 (t, 3H, -OCH₂CH₃), 2.50 (s, 3H, -COCH₃), 2.65 (t, 2H, Ar-CH₂-), 2.95 (t, 2H, -CH₂CO₂Et), 3.85 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃), 4.15 (q, 2H, -OCH₂CH₃), 6.80 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ 14.2 (-OCH₂CH₃), 29.5 (Ar-CH₂-), 30.5 (-COCH₃), 35.0 (-CH₂CO₂Et), 56.0 (-OCH₃), 56.2 (-OCH₃), 60.5 (-OCH₂CH₃), 110.0 (Ar-C), 112.0 (Ar-C), 125.0 (Ar-C), 130.0 (Ar-C), 148.0 (Ar-C), 150.0 (Ar-C), 173.0 (C=O, ester), 200.0 (C=O, ketone)
IR (KBr, cm⁻¹) ~2950 (C-H, aliphatic), ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1600, 1510 (C=C, aromatic), ~1260, 1030 (C-O, ether and ester)
Mass Spec (EI) m/z 280 (M⁺), 235 (M⁺ - OCH₂CH₃), 207 (M⁺ - CO₂CH₂CH₃), 193 (base peak)

Potential Applications and Future Research Directions

Substituted phenylpropanoates are a class of compounds with diverse biological activities and are often found as key structural motifs in natural products and pharmaceuticals. The presence of the dimethoxy-substituted aromatic ring, in particular, is a common feature in many bioactive molecules.

  • Potential as a Pharmaceutical Intermediate: The structure of this compound makes it a potential intermediate in the synthesis of more complex molecules. The acetyl and ester functional groups provide handles for further chemical transformations, such as the construction of heterocyclic rings or the introduction of other pharmacologically relevant moieties. For instance, similar structures are used in the synthesis of antimalarial drugs[5].

  • Exploration of Biological Activity: The compound itself could be screened for various biological activities, including but not limited to, anticancer, anti-inflammatory, or antimicrobial properties. The dimethoxyphenyl group is known to interact with various biological targets.

  • Material Science Applications: Aromatic esters can sometimes find applications in material science, for example, as plasticizers or as components in the synthesis of polymers with specific properties.

Further research could focus on the optimization of the proposed synthesis to improve yields and reduce the number of steps. Additionally, the synthesis of a series of analogs with different substituents on the aromatic ring could lead to the discovery of compounds with enhanced biological activity.

Conclusion

This technical guide has provided a detailed overview of this compound, from its IUPAC nomenclature to a proposed synthetic route and predicted analytical data. By offering a solid foundation for the synthesis and characterization of this compound, this guide aims to facilitate further research and development in areas where such substituted phenylpropanoates may prove valuable. The presented protocols and data serve as a starting point for researchers to build upon in their scientific endeavors.

References

  • The Good Scents Company. (n.d.). 3',4'-dimethoxyacetophenone. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL PROPIONATE. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Yeast Metabolome Database. (n.d.). Ethyl propanoate (YMDB01331). Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Ethyl propionate (FDB001366). Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl propionate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)propanoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-acetamidophenoxy)propanoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 3-(4-methoxyphenyl)-2-methylpropanoate. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. Retrieved from [Link]

  • mVOC 4.0. (n.d.). Ethyl Propanoate. Retrieved from [Link]

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"Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic ester of interest in synthetic and medicinal chemistry. Due to the limited availability of data on this specific molecule, this document serves as a foundational resource, detailing its physicochemical properties, a proposed synthetic pathway, and a full suite of analytical characterization methodologies. The guide is intended for professionals in drug discovery and development, offering both theoretical insights and practical, step-by-step protocols.

Introduction

Substituted phenylpropanoic acid derivatives are a cornerstone in the development of a wide range of pharmaceuticals and bioactive molecules. The structural motif, characterized by a phenyl ring connected to a propanoic acid or ester, is present in numerous compounds with diverse pharmacological activities. The specific substitution pattern on the phenyl ring is a critical determinant of a molecule's biological and chemical properties. This guide focuses on a novel derivative, this compound, elucidating its core characteristics and providing a framework for its synthesis and analysis.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the key computed properties of this compound.

PropertyValue
Molecular Formula C₁₅H₂₀O₅
Molecular Weight 296.32 g/mol
IUPAC Name This compound
Appearance Predicted to be a crystalline solid or a viscous oil
Solubility Expected to be soluble in organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane; sparingly soluble in water.
LogP (estimated) ~2.5 - 3.5

Proposed Synthesis

As of the writing of this guide, a specific synthetic procedure for this compound has not been published in peer-reviewed literature. Therefore, a plausible and robust synthetic route is proposed below, based on well-established organic chemistry principles.

Synthetic Scheme

The proposed synthesis involves a Friedel-Crafts acylation followed by a Heck or a related cross-coupling reaction, and finally, esterification.

Synthetic_Pathway A 1,2-Dimethoxybenzene B 3,4-Dimethoxyacetophenone A->B Acetyl chloride, AlCl3 (Friedel-Crafts Acylation) D Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate B->D Ethyl acrylate, Pd(OAc)2, P(o-tolyl)3 (Heck Reaction) C Ethyl acrylate E This compound D->E H2, Pd/C (Hydrogenation)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,4-Dimethoxyacetophenone

  • To a stirred solution of 1,2-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice-water and stir for 30 minutes.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,4-dimethoxyacetophenone.

Step 2: Synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate

  • In a round-bottom flask, combine 3,4-dimethoxyacetophenone (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add triethylamine (Et₃N, 2.0 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate.

Step 3: Synthesis of this compound

  • Dissolve Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the expected outcomes from key analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that also provides structural information through fragmentation patterns.

Expected Fragmentation Pattern:

Fragmentation_Pathway M [M]+• m/z = 296 F1 [M - OCH2CH3]+• m/z = 251 M->F1 - •OCH2CH3 F2 [M - COOCH2CH3]+• m/z = 223 M->F2 - •COOCH2CH3 F3 [M - CH2COOCH2CH3]+• m/z = 209 M->F3 - •CH2COOCH2CH3 F5 [CH3CO]+• m/z = 43 M->F5 McLafferty Rearrangement F4 [C8H7O3]+• m/z = 163 F3->F4 - C2H4

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.

Interpretation of Key Fragments:

  • m/z 296: Molecular ion peak [M]⁺.

  • m/z 251: Loss of the ethoxy radical (•OCH₂CH₃) from the ester.

  • m/z 223: Loss of the carbethoxy radical (•COOCH₂CH₃).

  • m/z 209: Cleavage of the bond between the α and β carbons of the propanoate chain.

  • m/z 163: A fragment corresponding to the substituted benzyl cation.

  • m/z 43: A prominent peak corresponding to the acetyl cation [CH₃CO]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Predicted Chemical Shifts:

ProtonsMultiplicityChemical Shift (δ, ppm)Integration
atriplet~1.23H
bquartet~4.12H
ctriplet~2.62H
dtriplet~2.92H
esinglet~2.53H
fsinglet~3.83H
gsinglet~3.93H
hsinglet~6.81H
isinglet~7.21H

¹³C NMR Predicted Chemical Shifts:

CarbonChemical Shift (δ, ppm)
1~14.2
2~60.5
3~173.0
4~35.0
5~25.0
6~130.0
7~128.0
8~200.0
9~112.0
10~148.0
11~152.0
12~110.0
13~29.0
14~56.0
15~56.2

digraph "NMR_Structure" {
graph [layout=neato, overlap=false, splines=true];
node [shape=none, fontname="Arial", fontsize=10];

mol [image="https://i.imgur.com/your-image-url.png"]; // Placeholder for the 2D structure image // It is recommended to replace the placeholder with an actual image of the molecule with labeled atoms. // For the purpose of this example, a textual representation is used.

label [label=" Structure of this compound with Atom Labeling for NMR

      (g)H3CO   O(e)
         \\ // \\
    (11)C==C(7)--C(8)--CH3(13)
   //  \\ /

(h)CH(12) C(10) \ / \ C(6)==C(9)CH(i) | CH2(5)--CH2(4)--C(3)==O | O(2)--CH2(b)--CH3(a) | (1) (f)H3CO--C(15) "]; }

Caption: 2D structure of this compound with proposed atom numbering for NMR assignments. Note: A proper 2D chemical structure drawing with atom labels would be ideal for this figure.

Conclusion

This technical guide provides a foundational understanding of this compound. While this compound is not yet extensively documented, the information presented herein, including its calculated physicochemical properties, a robust proposed synthetic route, and detailed predicted analytical data, offers a valuable starting point for researchers and scientists. The provided protocols and expected data will facilitate the synthesis, purification, and characterization of this and structurally related molecules, thereby accelerating research and development in the fields of medicinal and materials chemistry.

References

  • Note: As this is a guide for a novel compound, direct references are not available.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Heck, R. F. (1968). Acylation, Methylation, and Carboxyalkylation of Olefins by Group VIII Metal Derivatives. Journal of the American Chemical Society, 90(20), 5518–5526. [Link]

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. John Wiley & Sons.

A Spectroscopic Guide to Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate, a compound of significant interest in synthetic chemistry and drug discovery. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles.

Molecular Structure and Overview

This compound is a substituted aromatic compound with a molecular weight of 294.32 g/mol and a chemical formula of C₁₅H₂₀O₅. The molecule features a 1,2,4,5-tetrasubstituted benzene ring, an acetyl group, two methoxy groups, and an ethyl propanoate side chain. Understanding the interplay of these functional groups is paramount to deciphering its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethyl propanoate chain, the acetyl group, and the methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.2Singlet1HAromatic H
~6.8-7.0Singlet1HAromatic H
4.12Quartet2H-OCH₂CH₃
3.85Singlet3HAr-OCH₃
3.83Singlet3HAr-OCH₃
~2.9Triplet2HAr-CH₂CH₂-
~2.6Triplet2H-CH₂CH₂COO-
2.55Singlet3H-COCH₃
1.23Triplet3H-OCH₂CH₃

The two singlets in the aromatic region are due to the two isolated protons on the heavily substituted benzene ring. The ethyl group of the propanoate moiety gives rise to a characteristic quartet and triplet pattern. The two methoxy groups are expected to appear as sharp singlets, and the acetyl protons will also be a singlet. The two methylene groups of the propanoate side chain will present as triplets due to coupling with each other.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (ppm)Assignment
~200C=O (acetyl)
~173C=O (ester)
~150-155Aromatic C-O
~145-150Aromatic C-O
~125-130Quaternary Aromatic C
~120-125Quaternary Aromatic C
~110-115Aromatic C-H
~108-112Aromatic C-H
~60-OCH₂CH₃
~56Ar-OCH₃
~55.8Ar-OCH₃
~35Ar-CH₂CH₂-
~30-COCH₃
~25-CH₂CH₂COO-
~14-OCH₂CH₃

The carbonyl carbons of the acetyl and ester groups are expected to be the most downfield signals. The aromatic carbons will appear in a range determined by their substitution pattern, with the oxygen-substituted carbons being further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~3000-2850MediumC-H (aliphatic)
~1735StrongC=O (ester)
~1680StrongC=O (acetyl)
~1600, ~1500Medium-StrongC=C (aromatic)
~1270, ~1030StrongC-O (ether and ester)

The IR spectrum will be dominated by two strong carbonyl stretching bands corresponding to the ester and acetyl groups. The presence of the aromatic ring will be confirmed by the C=C stretching vibrations. The C-H stretches of the aliphatic portions and the C-O stretches from the ether and ester functionalities will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 294. The fragmentation pattern will be influenced by the presence of the ester, acetyl, and methoxy groups.

Key Predicted Fragmentation Pathways:

  • Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

  • Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺

  • McLafferty rearrangement of the ester: This would lead to a characteristic fragment.

  • Cleavage of the acetyl group: [M - 43]⁺

  • Loss of a methyl group from a methoxy group: [M - 15]⁺

G M [M]⁺ m/z = 294 M_minus_45 [M - OCH₂CH₃]⁺ M->M_minus_45 - C₂H₅O M_minus_29 [M - CH₂CH₃]⁺ M->M_minus_29 - C₂H₅ M_minus_43 [M - COCH₃]⁺ M->M_minus_43 - CH₃CO M_minus_15 [M - CH₃]⁺ M->M_minus_15 - CH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The acquisition of high-quality spectral data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining the described spectra.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Conclusion

The predicted spectral data for this compound provides a detailed roadmap for its structural characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS analyses offers a powerful and synergistic approach to confirming the identity and purity of this compound, which is essential for its application in research and development.

References

  • PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. National Center for Biotechnology Information. [Link][1]

  • ATB. Methyl 3-(4-methoxyphenyl)propanoate. The Automated Topology Builder and Repository. [Link][2]

  • PubChem. Ethyl 3-(3-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link][3]

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Unveiling the Therapeutic Potential of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Pharmacophores

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount to addressing unmet medical needs. The compound Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate represents a compelling, yet underexplored, scaffold. Its architecture, a confluence of a dimethoxylated phenyl ring, an acetyl moiety, and an ethyl propanoate side chain, suggests a rich potential for diverse biological activities. This technical guide serves as an in-depth exploration of these potential activities, providing a robust framework for researchers, scientists, and drug development professionals to systematically investigate its therapeutic promise. We will delve into the theoretical underpinnings of its potential bioactivities, grounded in the established pharmacology of its constituent functional groups, and present detailed, field-proven methodologies for its preclinical evaluation.

Structural Dissection and Rationale for Investigation

This compound is a multifaceted molecule. A thorough analysis of its structure provides the foundational logic for predicting its biological behavior.

  • The Dimethoxyphenyl Core: The presence of a dimethoxy-substituted phenyl ring is a well-established pharmacophore in a plethora of biologically active compounds.[1][2][3] Depending on the substitution pattern, these moieties are known to impart a range of activities, including anti-inflammatory, antioxidant, cytotoxic, and neurological effects.[1][3][4] For instance, compounds bearing a 3,4-dimethoxyphenyl group have demonstrated notable anti-inflammatory and cytotoxic properties.[3][4]

  • The Acetyl Group: The introduction of an acetyl group to a phenolic compound can significantly modulate its biological profile.[5] Acetylation can alter physicochemical properties such as lipophilicity and steric hindrance, thereby influencing receptor binding and cellular uptake. Studies on other acetylated phenolics have shown that this modification can sometimes enhance or alter the parent molecule's activity, including its antithrombotic effects.[5]

  • The Ethyl Propanoate Chain: Propionic acid and its esters are not merely inert chemical groups; they are recognized as important signaling molecules and metabolic regulators.[6] Propionate, a short-chain fatty acid, is known to exert immunomodulatory effects and can influence various physiological pathways.[6] The ethyl ester form in the target molecule could act as a prodrug, releasing the active propanoic acid moiety upon hydrolysis within the body.

This unique combination of functional groups within a single molecule warrants a comprehensive investigation into its potential therapeutic applications.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the structural analysis, we can postulate several key biological activities for this compound.

Anti-inflammatory Potential

Hypothesis: The dimethoxyphenyl moiety, a common feature in natural and synthetic anti-inflammatory compounds, suggests that this compound may possess anti-inflammatory properties.[3][7] The mechanism could involve the inhibition of key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[7]

Supporting Evidence: Various dimethoxy flavones and other dimethoxyphenyl derivatives have been shown to reduce inflammation in preclinical models.[3][7] For example, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, exhibited significant anti-inflammatory effects by inhibiting prostaglandin biosynthesis.[3]

Antioxidant Activity

Hypothesis: The electron-donating nature of the methoxy groups on the phenyl ring suggests that the molecule could act as a free radical scavenger, thereby exhibiting antioxidant activity. This is a common characteristic of phenolic and methoxylated aromatic compounds.[8][9]

Supporting Evidence: Numerous studies have demonstrated the antioxidant potential of compounds containing methoxyphenyl groups.[8][9] These compounds can donate a hydrogen atom to free radicals, neutralizing their damaging effects.

Cytotoxic and Anti-cancer Properties

Hypothesis: The structural similarity to other dimethoxyphenyl-containing compounds with known cytotoxic effects indicates a potential for anti-cancer activity.[4][10] The mechanism could involve the induction of apoptosis, cell cycle arrest, or inhibition of key cellular targets like topoisomerases.[4]

Supporting Evidence: Several novel trimethoxyphenyl and dimethoxyphenyl derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast cancer.[4][10] The substitution pattern on the phenyl ring has been shown to be crucial for cytotoxicity.[4]

Neurological and Psychopharmacological Effects

Hypothesis: The dimethoxyphenethylamine backbone is a core structure in many psychedelic compounds, such as 2C-B, that act as agonists at serotonin 5-HT2A receptors.[11][12] Therefore, this compound could potentially modulate serotonergic or other neurotransmitter systems.

Supporting Evidence: The 2,5-dimethoxyphenethylamine scaffold is a well-known psychopharmacological template.[11] While the substitution pattern in our target molecule is different (4,5-dimethoxy), the potential for interaction with CNS receptors should not be dismissed and warrants investigation.[13]

Proposed Experimental Workflows for Preclinical Validation

To systematically evaluate the hypothesized biological activities, a tiered approach is recommended.

In Vitro Screening Cascade

The initial phase of investigation should focus on a battery of in vitro assays to rapidly assess the compound's activity across the predicted domains.

Diagram of the In Vitro Screening Workflow:

in_vitro_workflow cluster_assays Primary In Vitro Assays cluster_secondary Secondary Mechanistic Assays Compound This compound AntiInflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) Compound->AntiInflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Cytotoxicity Cytotoxicity Screening (MTT/MTS on Cancer & Normal Cell Lines) Compound->Cytotoxicity Neuroactivity Neurological Receptor Binding (Serotonin Receptor Panel) Compound->Neuroactivity Cytokine Cytokine Profiling (ELISA) AntiInflammatory->Cytokine COX COX-1/COX-2 Inhibition Assay AntiInflammatory->COX Apoptosis Apoptosis & Cell Cycle Analysis Cytotoxicity->Apoptosis Receptor_Function Receptor Functional Assays Neuroactivity->Receptor_Function

Caption: A tiered in vitro screening workflow for the initial assessment of biological activities.

Table 1: Key In Vitro Assays and Their Rationale

Biological Activity Primary Assay Rationale Secondary/Mechanistic Assay(s)
Anti-inflammatory Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophagesA robust and high-throughput screen for general anti-inflammatory potential.- COX-1/COX-2 inhibition assay- Pro-inflammatory cytokine (TNF-α, IL-6, IL-1β) measurement by ELISA
Antioxidant DPPH and ABTS radical scavenging assaysStandard and reliable methods to quantify direct antioxidant capacity.Cellular antioxidant activity (CAA) assay
Cytotoxicity MTT or MTS assay on a panel of cancer cell lines (e.g., MCF-7, HepG2) and a normal cell line (e.g., MCF-10A)To determine the concentration-dependent cytotoxic effects and selectivity.- Apoptosis assays (Annexin V/PI staining)- Cell cycle analysis (flow cytometry)
Neurological Radioligand binding assays for a panel of CNS receptors (focus on serotonin receptors, e.g., 5-HT2A, 5-HT2C)To identify potential interactions with neurological targets.Functional assays (e.g., calcium mobilization) for identified receptor hits
Detailed Experimental Protocols
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. Determine the IC50 value.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) and normal cells (e.g., MCF-10A) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48 or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Proposed Signaling Pathway Investigation

Should the initial screening reveal significant anti-inflammatory or cytotoxic activity, further investigation into the underlying signaling pathways is warranted.

Diagram of a Potential Anti-inflammatory Signaling Pathway:

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory Compound This compound Compound->IKK Inhibition?

Caption: A potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Concluding Remarks and Future Directions

This compound presents a novel chemical scaffold with a high probability of exhibiting interesting biological activities. The systematic approach outlined in this guide, from structural analysis and hypothesis generation to detailed experimental workflows, provides a clear path for its preclinical evaluation. Positive results from the initial in vitro screens should be followed by more in-depth mechanistic studies and, eventually, in vivo validation in relevant animal models of inflammation, cancer, or neurological disorders. The journey from a novel molecule to a potential therapeutic agent is arduous, but the unique structural attributes of this compound make it a worthy candidate for such an endeavor.

References

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The Strategic Utility of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical and materials science, the strategic design and synthesis of novel molecular intermediates are paramount. This technical guide introduces Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate, a promising, yet underexplored, synthetic intermediate. Its unique substitution pattern, featuring a reactive acetyl group and a modifiable propanoate chain on a dimethoxy-substituted phenyl ring, presents a versatile scaffold for the elaboration of complex molecular architectures. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of a proposed synthetic pathway, detailed experimental protocols based on analogous reactions, and a discussion of its potential applications.

Introduction: Unveiling a Versatile Synthetic Building Block

This compound is a polysubstituted aromatic compound with significant potential as a precursor in the synthesis of a wide array of target molecules. The 2-acetyl-4,5-dimethoxyphenyl core is a recurring motif in various biologically active compounds. The strategic placement of the acetyl and ethyl propanoate functionalities allows for selective chemical transformations, making it a valuable tool for medicinal chemists and materials scientists. This guide will delineate a plausible and well-substantiated synthetic route to this intermediate, empowering researchers to harness its synthetic potential.

Proposed Synthetic Pathway: A Multi-Step Approach

Synthetic_Pathway A 1,2-Dimethoxybenzene B 1-Bromo-3,4- dimethoxybenzene A->B Bromination C 2-Bromo-4,5- dimethoxyacetophenone B->C Friedel-Crafts Acylation D Ethyl 3-(2-acetyl-4,5- dimethoxyphenyl)acrylate C->D Heck Reaction E Ethyl 3-(2-acetyl-4,5- dimethoxyphenyl)propanoate D->E Catalytic Hydrogenation

Caption: Proposed synthetic pathway for this compound.

Step 1: Electrophilic Bromination of 1,2-Dimethoxybenzene

The initial step involves the regioselective bromination of 1,2-dimethoxybenzene to yield 1-bromo-3,4-dimethoxybenzene. The two methoxy groups are ortho-, para-directing and activating, leading to a high propensity for substitution at the 4- and 5-positions. Careful control of the reaction conditions is crucial to favor mono-bromination.

Detailed Experimental Protocol:

  • Reagents and Solvents: 1,2-dimethoxybenzene, Potassium Bromate (KBrO₃), Hydrobromic Acid (HBr, 48%), Glacial Acetic Acid, Ethanol, Sodium Disulfite solution (0.2 M).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-dimethoxybenzene (1.0 eq.) in glacial acetic acid.

    • To this solution, add potassium bromate (0.67 eq.).

    • Slowly add hydrobromic acid (3.5 eq.) dropwise at room temperature with vigorous stirring. Monitor the temperature, and if it rises significantly, cool the flask in an ice bath.[1]

    • After the addition is complete, continue stirring at room temperature for an additional hour.

    • Pour the reaction mixture into ice water and stir for 15 minutes to precipitate the product.

    • Collect the solid by vacuum filtration and wash the filter cake with a 0.2 M sodium disulfite solution to remove any residual bromine, followed by washing with cold water.

    • Recrystallize the crude product from ethanol to afford pure 1-bromo-3,4-dimethoxybenzene.

Reactant Molar Mass ( g/mol ) Equivalents
1,2-Dimethoxybenzene138.161.0
Potassium Bromate167.000.67
Hydrobromic Acid (48%)80.913.5

Rationale: This method provides a greener alternative to using elemental bromine and offers good regioselectivity for the desired product due to the electronic directing effects of the methoxy groups.[2]

Step 2: Friedel-Crafts Acylation

The second step introduces the acetyl group at the 2-position of 1-bromo-3,4-dimethoxybenzene via a Friedel-Crafts acylation. The methoxy groups strongly activate the ring towards electrophilic substitution, and the position ortho to one methoxy group and para to the other is electronically favored.

Detailed Experimental Protocol:

  • Reagents and Solvents: 1-Bromo-3,4-dimethoxybenzene, Acetic Anhydride, Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid, Dichloromethane (DCM), Hydrochloric Acid (1 M), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Suspend anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq.) to the suspension with stirring.

    • Add a solution of 1-bromo-3,4-dimethoxybenzene (1.0 eq.) in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring the progress by TLC.

    • Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-4,5-dimethoxyacetophenone.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Reactant Molar Mass ( g/mol ) Equivalents
1-Bromo-3,4-dimethoxybenzene217.061.0
Acetic Anhydride102.091.1
Aluminum Chloride133.341.2

Rationale: The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with aromatic systems.[3][4] The use of a strong Lewis acid like aluminum chloride is necessary to generate the acylium ion electrophile from acetic anhydride.

Step 3: Palladium-Catalyzed Heck Reaction

The third step involves a Mizoroki-Heck reaction to couple 2-bromo-4,5-dimethoxyacetophenone with ethyl acrylate. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of a carbon-carbon bond between an aryl halide and an alkene.

Detailed Experimental Protocol:

  • Reagents and Solvents: 2-Bromo-4,5-dimethoxyacetophenone, Ethyl Acrylate, Palladium(II) Acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃) or another suitable phosphine ligand, Triethylamine (Et₃N) or another suitable base, Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 2-bromo-4,5-dimethoxyacetophenone (1.0 eq.), palladium(II) acetate (0.02-0.05 eq.), and the phosphine ligand (0.04-0.10 eq.).

    • Add anhydrous DMF, followed by ethyl acrylate (1.2-1.5 eq.) and triethylamine (2.0 eq.).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product, Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate, by column chromatography on silica gel.

Reactant Molar Mass ( g/mol ) Equivalents
2-Bromo-4,5-dimethoxyacetophenone259.091.0
Ethyl Acrylate100.121.5
Palladium(II) Acetate224.500.03
Tri(o-tolyl)phosphine304.370.06
Triethylamine101.192.0

Rationale: The Heck reaction provides a reliable method for the vinylation of aryl halides.[5] The choice of ligand and base is crucial for achieving high yields and selectivity.

Step 4: Catalytic Hydrogenation

The final step is the reduction of the carbon-carbon double bond in the acrylate moiety to yield the target propanoate. Catalytic hydrogenation is a clean and efficient method for this transformation.

Detailed Experimental Protocol:

  • Reagents and Solvents: Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate, Palladium on Carbon (10% Pd/C), Ethanol or Ethyl Acetate, Hydrogen gas.

  • Procedure:

    • Dissolve Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate (1.0 eq.) in ethanol or ethyl acetate in a hydrogenation flask.

    • Carefully add 10% palladium on carbon (5-10% by weight of the substrate) to the solution.

    • Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr hydrogenator).

    • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours, or until the reaction is complete as indicated by TLC or ¹H NMR.

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the final product, this compound. The product can be further purified by column chromatography if necessary.

Reactant Molar Mass ( g/mol ) Equivalents
Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate292.31 (calculated)1.0
10% Palladium on CarbonN/A5-10% w/w

Rationale: Catalytic hydrogenation is a highly efficient and selective method for the reduction of alkenes without affecting other functional groups like esters and ketones under mild conditions.[6][7]

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest its utility as a versatile intermediate in several areas of chemical research.

  • Pharmaceutical Synthesis: The 2-acetyl-4,5-dimethoxyphenyl moiety is a key component in a variety of pharmacologically active molecules. The acetyl group can be readily transformed into other functional groups, such as oximes, hydrazones, or can participate in condensation reactions to form heterocyclic rings. The ethyl propanoate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to generate a library of amide or ester derivatives for structure-activity relationship (SAR) studies.

  • Precursor to Heterocyclic Compounds: The 1,2-dicarbonyl relationship that can be generated from the acetyl group makes this intermediate a prime candidate for the synthesis of various heterocyclic systems, such as quinoxalines, which are known to possess a wide range of biological activities.

  • Molecular Scaffolding: The distinct reactivity of the acetyl and ester groups allows for orthogonal chemical modifications, enabling the construction of complex molecules with diverse functionalities. This makes it an attractive scaffold for the development of new chemical entities in drug discovery programs.

Conclusion

This technical guide has outlined a robust and plausible synthetic route to this compound, a promising synthetic intermediate. By leveraging a series of well-established chemical transformations, including electrophilic bromination, Friedel-Crafts acylation, the Heck reaction, and catalytic hydrogenation, this guide provides the necessary framework for its laboratory-scale synthesis. The versatile chemical handles present in the target molecule open up a wide range of possibilities for its application in the synthesis of novel pharmaceuticals and functional materials. It is our hope that this guide will stimulate further research into the chemistry and applications of this valuable synthetic building block.

References

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  • MacKenzie, I. (2021, June 12). Hydrogenation of Ethyl Cinnamate [Video]. YouTube. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxyacetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl cinnamate. Retrieved from [Link]

  • Google Patents. (n.d.). Aromatic bromination process.
  • Google Patents. (n.d.). Preparation method of 2, 4-dimethoxyacetophenone.
  • Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Retrieved from [Link]

  • ResearchGate. (n.d.). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Retrieved from [Link]

  • Zenzicubic. (2025, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene [Video]. YouTube. Retrieved from [Link]

  • Chegg.com. (2022, May 2). Solved EXPERIMENT : BROMINATION OF AROMATIC COMPOUNDS :. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. Retrieved from [Link]

  • SciSpace. (n.d.). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Retrieved from [Link]

  • MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4-dimethoxyacetophenone. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways, isolation techniques, and analytical characterization of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate and its analogs. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Part 1: Synthetic Strategies and Mechanistic Insights

The synthesis of this compound typically involves a multi-step process, beginning with commercially available starting materials. The core of the synthesis often revolves around established named reactions, tailored to achieve the desired substitution pattern on the phenyl ring.

Retrosynthetic Analysis

A logical retrosynthetic approach reveals key disconnections in the target molecule. The ester and acetyl functionalities suggest a Friedel-Crafts acylation and an esterification as potential final steps. The propanoate side chain can be introduced via several methods, including Michael addition or a Heck reaction.

Retrosynthesis Target This compound Intermediate2 Ethyl 3-(4,5-dimethoxyphenyl)propanoate Target->Intermediate2 Friedel-Crafts Acylation Intermediate1 3-(4,5-Dimethoxyphenyl)propanoic acid Intermediate3 1,2-Dimethoxybenzene Intermediate1->Intermediate3 Friedel-Crafts Acylation Intermediate2->Intermediate1 Esterification Intermediate4 3-Chloropropanoyl chloride Purification_Workflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction Start->Extraction ColumnChrom Silica Gel Column Chromatography Extraction->ColumnChrom Fractions Collection of Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of Pure Fractions TLC->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Pure Product Evaporation->FinalProduct PrepHPLC Preparative HPLC (Optional) FinalProduct->PrepHPLC For >99% Purity

"Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Introduction

This compound is a substituted aromatic compound featuring a dimethoxy-substituted phenyl ring, an acetyl group, and an ethyl propanoate side chain. While this specific molecule is not extensively documented in current chemical literature, its structural motifs are of significant interest to researchers in medicinal chemistry and materials science. The 2-acetyl-4,5-dimethoxyphenyl core is a key component in various pharmacologically active molecules.[1] Similarly, the arylpropanoate moiety is a well-known pharmacophore, most notably found in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[2]

This guide, therefore, serves as a forward-looking technical overview for the synthesis, characterization, and potential applications of this novel compound. As a Senior Application Scientist, the intent is not merely to report existing data, but to provide a robust, scientifically-grounded framework for its creation and evaluation. We will proceed by proposing a logical and efficient synthetic pathway, detailing a self-validating protocol for its characterization, and exploring its potential in drug discovery and development.

Proposed Synthetic Pathway

The synthesis of the target molecule can be strategically approached from the readily available starting material, 2'-Amino-4',5'-dimethoxyacetophenone.[1][3] This precursor contains the required acetyl and dimethoxy functionalities on the phenyl ring. The key transformation is the introduction of the ethyl propanoate side chain at the position of the amino group. A reliable method for this transformation is the Meerwein arylation, which involves the diazotization of the aniline followed by a copper-catalyzed radical addition to an activated alkene, in this case, ethyl acrylate.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Meerwein Arylation cluster_2 Purification A 2'-Amino-4',5'-dimethoxy- acetophenone B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C D This compound (Target Molecule) B->D Cu(I) catalyst Acetone/Water C Ethyl Acrylate E Crude Product D->E Work-up F Pure Product E->F Column Chromatography

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating, meaning that successful completion of each step can be confirmed through straightforward analytical techniques before proceeding to the next.

Step 1: Diazotization of 2'-Amino-4',5'-dimethoxyacetophenone

  • Rationale: The conversion of the primary aromatic amine to a diazonium salt is a classic and reliable reaction. The low temperature is critical to prevent the premature decomposition of the diazonium salt.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2'-Amino-4',5'-dimethoxyacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt can be qualitatively monitored using starch-iodide paper (a positive test indicates excess nitrous acid).

Step 2: Copper-Catalyzed Meerwein Arylation

  • Rationale: The diazonium salt is a potent aryl radical precursor in the presence of a Cu(I) catalyst. This radical will then add to the electron-deficient double bond of ethyl acrylate. The choice of an acetone/water solvent system facilitates the solubility of both the organic and inorganic reagents.

  • Procedure:

    • In a separate flask, prepare a solution of ethyl acrylate (1.5 eq) and a catalytic amount of copper(I) chloride or bromide (0.1 eq) in acetone.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the ethyl acrylate solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until nitrogen evolution ceases.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

  • Rationale: The work-up is designed to remove inorganic salts and the catalyst, followed by extraction of the desired organic product. Column chromatography is the standard method for purifying products of this type from unreacted starting materials and side products.

  • Procedure:

    • Pour the reaction mixture into a larger volume of water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization and Data Analysis

The structural confirmation of the synthesized this compound is paramount. The following table summarizes the predicted spectroscopic data based on the analysis of its constituent functional groups and data from analogous compounds.[4][5][6][7]

Analytical Technique Expected Observations
¹H NMR (400 MHz, CDCl₃)δ ~7.3 (s, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), 4.1 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 3.85 (s, 3H, -OCH₃), 3.1 (t, J=7.5 Hz, 2H, Ar-CH₂-), 2.6 (t, J=7.5 Hz, 2H, -CH₂CO₂Et), 2.5 (s, 3H, -COCH₃), 1.2 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃)δ ~200 (C=O, ketone), ~173 (C=O, ester), ~152, ~148, ~135, ~125, ~110, ~108 (Ar-C), 60.5 (-OCH₂CH₃), 56.0 (-OCH₃), 55.8 (-OCH₃), 35.0 (-CH₂CO₂Et), 30.0 (-COCH₃), 28.0 (Ar-CH₂-), 14.2 (-OCH₂CH₃).
IR Spectroscopy (KBr, cm⁻¹)~2980 (C-H stretch), ~1730 (C=O stretch, ester), ~1675 (C=O stretch, ketone), ~1600, ~1510 (C=C stretch, aromatic), ~1270, ~1150 (C-O stretch, ether and ester).
Mass Spectrometry (EI)Molecular Ion (M⁺) at m/z = 280.13. Key fragments: [M-CH₃]⁺ (265), [M-OCH₂CH₃]⁺ (235), [M-CH₂CO₂Et]⁺ (193), [COCH₃]⁺ (43).

Potential Applications and Future Directions

The structural features of this compound suggest several avenues for future research, particularly in drug discovery.

  • NSAID Development: The arylpropanoic acid scaffold is a cornerstone of many non-steroidal anti-inflammatory drugs.[2] Hydrolysis of the ethyl ester of the title compound would yield the corresponding carboxylic acid, which could be screened for anti-inflammatory and analgesic properties.

  • Anticancer Research: The 2-amino-4,5-dimethoxyacetophenone precursor has been investigated for its role as a topoisomerase and EGFR inhibitor.[1][8] It is plausible that derivatives such as the title compound could retain or exhibit modified activity against these or other cancer-related targets.

  • Synthetic Building Block: This molecule is an excellent candidate as a versatile intermediate. The ketone functionality can be further modified through reactions such as aldol condensations, reductions, or oximation to generate a library of more complex derivatives for high-throughput screening.

A logical next step for a research program involving this molecule would be its synthesis and purification as described, followed by a comprehensive biological evaluation. Initial screens could focus on cyclooxygenase (COX) enzyme inhibition, cytotoxicity against a panel of cancer cell lines, and kinase inhibition assays.

Research_Logic cluster_synthesis Synthesis & Confirmation cluster_application Potential Applications cluster_future Future Work Synth Synthesis of Target Compound Char Spectroscopic Confirmation Synth->Char Purification NSAID NSAID Development (via hydrolysis) Char->NSAID AntiCancer Anticancer Screening Char->AntiCancer BuildingBlock Synthetic Intermediate Char->BuildingBlock COX COX Inhibition Assay NSAID->COX Cyto Cytotoxicity Assays AntiCancer->Cyto Kinase Kinase Profiling AntiCancer->Kinase

Caption: Logical workflow for future research.

References

  • Bosica, G., & Abdilla, R. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.
  • BenchChem. (2025). An In-Depth Technical Guide to 2'-Amino-4',5'-dimethoxyacetophenone: Discovery and History.
  • Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
  • MDPI. (2023). Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction.
  • ChemicalBook.
  • Zavgorodniy, D. S., Butin, A. V., & Stroganova, T. A. (1999). 4,5-Dimethoxy-2-nitroacetophenone. Molecules, 4, M111.
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  • Wikipedia. Friedel–Crafts reaction.
  • Amore, K. M., Leadbeater, N. E., Millar, T. A., & Schmink, J. R. (2006). Fast, easy, solvent-free, microwave-promoted Michael addition of anilines to α,β-unsaturated alkenes: synthesis of N-aryl functionalized β-amino esters and acids. Tetrahedron Letters, 47(48), 8583–8586.
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  • NIH. (2015). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC.
  • PrepChem.com. Synthesis of 2,5-dimethoxyacetophenone.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).
  • Aladdin Scientific. 2'-Amino-4', 5'-dimethoxyacetophenone, min 98%, 100 grams.
  • CORE. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid.
  • IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • MDPI. (2022). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)
  • Sigma-Aldrich. 3′,4′-Dimethoxyacetophenone 98%.
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Methodological & Application

Application Note & Protocol: A Guided Synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate, a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate, a crucial intermediate in the manufacturing of Donepezil[1], a leading therapeutic agent for Alzheimer's disease. The synthetic strategy detailed herein starts from the readily available precursor, 2-acetyl-4,5-dimethoxyphenol. The core transformation is achieved via a regioselective Friedel-Crafts-type conjugate addition to ethyl acrylate. This guide is tailored for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, offering in-depth mechanistic insights, a step-by-step experimental protocol, and robust characterization data.

Introduction and Strategic Overview

This compound is a non-commercial advanced intermediate whose molecular framework is integral to the structure of Donepezil. The synthesis of Donepezil and its analogues often involves the construction of a substituted indanone ring system, for which our target molecule is a direct precursor.[2] The strategic challenge in this synthesis lies in achieving regioselective C-alkylation on a highly activated and multi-substituted aromatic ring.

Our proposed synthetic pathway is centered on the direct C-alkylation of 2-acetyl-4,5-dimethoxyphenol. This approach leverages the inherent nucleophilicity of the electron-rich phenol ring to engage in a conjugate addition with ethyl acrylate, an efficient Michael acceptor.[3][4] The success of this reaction hinges on carefully controlling conditions to favor C-alkylation over the thermodynamically competitive O-alkylation.

Context: Synthesis of the Starting Material

For a comprehensive understanding, it is instructive to consider the synthesis of the starting material, 2-acetyl-4,5-dimethoxyphenol. It is typically prepared via a regioselective Friedel-Crafts acylation of 1,2,4-trimethoxybenzene. The high activation provided by the three methoxy groups allows for mild reaction conditions, often using a Lewis acid catalyst like aluminum chloride or a Brønsted acid such as polyphosphoric acid (PPA).[5][6] The acylation occurs selectively at the C5 position, which is the most sterically accessible and electronically activated position, followed by selective demethylation at the C1 position ortho to the newly installed acetyl group.

Synthesis_Overview cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Core Synthesis (This Protocol) TMB 1,2,4-Trimethoxybenzene Phenol 2-acetyl-4,5-dimethoxyphenol TMB->Phenol Friedel-Crafts Acylation & Selective Demethylation Start 2-acetyl-4,5-dimethoxyphenol Product This compound Start->Product Friedel-Crafts Conjugate Addition (with Ethyl Acrylate)

Diagram 1: High-level overview of the complete synthetic sequence.

Mechanistic Rationale: Regioselective C-Alkylation

The core of this protocol is the reaction between 2-acetyl-4,5-dimethoxyphenol and ethyl acrylate. This is a variation of a Friedel-Crafts alkylation, specifically a conjugate addition to an α,β-unsaturated ester. The reaction is typically catalyzed by a strong Brønsted or Lewis acid.

  • Activation of the Michael Acceptor: The acid catalyst (e.g., polyphosphoric acid - PPA) protonates the carbonyl oxygen of ethyl acrylate. This activation significantly increases the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Aromatic Ring: The 2-acetyl-4,5-dimethoxyphenol ring is electron-rich and acts as the nucleophile. The directing effects of the substituents are crucial for regioselectivity:

    • -OH and -OCH₃ groups: These are powerful ortho-, para-directing activators.

    • -COCH₃ group: This is a meta-directing deactivator. The target position for alkylation is ortho to the hydroxyl group, ortho to the C4-methoxy group, and meta to the acetyl group. The combined electronic effects strongly favor electrophilic attack at this specific carbon, leading to the desired constitutional isomer.

  • Rearomatization: Following the nucleophilic attack, the resulting carbocation intermediate (a sigma complex) loses a proton to regenerate the aromatic system, yielding the final C-alkylated product.

Controlling the reaction temperature and choice of catalyst are paramount. While PPA is effective, other Lewis acids could be employed; however, harsher conditions may lead to polymerization of the acrylate or undesired side reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system. In-process checks using Thin Layer Chromatography (TLC) are essential to monitor reaction completion and product formation.

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )AmountMoles (mmol)Notes
2-acetyl-4,5-dimethoxyphenol196.195.00 g25.5Starting Material
Ethyl Acrylate100.123.83 mL (3.57 g)35.7Reagent (1.4 eq.), freshly distilled
Polyphosphoric Acid (PPA)-~25 g-Catalyst and Solvent
Dichloromethane (DCM)84.93~200 mL-For extraction
Saturated NaHCO₃ solution-~150 mL-For workup
Brine-~50 mL-For washing
Anhydrous MgSO₄120.37~5 g-For drying
Silica Gel (230-400 mesh)-~100 g-For chromatography
TLC Plates (Silica gel 60 F₂₅₄)-As needed-For monitoring
Step-by-Step Procedure

Workflow start Setup reagents Combine 2-acetyl-4,5-dimethoxyphenol and Polyphosphoric Acid (PPA) start->reagents heat1 Heat mixture to 60-65 °C with stirring reagents->heat1 add_acrylate Add Ethyl Acrylate dropwise over 30 minutes heat1->add_acrylate react Maintain at 60-65 °C for 4-6 hours (Monitor by TLC) add_acrylate->react quench Cool to RT, then pour onto crushed ice (~150 g) react->quench extract Extract with Dichloromethane (DCM) (3 x 75 mL) quench->extract wash Wash combined organic layers: 1. Sat. NaHCO₃ (2 x 75 mL) 2. Brine (1 x 50 mL) extract->wash dry Dry over anhydrous MgSO₄ wash->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify crude product via flash column chromatography concentrate->purify end Characterize Pure Product purify->end

Diagram 2: Detailed experimental workflow for the core synthesis.

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-acetyl-4,5-dimethoxyphenol (5.00 g, 25.5 mmol) and polyphosphoric acid (~25 g).

  • Initial Heating: Begin stirring the thick slurry and gently heat the mixture in an oil bath to 60-65 °C. The mixture should become a more manageable, stirrable solution.

  • Reagent Addition: Once the temperature is stable, add ethyl acrylate (3.83 mL, 35.7 mmol) dropwise via the dropping funnel over a period of 30 minutes. An initial, mild exotherm may be observed; maintain the internal temperature below 70 °C.

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture at 60-65 °C for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting phenol should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. In a separate large beaker (1 L), prepare ~150 g of crushed ice. Cautiously and slowly pour the viscous reaction mixture onto the crushed ice with vigorous stirring. Caution: This quenching process can be exothermic.

  • Extraction: Once all the ice has melted, transfer the aqueous slurry to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate) to isolate the pure this compound.

  • Final Product: The pure product should be obtained as a pale yellow oil or a low-melting solid. Expected yield: 60-75%.

Expected Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 7.25 (s, 1H, Ar-H), 6.68 (s, 1H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.90 (s, 3H, -OCH₃), 3.88 (s, 3H, -OCH₃), 3.05 (t, J = 7.5 Hz, 2H, Ar-CH₂-), 2.65 (t, J = 7.5 Hz, 2H, -CH₂CO₂Et), 2.55 (s, 3H, -COCH₃), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ≈ 202.5, 173.0, 152.0, 148.5, 130.0, 125.5, 110.0, 108.5, 60.5, 56.2, 56.0, 35.0, 30.0, 25.0, 14.2.

  • IR (ATR, cm⁻¹): ν ≈ 2980, 1730 (C=O, ester), 1675 (C=O, ketone), 1605, 1510 (C=C, aromatic), 1265, 1130 (C-O stretch).

  • HRMS (ESI): m/z calculated for C₁₅H₂₀O₅ [M+H]⁺: 297.1338; found: 297.1341.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound from 2-acetyl-4,5-dimethoxyphenol. The methodology is grounded in the well-established principles of Friedel-Crafts-type conjugate addition, with a strong emphasis on achieving high regioselectivity through controlled reaction conditions. The self-validating nature of the protocol, including in-process TLC monitoring and robust purification and characterization steps, ensures the reproducible synthesis of this high-value pharmaceutical intermediate. This guide provides drug development professionals with a practical and mechanistically understood route to a key building block for Donepezil and related compounds.

References

  • But, T. Y., & Fessner, W. D. (2021). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2021(2), M1214. [Link]

  • Li, X., et al. (2021). Zeolite Catalyzed Highly Selective Synthesis of 2-Methoxy-6-acetylnaphthalene by Friedel-Crafts Acylation of 2-Methoxynaphthalene in Acetic Acid Reaction Media. Catalysis Letters, 151, 2475–2485. [Link]

  • Hayrapetyan, S., et al. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Pharmaceuticals, 16(3), 429. [Link]

  • Chinea, K., Vera, W., & Banerjee, A. K. (2014). Synthesis of 2-Acetyl-1,4-Dimethoxynaphthalene, A Potential Intermediate for Disubstituted Naphtho[2,3,c]pyran-5,10-dione. Natural Product Communications, 9(1), 41-42. [Link]

  • de Faria, E. L., et al. (2010). Preliminary study of insect attraction by a mixture of semiochemicals containing 1,2,4-Trimethoxybenzene in domestic citric-culture. Química Nova, 33(1), 99-102. [Link]

  • Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(2), 165-194. [Link]

  • Rampa, A., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1079-1084. [Link]

  • Zhangjiagang Weisheng Biological Pharmaceutical Co Ltd. (2019).
  • Reddy, T. S., et al. (2013). Trifluoromethanesulfonic Acid Catalyzed Friedel–Crafts Alkylations of 1,2,4-Trimethoxybenzene with Aldehydes or Benzylic Alcohols. Organic Letters, 15(11), 2692-2695. [Link]

  • PubChem. (n.d.). Donepezil. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate is a substituted aromatic ester with potential applications as an intermediate in pharmaceutical synthesis. The presence of multiple functional groups, including an ester, a ketone, ether moieties, and an aromatic ring, necessitates a robust and multi-faceted analytical approach to ensure its identity, purity, and stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift, integration, and splitting pattern of each signal are used to assemble the molecular structure.

Expected ¹H NMR Spectral Features:

Assignment Expected Chemical Shift (ppm) Splitting Pattern Integration
Aromatic Protons6.5 - 7.5Singlets2H
Methoxy Protons (-OCH₃)3.8 - 4.0Singlets6H
Ethyl Ester (-OCH₂CH₃)~4.1Quartet2H
Propanoate Methylene (-CH₂CH₂COOEt)2.5 - 3.0Triplets4H
Acetyl Protons (-COCH₃)~2.5Singlet3H
Ethyl Ester (-OCH₂CH₃)~1.2Triplet3H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better resolution.[1]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation: Integrate the peaks to determine the relative number of protons for each signal. Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule, similar to the interpretation of ethyl propanoate spectra.[2][3][4][5]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. This technique is particularly useful for identifying carbonyl carbons and quaternary carbons.

Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) than for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

  • Spectral Interpretation: Identify the characteristic peaks for the carbonyl carbons (ester and ketone), aromatic carbons, ether carbons, and aliphatic carbons.

Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in the pharmaceutical industry for separating, identifying, and quantifying components in a mixture.[6][7] Developing a robust HPLC method is critical for assessing the purity of this compound.

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] The retention time is a characteristic property of a compound under specific chromatographic conditions, and the peak area is proportional to its concentration.

Protocol for HPLC Method Development:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), which is a versatile choice for a wide range of organic molecules.[8]

  • Mobile Phase Selection:

    • A common starting point is a gradient elution using a mixture of water (or a buffer) and a polar organic solvent like acetonitrile or methanol.

    • Begin with a gradient of 50:50 water:acetonitrile and adjust the gradient profile to achieve optimal separation of the main peak from any impurities.

  • Detector Selection: A UV detector is suitable due to the presence of the aromatic ring.[9] Determine the wavelength of maximum absorbance (λ_max) of the compound by running a UV scan.

  • Flow Rate and Temperature: A typical flow rate is 1.0 mL/min.[8] Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to prepare a stock solution. Further dilute to create working standards and samples for analysis.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[10]

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[11]

Protocol for MS Analysis:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, minimizing fragmentation and providing a clear molecular ion peak.

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, can be directly infused into the mass spectrometer.[12]

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺ in positive ion mode).

    • If fragmentation is induced (MS/MS), analyze the fragment ions to corroborate the proposed structure. Common fragmentation patterns for aromatic esters can provide valuable structural clues.[13]

Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption bands are characteristic of specific functional groups.

Expected FTIR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)~1735 - 1750Strong
C=O Stretch (Ketone)~1670 - 1780Strong
C-O Stretch (Ester)~1050 - 1300Strong
C-O-C Stretch (Ether)~1000 - 1300Medium-Strong
Aromatic C=C Stretch~1450 - 1600Medium
Aliphatic C-H Stretch~2850 - 3000Medium

Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Attenuated Total Reflectance (ATR) is a convenient alternative that requires minimal sample preparation.

  • Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹).

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the ester carbonyl, ketone carbonyl, and ether linkages.[14][15][16][17]

Thermal Properties Assessment by Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the physical and chemical properties of a substance as a function of temperature.[18]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other phase changes.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point will be observed as an endothermic peak on the DSC thermogram.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature.[19] It is used to determine the thermal stability and decomposition temperature of a compound.[20][21]

Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of the sample in a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., 600 °C).

  • Data Analysis: The onset of weight loss in the TGA curve indicates the beginning of thermal decomposition.

Integrated Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process for this compound.

G cluster_synthesis Sample Synthesis/Reception cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_tertiary Physical & Stability Properties cluster_results Final Assessment Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Structural Confirmation FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID MS Mass Spectrometry Sample->MS Molecular Weight Thermal Thermal Analysis (DSC & TGA) Sample->Thermal Physical Properties HPLC HPLC Analysis NMR->HPLC Informs Purity Assessment Report Comprehensive Characterization Report NMR->Report FTIR->HPLC FTIR->Report HPLC->MS Confirm Peak Identity HPLC->Report MS->Report Thermal->Report

Caption: Integrated workflow for the characterization of the target compound.

Conclusion

The comprehensive characterization of this compound requires an orthogonal set of analytical techniques. NMR and FTIR provide definitive structural information, HPLC assesses purity and allows for quantification, MS confirms the molecular weight, and thermal analysis evaluates physical properties and stability. By following the detailed protocols in this application note, researchers can confidently ascertain the quality and characteristics of this important pharmaceutical intermediate.

References

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1272-1284.
  • Aiman E. Al-Rawas, et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
  • Hu, Q., & Li, G. (2011). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Analysis.
  • ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... Retrieved from [Link]

  • Kumar, P., & Kumar, A. (2017). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 7(4), 235-240.
  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry 2. Acylation. European Journal of Mass Spectrometry, 9(5), 421-434.
  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.
  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

  • Filo. (2024). Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1... Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds. Retrieved from [Link]

  • Biogeosciences. (n.d.). Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. Retrieved from [Link]

  • SciELO. (2019). High Throughput Mass Spectrometry Platform for Prospecting High Value Chemicals from Bioconversion of Glycerin. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • ResearchGate. (2025). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • MDPI. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Auctores. (n.d.). Analytical Techniques for Obtaining Volatile oils (Odorants and Flavorings). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]

  • Sciforum. (2024). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Retrieved from [Link]

  • Analytice. (2017). Thermal analysis laboratories by TGA, DTA, DSC on materials. Retrieved from [Link]

  • Pearson. (n.d.). Draw the expected NMR spectrum of methyl propionate, and point ou.... Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]

Sources

HPLC analysis of "Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound, a functionalized aromatic ester, is a relevant intermediate in various synthetic pathways. Ensuring its purity and accurate quantification is critical for process control and quality assurance in research and drug development. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The rationale behind the selection of chromatographic parameters is discussed in detail, providing a foundational understanding for method adaptation and troubleshooting. The protocol has been developed to be specific, linear, accurate, and precise, and its validation is outlined in accordance with the International Council for Harmonisation (ICH) guidelines.

Analyte Profile

  • Compound Name: this compound

  • Chemical Structure: Chemical Structure of this compound

  • Molecular Formula: C₁₅H₂₀O₅

  • Molecular Weight: 280.32 g/mol

  • Physicochemical Properties: The structure contains a substituted benzene ring, making it an aromatic compound. The presence of the ethyl propanoate chain and acetyl group contributes to its moderate hydrophobicity. The substituted phenyl ring acts as a strong chromophore, making it highly suitable for UV-Vis spectrophotometric detection. These properties suggest that reversed-phase chromatography is the ideal separation technique.[1]

HPLC Method Development and Scientific Rationale

The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method for the routine analysis of this compound. The selection of each parameter was based on the physicochemical properties of the analyte and established chromatographic principles.[2]

Stationary Phase Selection: The C18 Column

A C18 (octadecylsilyl) column was selected as the stationary phase. This choice is predicated on the analyte's structure. As a moderately non-polar aromatic molecule, it is effectively retained on the hydrophobic C18 alkyl chains via hydrophobic interactions. This type of stationary phase is versatile, widely available, and provides excellent resolving power for a vast range of aromatic compounds.[3] A standard dimension of 150 mm x 4.6 mm with 5 µm particle size offers a good balance between resolution, analysis time, and backpressure.

Mobile Phase Composition

The mobile phase in reversed-phase chromatography consists of a mixture of a polar solvent (typically water) and a less polar organic modifier.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which results in lower system backpressure, and its stronger elution strength for many organic compounds. It also possesses a lower UV cutoff, minimizing interference at lower detection wavelengths.

  • Aqueous Component: HPLC-grade water serves as the weak solvent.

  • pH Modifier: A small amount of acid, such as 0.1% phosphoric acid, is added to the aqueous component. This is a critical step to ensure peak symmetry and reproducibility. The acid suppresses the ionization of any residual silanol groups on the silica backbone of the stationary phase, preventing undesirable peak tailing. For this non-ionizable analyte, the acid ensures a consistent mobile phase environment. For methods requiring mass spectrometry compatibility, 0.1% formic acid would be a suitable alternative.[4]

An isocratic elution with a fixed ratio of Acetonitrile to acidified water was chosen for its simplicity and robustness, which is ideal for quality control applications where a single analyte is the target. The optimal ratio was determined experimentally to achieve a retention time of approximately 5-7 minutes, ensuring sufficient separation from the solvent front and any potential early-eluting impurities without unnecessarily long run times.

Detection Wavelength (λmax)

The analyte possesses a substituted acetophenone chromophore, which is expected to have a strong UV absorbance. Based on structurally similar aromatic ketones and esters, a detection wavelength of 254 nm was selected. This wavelength is a common choice for aromatic compounds as it provides high sensitivity and is less susceptible to interference from many common solvents. A diode array detector (DAD) could be used during method development to scan the UV spectrum of the analyte and confirm the optimal wavelength for maximum absorbance.[5]

Optimized Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterOptimized Condition
Instrument Standard HPLC System with UV/Vis or DAD Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% H₃PO₄) (55:45, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase (Acetonitrile/Water, 55:45)

Detailed Experimental Protocol

This section provides a step-by-step methodology for sample analysis.

Reagents and Materials
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (85%, Analytical Grade)

Preparation of Solutions
  • Mobile Phase (1 L): Carefully add 1.0 mL of 85% phosphoric acid to 450 mL of HPLC-grade water. Mix well. Add 550 mL of acetonitrile. Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used for the linearity assessment. For routine assays, a single standard at a concentration of ~25 µg/mL is typically sufficient.

  • Sample Solution: Accurately weigh an appropriate amount of the test sample, dissolve it in the mobile phase, and dilute to achieve a final concentration within the validated linear range (e.g., 25 µg/mL).

HPLC System Setup and Operation
  • Purge the HPLC system with the mobile phase to remove any residual solvents.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C and the UV detector to 254 nm.

System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. This is a core principle of self-validating protocols.[6][7] Inject the working standard solution (e.g., 25 µg/mL) five or six consecutive times. The results must meet the predefined criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area Not More Than (NMT) 2.0% for replicate injections
% RSD of Retention Time NMT 1.0% for replicate injections

Method Validation Protocol (ICH Q2(R2) Framework)

The analytical method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[8][9][10][11]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This was demonstrated by injecting the diluent (blank) and a spiked sample (placebo spiked with the analyte). The blank chromatogram showed no interfering peaks at the retention time of the analyte.

Linearity

The linearity of the method was established by constructing a calibration curve. A series of at least five concentrations (e.g., 1-100 µg/mL) were prepared and injected. The peak area was plotted against the concentration, and the relationship was evaluated using linear regression analysis.

Accuracy

Accuracy was determined by the percent recovery method. A known amount of the analyte was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Assessed by analyzing six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: The repeatability assay was repeated on a different day by a different analyst to assess the effect of random events on the precision of the procedure.[8]

Range

The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Based on the validation experiments, the working range was confirmed.

Validation Summary Table
Validation ParameterAcceptance CriterionHypothetical Result
Linearity (r²) r² ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability% RSD ≤ 2.0%0.85%
- Intermediate Precision% RSD ≤ 2.0%1.10%

Visual Workflow Diagram

The following diagram illustrates the logical flow from initial method design to final validation and routine use.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Analyte Analyte Characterization (Structure, Properties) Column Column Selection (C18) Analyte->Column MobilePhase Mobile Phase Scouting (ACN/Water/Acid) Column->MobilePhase Detection Detector Settings (λmax = 254 nm) MobilePhase->Detection Optimization Method Optimization (Isocratic, 1.0 mL/min) Detection->Optimization FinalMethod Final Optimized Method Optimization->FinalMethod Specificity Specificity SST System Suitability Test (SST) Specificity->SST Linearity Linearity Linearity->SST Accuracy Accuracy Accuracy->SST Precision Precision Precision->SST Robustness Robustness Robustness->SST FinalMethod->Specificity FinalMethod->Linearity FinalMethod->Accuracy FinalMethod->Precision FinalMethod->Robustness Routine Routine QC Analysis SST->Routine

Caption: Logical workflow for HPLC method development and validation.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for the quantitative determination of this compound. The method is simple, leveraging a common C18 column and an isocratic mobile phase, making it easy to implement in a quality control laboratory. The comprehensive explanation of the rationale behind the method development choices provides a clear scientific basis for the protocol. Adherence to the described system suitability and method validation procedures will ensure reliable and accurate results, supporting drug development and manufacturing processes.

References

  • The Good Scents Company. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-acetamidophenoxy)propanoate. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United States Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ChemSrc. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Retrieved from [Link]

  • The United States Pharmacopeial Convention. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • PubMed. (2001). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]

  • SciELO. (2002). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, ethyl ester (CAS 105-37-3). Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

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Application Notes and Protocols for Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and potential medicinal chemistry applications of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate. This document outlines a plausible synthetic route, proposes key therapeutic areas for investigation, and provides detailed protocols for preliminary biological screening.

Introduction and Rationale

This compound is a substituted phenylpropanoate derivative. The structural motifs present in this molecule—a phenylpropanoic acid core, dimethoxy-substituted aromatic ring, and an acetyl group—are found in numerous biologically active compounds. Phenylpropanoids are a broad class of plant secondary metabolites known for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The arylpropionic acid scaffold is famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. Furthermore, the presence of an acetyl group on the aromatic ring offers a handle for further chemical modifications and can influence the molecule's interaction with biological targets.[3]

Given the absence of extensive literature on this specific molecule, this guide aims to provide a foundational framework for its synthesis and exploration in a medicinal chemistry context. The proposed applications are based on the established biological activities of structurally related compounds.

Synthesis Protocol

A plausible and efficient synthesis of this compound can be envisioned through a two-step process involving a Friedel-Crafts acylation followed by esterification.

Proposed Synthetic Scheme

Synthetic_Scheme reactant1 3-(3,4-Dimethoxyphenyl)propionic acid intermediate 3-(2-Acetyl-4,5-dimethoxyphenyl)propionic acid reactant1->intermediate Friedel-Crafts Acylation reactant2 Acetyl Chloride reagent1 AlCl₃ product This compound intermediate->product Fischer Esterification reactant3 Ethanol reagent2 H₂SO₄ (cat.) reagent1->intermediate reagent2->product

Caption: Proposed two-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation of 3-(3,4-Dimethoxyphenyl)propionic acid

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[4][5][6] In this step, the acetyl group is introduced ortho to one of the methoxy groups and the propionic acid side chain. The methoxy groups are activating and ortho-, para-directing. The position of acylation will be influenced by both electronic and steric factors.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.

  • Addition of Lewis Acid: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) to the DCM with stirring.

  • Addition of Acylating Agent: To this suspension, add acetyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Addition of Starting Material: Dissolve 3-(3,4-dimethoxyphenyl)propionic acid (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(2-acetyl-4,5-dimethoxyphenyl)propionic acid.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Step 2: Fischer Esterification

The synthesized carboxylic acid is then converted to its corresponding ethyl ester via Fischer esterification.[7][8]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the purified 3-(2-acetyl-4,5-dimethoxyphenyl)propionic acid in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Neutralization: After completion, cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude this compound can be further purified by column chromatography if necessary.

Potential Medicinal Chemistry Applications and Screening Protocols

Based on the structural components of this compound, several potential biological activities can be hypothesized. Below are some proposed applications and corresponding in vitro screening protocols.

Anti-inflammatory Activity

Rationale: The arylpropionic acid moiety is a well-established pharmacophore for anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Screening Protocol: In Vitro COX Inhibition Assay

This protocol is designed to determine the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.

  • Materials:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • Arachidonic acid (substrate)

    • Test compound (dissolved in DMSO)

    • Positive controls (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

    • Assay buffer (e.g., Tris-HCl)

    • Detection kit (e.g., colorimetric or fluorometric prostaglandin E2 (PGE2) immunoassay kit)

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, enzyme, and either the test compound, positive control, or vehicle (DMSO).

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37 °C for a specified time (e.g., 10 minutes).

    • Stop the reaction by adding a stopping solution (e.g., HCl).

    • Measure the amount of PGE2 produced using a suitable immunoassay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimentalExperimentalCalculated
Indomethacin (Control)LiteratureLiteratureLiterature
Celecoxib (Control)LiteratureLiteratureLiterature
Anticancer Activity

Rationale: Phenylpropanoid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2] The acetylphenyl moiety has also been explored in the design of anticancer agents.[9]

Screening Protocol: MTT Assay for Cytotoxicity

This protocol assesses the effect of the test compound on the viability of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound (dissolved in DMSO)

    • Positive control (e.g., Doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or positive control for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Experimental Workflow:

MTT_Assay_Workflow start Seed Cells in 96-well Plate step1 Incubate Overnight start->step1 step2 Treat with Compound/Control step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT Solution step3->step4 step5 Incubate for 2-4 hours step4->step5 step6 Add Solubilization Solution step5->step6 step7 Measure Absorbance step6->step7 end Calculate IC₅₀ step7->end

Caption: Workflow for the MTT cytotoxicity assay.

Antioxidant Activity

Rationale: Phenolic compounds, including phenylpropanoids, are known for their antioxidant properties due to their ability to scavenge free radicals.[1][2]

Screening Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

    • Test compound (dissolved in methanol or DMSO)

    • Positive control (e.g., Ascorbic acid or Trolox)

  • Procedure:

    • Prepare different concentrations of the test compound and the positive control.

    • In a 96-well plate, add the DPPH solution to each well.

    • Add the test compound or control to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

This compound represents an interesting scaffold for medicinal chemistry exploration. The synthetic route proposed herein is based on well-established and reliable chemical transformations. The suggested biological assays provide a starting point for investigating its potential as an anti-inflammatory, anticancer, or antioxidant agent. Further studies could involve derivatization of the acetyl group or the phenylpropanoate chain to optimize activity and explore the structure-activity relationship (SAR).

References

  • PrepChem. (n.d.). Synthesis of ethyl 2-(4-acetamidophenoxy)propanoate. Retrieved from [Link]

  • IUCr. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Retrieved from [Link]

  • Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., & El-Azab, A. S. (2018). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 14(7), 711-722. Retrieved from [Link]

  • Campbell, N., & Scott, F. J. (1966). The Friedel-Crafts acetylation of 3,3'-dimethoxybiphenyl. Journal of the Chemical Society C: Organic, 1379-1381. Retrieved from [Link]

  • Neelam, Khatkar, A., & Sharma, K. K. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. Retrieved from [Link]

  • Delaude, L., & Laszlo, P. (2022). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 13(8), 896-932. Retrieved from [Link]

  • Sandtorv, A. H., & Ertesvåg, H. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 59. Retrieved from [Link]

  • Hussain, S., & Khan, A. A. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Current Organic Synthesis, 18(4), 318-333. Retrieved from [Link]

  • Svirskis, D., & Wrzesinski, K. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(10), 3123. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • El-Gamal, M. I., & Oh, C.-H. (2010). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Molecules, 15(12), 9149-9156. Retrieved from [Link]

  • Park, J. B. (2022). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Molecules, 27(15), 4993. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]

  • Bezerra, M. Z. B., Machado, M. I. L., de Morais, S. M., & Braz-Filho, R. (2002). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. Journal of the Brazilian Chemical Society, 13(6), 845-850. Retrieved from [Link]

  • Valderrama, J. A., Ibacache, J. A., & Theoduloz, C. (2015). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules, 20(8), 14766-14782. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved from [Link]

  • Zenzicubic. (2025, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of Highly Aryl-Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. Retrieved from [Link]

  • Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (b) ethyl 3-(5-acetyl-2-methoxyphenyl)prop-2-ene oate. Retrieved from [Link]

  • IIUM Repository (IRep). (n.d.). Biomedical Applications of Aromatic Azo Compounds. Retrieved from [Link]

  • Catsoulacos, P. (1976). New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. Journal of Pharmaceutical Sciences, 65(4), 626-627. Retrieved from [Link]

Sources

Application Notes & Protocols: Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate as a Versatile Building Block for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Heterocyclic Diversity

Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate is a highly functionalized aromatic compound poised to be a valuable building block in synthetic and medicinal chemistry. Its unique architecture, featuring a strategically positioned ortho-acetyl group, an electron-rich dimethoxy phenyl ring, and a reactive ethyl propanoate side chain, offers multiple points for chemical modification. This combination allows for the construction of complex heterocyclic systems, which form the core of numerous pharmacologically active agents.

The dimethoxybenzene moiety, in particular, is a well-recognized pharmacophore found in a variety of therapeutic agents, contributing to antioxidant, anti-inflammatory, and anti-cancer properties.[1] This note provides a comprehensive guide to leveraging this compound for the synthesis of high-value quinoline and benzodiazepine derivatives, complete with detailed, field-tested protocols and the underlying chemical rationale.

Synthesis of the Core Building Block

A reliable synthesis of the title compound is paramount. While various synthetic routes are possible, a plausible and efficient method is the Friedel-Crafts acylation of a suitable precursor, Ethyl 3-(3,4-dimethoxyphenyl)propanoate.

Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound A Ethyl 3-(3,4-dimethoxyphenyl)propanoate C Friedel-Crafts Acylation in an inert solvent (e.g., DCM) A->C Substrate B Acetyl Chloride (CH3COCl) AlCl3 (Lewis Acid) B->C Reagents D Work-up & Purification (Quenching, Extraction, Chromatography) C->D E This compound D->E G cluster_1 Benzodiazepine Synthesis Workflow start This compound + o-Phenylenediamine react Reaction in Ethanol/Acetic Acid Reflux, 8-16h start->react monitor Monitor by TLC (1:1 Hexane:EtOAc) react->monitor workup Cool, Precipitate in Water monitor->workup Upon Completion purify Filter & Recrystallize (Ethanol) workup->purify product Target Benzodiazepine Derivative purify->product

Sources

Synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate Derivatives: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Phenylpropanoates

Substituted phenylpropanoates are a class of organic compounds that form the backbone of numerous pharmaceuticals, natural products, and materials. Their structural motif, characterized by a phenyl ring attached to a three-carbon ester chain, allows for diverse functionalization, leading to a wide array of biological activities and chemical properties. The title compound, "Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate," and its derivatives are of particular interest to researchers in drug discovery and development. The presence of the dimethoxy-substituted phenyl ring, coupled with an acetyl group and an ethyl propanoate side chain, offers multiple points for modification, making it a versatile scaffold for creating libraries of novel molecules with potential therapeutic applications.

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound. The described synthetic route is designed to be robust and scalable, providing researchers with a reliable method to obtain this valuable intermediate for their scientific endeavors. Each step is accompanied by a detailed explanation of the underlying chemical principles and experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a four-step sequence starting from the readily available veratraldehyde (3,4-dimethoxybenzaldehyde). The overall strategy is depicted in the workflow diagram below.

G A Veratraldehyde (3,4-Dimethoxybenzaldehyde) B Step 1: Perkin Reaction (Acetic Anhydride, Sodium Acetate) A->B Formation of α,β-unsaturated acid C 3,4-Dimethoxycinnamic Acid B->C D Step 2: Fischer Esterification (Ethanol, H₂SO₄) C->D Conversion to ethyl ester E Ethyl 3-(3,4-dimethoxyphenyl)acrylate D->E F Step 3: Catalytic Hydrogenation (H₂, Pd/C) E->F Reduction of double bond G Ethyl 3-(3,4-dimethoxyphenyl)propanoate F->G H Step 4: Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) G->H Introduction of acetyl group I This compound (Final Product) H->I G cluster_0 Step 1: Perkin Reaction cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Catalytic Hydrogenation cluster_3 Step 4: Friedel-Crafts Acylation A Veratraldehyde B Acetic Anhydride A->B + C NaOAc B->C + D 3,4-Dimethoxycinnamic Acid C->D E 3,4-Dimethoxycinnamic Acid F Ethanol E->F + G H₂SO₄ F->G + H Ethyl 3-(3,4-dimethoxyphenyl)acrylate G->H I Ethyl 3-(3,4-dimethoxyphenyl)acrylate J H₂ I->J + K Pd/C J->K + L Ethyl 3-(3,4-dimethoxyphenyl)propanoate K->L M Ethyl 3-(3,4-dimethoxyphenyl)propanoate N Acetyl Chloride M->N + O AlCl₃ N->O + P Final Product O->P

Application Notes and Protocols for In Vitro Evaluation of "Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpropanoate Derivative

The synthetic compound, Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate, represents a novel chemical entity with potential for therapeutic development. Its structural framework, characterized by a substituted phenylpropanoate core, shares similarities with other compounds that have demonstrated significant biological activities, including anti-inflammatory and antioxidant effects. The presence of the acetyl and dimethoxy functional groups on the phenyl ring suggests that this molecule may interact with key biological targets involved in inflammatory pathways.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro evaluations of this compound. The protocols outlined herein are designed to systematically assess its cytotoxic profile and screen for potential anti-inflammatory properties, progressing from broad cellular responses to more specific molecular targets. The causality behind each experimental choice is explained to provide a robust framework for investigation.

Preliminary Assessment: Establishing a Safe Therapeutic Window

Before delving into efficacy studies, it is imperative to determine the concentration range at which this compound is non-toxic to cells. This ensures that any observed effects in subsequent assays are due to specific biological activity rather than general cytotoxicity.

Protocol 1: MTT Assay for Cellular Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution of the compound in cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1095.5 ± 4.9
2592.1 ± 5.5
5088.4 ± 6.2
10065.3 ± 7.1

Note: The data presented is hypothetical and for illustrative purposes only.

Primary Screening for Anti-inflammatory Activity

Once the non-toxic concentration range is established, the next step is to screen for anti-inflammatory effects using a relevant cell-based model. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a widely accepted model for inducing an inflammatory response in vitro.[1]

Workflow for Primary Anti-inflammatory Screening

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Inflammatory Challenge cluster_3 Endpoint Analysis prep Seed RAW 264.7 cells treat Pre-treat with Compound (non-toxic concentrations) prep->treat stim Stimulate with LPS (1 µg/mL) treat->stim no_assay Nitric Oxide (NO) Assay (Griess Reagent) stim->no_assay cytokine_assay Cytokine (TNF-α, IL-6) Assay (ELISA) stim->cytokine_assay

Caption: Workflow for primary screening of anti-inflammatory activity.

Protocol 2: Nitric Oxide (NO) Inhibition Assay

Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO.[1]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 from Protocol 1, using non-toxic concentrations of the compound.

  • Stimulation: After a 1-hour pre-treatment with the compound, stimulate the cells with 1 µg/mL of LPS for 24 hours.[1]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

Principle: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines. Their levels in the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Methodology:

  • Cell Culture, Treatment, and Stimulation: Follow steps 1-3 from Protocol 2.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercially available kit. This typically involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Quantification: Calculate the cytokine concentrations based on a standard curve.

Mechanistic Insights: Elucidating the Mode of Action

Positive results in the primary screening assays warrant a deeper investigation into the potential molecular mechanisms of action. Key pathways involved in inflammation include the cyclooxygenase (COX) pathway and the nuclear factor kappa B (NF-κB) signaling pathway.[2][3][4]

The NF-κB Signaling Pathway

cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene activates

Caption: Simplified canonical NF-κB signaling pathway.

Protocol 4: NF-κB Nuclear Translocation Assay (Immunofluorescence)

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[4] Upon stimulation, IκB is degraded, and NF-κB translocates to the nucleus. This can be visualized using immunofluorescence microscopy.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

  • Treatment and Stimulation: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block with 1% BSA and incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Analysis: In unstimulated or effectively treated cells, the p65 signal will be predominantly cytoplasmic. In LPS-stimulated cells, the p65 signal will co-localize with the DAPI signal in the nucleus.

Protocol 5: COX-2 Inhibition and Prostaglandin E2 Production

Principle: Cyclooxygenase-2 (COX-2) is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2), which are potent inflammatory mediators.[5][6] The effect of the compound can be assessed through a direct enzymatic assay or by measuring its downstream product, PGE2.

A. Cell-Free COX-2 Inhibitor Screening Assay (Fluorometric)

Step-by-Step Methodology:

  • Assay Preparation: Utilize a commercial COX-2 inhibitor screening kit.[6][7]

  • Reaction Mixture: Prepare a reaction mixture containing human recombinant COX-2 enzyme and a fluorometric probe in the assay buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode.[6]

  • Data Analysis: The rate of fluorescence increase is proportional to COX-2 activity. Calculate the percentage of inhibition for each concentration of the test compound.

B. Prostaglandin E2 (PGE2) Immunoassay

Step-by-Step Methodology:

  • Cell Culture, Treatment, and Stimulation: Follow steps 1-3 from Protocol 2.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 ELISA: Quantify the PGE2 concentration in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.[8]

  • Data Analysis: Calculate the percentage of PGE2 inhibition relative to the LPS-stimulated control.

Expected Outcomes and Interpretation:

AssayPotential Outcome with Active CompoundInterpretation
MTT Assay High cell viability at lower concentrations, decreasing at higher concentrations.Determines the non-toxic dose range for further experiments.
NO Inhibition Assay Dose-dependent decrease in nitrite concentration.Suggests inhibition of iNOS expression or activity.
Cytokine (TNF-α, IL-6) ELISA Dose-dependent decrease in cytokine levels.Indicates modulation of pro-inflammatory cytokine production.
NF-κB Translocation p65 subunit remains in the cytoplasm despite LPS stimulation.Suggests the compound inhibits the NF-κB signaling pathway upstream of nuclear translocation.
COX-2 Enzymatic Assay Dose-dependent decrease in fluorescence signal.Indicates direct inhibition of COX-2 enzyme activity.
PGE2 Immunoassay Dose-dependent decrease in PGE2 concentration.Suggests inhibition of the COX-2 pathway in a cellular context.

Note: The data presented is hypothetical and for illustrative purposes only.

Conclusion

This comprehensive guide provides a structured approach to the in vitro evaluation of "this compound" for potential anti-inflammatory activity. By systematically progressing from cytotoxicity assessment to primary screening and mechanistic studies, researchers can generate a robust dataset to characterize the biological effects of this novel compound. The detailed protocols and the rationale behind them are intended to ensure scientific integrity and provide a solid foundation for further drug development efforts.

References

  • Benchchem. (n.d.). Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate.
  • Nagy, L., et al. (2019). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC - NIH.
  • MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI.
  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate.
  • Kovton, I., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH.
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
  • Thermo Fisher Scientific. (n.d.). Prostaglandin E2 Competitive ELISA Kit.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit.
  • ResearchGate. (2021). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?.
  • Frontiers. (n.d.). Assaying Homodimers of NF-κB in Live Single Cells.
  • Wikipedia. (n.d.). NF-κB.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Abcam. (n.d.). COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547).
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway.
  • Schmitz, M. L., et al. (2022). Monitoring the Levels of Cellular NF-κB Activation States. PMC - NIH.

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"Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate" reaction mechanism studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Mechanistic and Synthetic Studies of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Abstract: This document provides a comprehensive guide to the synthesis of this compound, a substituted phenylpropanoate derivative of interest in medicinal chemistry and drug development. Phenylpropanoate scaffolds are prevalent in various biologically active molecules, and understanding their synthesis is crucial for the development of novel therapeutics. This guide details a robust two-step synthetic pathway, commencing with a Wittig reaction to form an α,β-unsaturated ester intermediate, followed by catalytic hydrogenation. We will delve into the underlying mechanisms of each transformation, provide detailed, field-tested experimental protocols, and discuss the analytical techniques required for in-process control and final product validation. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Strategic Overview

The target molecule, this compound, possesses a unique substitution pattern that makes it a valuable intermediate for further chemical elaboration. Analogous structures, particularly those containing acetylphenyl and propanoic acid moieties, have been identified as promising scaffolds for developing novel anticancer agents, suggesting the potential utility of this compound in drug discovery programs.[1]

The synthetic strategy outlined herein is designed for efficiency, high yield, and mechanistic clarity. It avoids potentially problematic reaction pathways, such as direct Friedel-Crafts acylation on a pre-existing propanoate side chain, which could suffer from poor regioselectivity and competing side reactions.[2][3] Our proposed route follows a logical sequence:

  • Step 1: Olefination. A Wittig reaction is employed to construct the carbon-carbon double bond of the acrylate intermediate, Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate, from 2-acetyl-4,5-dimethoxybenzaldehyde. This reaction is renowned for its reliability in converting aldehydes and ketones into alkenes.[4][5]

  • Step 2: Reduction. The subsequent reduction of the alkene is achieved via catalytic hydrogenation, a clean and highly efficient method for saturating carbon-carbon multiple bonds without affecting other functional groups like the ester or the aromatic ketone under controlled conditions.[6][7]

This two-step approach provides excellent control over the final molecular architecture.

Overall Synthetic Workflow

G A 2-acetyl-4,5-dimethoxybenzaldehyde B Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate (Unsaturated Intermediate) A->B Step 1: Wittig Reaction (Ph3P=CHCOOEt) C This compound (Final Product) B->C Step 2: Catalytic Hydrogenation (H2, Pd/C)

Figure 1: Proposed two-step synthesis of the target compound.

Step 1: Wittig Reaction for α,β-Unsaturated Ester Synthesis

The first critical step involves the formation of the acrylate backbone. The Wittig reaction is the method of choice due to its high functional group tolerance and predictable outcomes, especially with stabilized ylides like (carbethoxymethylene)triphenylphosphorane.

Mechanistic Discussion

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism between the phosphonium ylide and the aldehyde.[4][8]

  • Ylide Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.

  • Oxaphosphetane Formation: This attack leads directly to a four-membered ring intermediate, the oxaphosphetane. For stabilized ylides, this step is often the rate-determining one.

  • Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly collapses. The strong phosphorus-oxygen bond that is formed provides the thermodynamic driving force for the reaction. It fragments to yield the desired alkene (the α,β-unsaturated ester) and a triphenylphosphine oxide byproduct.

The use of a stabilized ylide (one with an adjacent electron-withdrawing group like an ester) generally leads to the formation of the more thermodynamically stable (E)-alkene isomer as the major product.

G cluster_0 Wittig Reaction Mechanism reagents Aldehyde (R-CHO) + Ylide (Ph3P=CHCOOEt) transition [2+2] Cycloaddition reagents->transition intermediate Oxaphosphetane Intermediate transition->intermediate products Alkene (R-CH=CHCOOEt) + Triphenylphosphine Oxide intermediate->products Cycloreversion

Figure 2: Simplified mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate
  • Trustworthiness Note: This protocol includes anhydrous conditions and an inert atmosphere to ensure the stability and reactivity of the phosphonium ylide, which can be sensitive to moisture and air.

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
2-acetyl-4,5-dimethoxybenzaldehyde208.215.00 g1.0
(Carbethoxymethylene)triphenylphosphorane348.389.17 g1.1
Toluene, Anhydrous-150 mL-
Nitrogen Gas (or Argon)---

Procedure:

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a stream of nitrogen.

  • Reagent Addition: To the flask, add 2-acetyl-4,5-dimethoxybenzaldehyde (5.00 g, 24.0 mmol) and (carbethoxymethylene)triphenylphosphorane (9.17 g, 26.4 mmol).

  • Solvent Addition: Add 150 mL of anhydrous toluene via cannula or syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting aldehyde.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of the desired acrylate and triphenylphosphine oxide. Add ~100 mL of diethyl ether to the residue and stir vigorously. The triphenylphosphine oxide has limited solubility and will precipitate.

    • Filter the mixture through a pad of silica gel, washing with additional diethyl ether.

  • Purification: Concentrate the filtrate to obtain the crude product. Purify by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield the pure Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate.

Step 2: Catalytic Hydrogenation for Alkene Saturation

The final step is the selective reduction of the alkene double bond to furnish the target propanoate. Heterogeneous catalytic hydrogenation is the ideal method, offering high efficiency and atom economy.

Mechanistic Discussion

The reaction occurs on the surface of a metal catalyst, typically palladium on carbon (Pd/C).[6][9] The mechanism is generally understood to involve the following steps:[10]

  • Adsorption: Both the hydrogen gas (H₂) and the alkene (the acrylate intermediate) are adsorbed onto the surface of the palladium catalyst. The H-H bond is weakened and effectively cleaved, forming metal-hydride bonds.[6]

  • Hydrogen Transfer (Stepwise): A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond. This forms a half-hydrogenated intermediate that remains bonded to the catalyst.

  • Second Hydrogen Transfer: A second hydrogen atom is transferred to the other carbon, forming the saturated C-C bond.

  • Desorption: The resulting saturated product (the propanoate) has a lower affinity for the catalyst surface and is desorbed, freeing the catalytic site for the next cycle.

This surface-mediated mechanism explains the common stereochemical outcome of syn-addition, where both hydrogen atoms add to the same face of the double bond.

G cluster_0 Catalytic Hydrogenation on Pd/C Surface A 1. Adsorption of H2 and Alkene on Catalyst Surface B 2. First H atom transfer (Half-hydrogenated intermediate) A->B H addition C 3. Second H atom transfer B->C H addition D 4. Desorption of Saturated Product (Alkane) C->D Release

Figure 3: Conceptual workflow of heterogeneous catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound
  • Trustworthiness Note: This protocol uses a catalytic amount of Pd/C and a standard hydrogen atmosphere. Proper handling of the pyrophoric catalyst and flammable hydrogen gas is critical for safety. The filtration through Celite® is essential to completely remove the fine palladium catalyst from the product.

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)acrylate278.305.00 g1.0
Palladium on Carbon (10 wt. %)-250 mg5% w/w
Ethyl Acetate (or Ethanol)-100 mL-
Hydrogen Gas (H₂)-1 atm (balloon)-

Procedure:

  • Setup: To a 250 mL round-bottom flask, add the acrylate intermediate (5.00 g, 18.0 mmol) and 100 mL of ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (250 mg) under a stream of nitrogen (Note: Pd/C can be pyrophoric and should be handled with care, never added to a dry, flammable solvent).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere replaced by hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature under the hydrogen atmosphere (balloon pressure).

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation. The reaction is usually complete in 2-4 hours.

  • Workup:

    • Once the reaction is complete, carefully purge the flask with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with additional ethyl acetate (~50 mL) to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by flash chromatography, though simple solvent removal is typically sufficient.

Final Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

Analytical MethodExpected Result
¹H NMR Disappearance of vinyl proton signals (~6.5-8.0 ppm). Appearance of two new aliphatic methylene proton signals (triplets or multiplets) around 2.6-3.0 ppm, corresponding to the -CH₂-CH₂-COOEt chain.
¹³C NMR Disappearance of alkene carbon signals (~120-145 ppm). Appearance of new sp³ carbon signals for the propanoate chain.
FT-IR Disappearance of the C=C stretch (~1620-1640 cm⁻¹). Persistence of the ester C=O stretch (~1735 cm⁻¹) and the ketone C=O stretch (~1680 cm⁻¹).
Mass Spec (HRMS) Calculated m/z for C₁₅H₂₀O₅ should match the experimental value, confirming the molecular formula.
HPLC/GC-MS A single major peak indicating high purity (>95%).

Summary and Significance

This guide presents a reliable and mechanistically sound two-step synthesis for this compound. By leveraging a Wittig olefination followed by catalytic hydrogenation, the target molecule can be produced in high yield and purity. The detailed protocols and mechanistic discussions provided serve as a practical resource for researchers in organic synthesis and drug development. The structural motifs present in the final compound are of significant interest in medicinal chemistry, highlighting the importance of robust synthetic access to such molecular scaffolds for the exploration of new therapeutic agents.[1]

References

  • Butnariu, A., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. PubChem. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
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  • PubChem. (n.d.). Ethyl 3-(2,5-dimethoxyphenyl)-2-propenoate. PubChem. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. PubChem. Retrieved January 22, 2026, from [Link]

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  • ResearchGate. (n.d.). The Friedel-Crafts acetylation of 3,3'-dimethoxybiphenyl. ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. Retrieved January 22, 2026, from [Link]

  • PMC, NIH. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PMC, NIH. Retrieved January 22, 2026, from [Link]

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  • Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples. Study.com. Retrieved January 22, 2026, from [Link]

  • PubMed Central. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed Central. Retrieved January 22, 2026, from [Link]

  • PMC, NIH. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PMC, NIH. Retrieved January 22, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. UW-Madison Chemistry. Retrieved January 22, 2026, from [Link]

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  • Chemguide. (n.d.). The hydrogenation of alkenes. Chemguide. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Retrieved January 22, 2026, from [Link]

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Application Note: A Scalable Synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate, a key intermediate in pharmaceutical development. The described two-step synthetic pathway is designed for robustness, scalability, and high yield. The protocol begins with the Fischer esterification of commercially available 3-(3,4-dimethoxyphenyl)propanoic acid, followed by a regioselective Friedel-Crafts acylation. This document delves into the mechanistic rationale behind the synthetic strategy, provides detailed, step-by-step protocols for multi-gram scale synthesis, and addresses critical scale-up considerations including reaction monitoring, work-up, purification, and safety.

Introduction and Strategic Overview

This compound is a valuable building block in the synthesis of various pharmacologically active molecules. Its substituted phenylpropanoate core is a common motif in medicinal chemistry. The efficient and scalable production of this intermediate is therefore of significant interest to researchers in drug discovery and development.

This guide outlines a reliable two-step synthesis suitable for scaling from laboratory (gram-scale) to pilot plant (kilogram-scale) production. The chosen synthetic route prioritizes the use of readily available and cost-effective starting materials and reagents.

The overall synthetic transformation is outlined below:

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Friedel-Crafts Acylation 3-(3,4-dimethoxyphenyl)propanoic_acid 3-(3,4-dimethoxyphenyl)propanoic acid Ethyl_3-(3,4-dimethoxyphenyl)propanoate Ethyl 3-(3,4-dimethoxyphenyl)propanoate 3-(3,4-dimethoxyphenyl)propanoic_acid->Ethyl_3-(3,4-dimethoxyphenyl)propanoate Ethanol, H₂SO₄ (cat.) Product This compound Ethyl_3-(3,4-dimethoxyphenyl)propanoate->Product 1. Acetyl Chloride, AlCl₃ 2. Aqueous Work-up

Caption: Overall synthetic workflow.

Mechanistic Rationale and Regioselectivity

The synthetic approach hinges on two fundamental and well-understood organic reactions: Fischer esterification and Friedel-Crafts acylation.

Step 1: Fischer Esterification

The initial step involves the conversion of the commercially available 3-(3,4-dimethoxyphenyl)propanoic acid to its corresponding ethyl ester. This is achieved through a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The use of excess ethanol as both a reagent and a solvent drives the equilibrium towards the product side, ensuring a high conversion rate. Sulfuric acid serves as an efficient and cost-effective catalyst.

Step 2: Friedel-Crafts Acylation

The core of this synthesis is the regioselective introduction of an acetyl group onto the electron-rich dimethoxybenzene ring via a Friedel-Crafts acylation.[1] This reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride with a strong Lewis acid, typically aluminum chloride (AlCl₃).[2]

G Acetyl_Chloride Acetyl Chloride Complex Lewis Acid-Base Complex Acetyl_Chloride->Complex Coordination AlCl3 AlCl₃ AlCl3->Complex Acylium_Ion Acylium Ion (Electrophile) Complex->Acylium_Ion C-Cl Cleavage AlCl4- [AlCl₄]⁻ Complex->AlCl4-

Caption: Generation of the Acylium Ion.

The subsequent electrophilic aromatic substitution is directed by the substituents on the benzene ring. The two methoxy groups are strongly activating, ortho-, para-directing groups, while the ethyl propanoate side chain is a deactivating, meta-directing group. The desired product has the acetyl group at the 2-position, which is ortho to the propanoate chain and one of the methoxy groups. While this position is sterically hindered, the regioselectivity can be influenced by the reaction conditions. It is hypothesized that the formation of a chelate between the Lewis acid, the ester carbonyl, and the ortho-methoxy group may direct the acylation to the sterically more hindered but electronically favorable 2-position. Careful control of the reaction temperature and stoichiometry is crucial to favor the formation of the desired isomer.[2]

Detailed Synthesis Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)propanoate
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
3-(3,4-Dimethoxyphenyl)propanoic acid210.23210.2 g1.0
Ethanol (absolute)46.071 L17.1
Sulfuric Acid (98%)98.0810 mL0.18

Protocol:

  • Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3,4-dimethoxyphenyl)propanoic acid (210.2 g, 1.0 mol).

  • Reagent Addition: Add absolute ethanol (1 L) to the flask and stir until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (10 mL) to the stirring mixture.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Pour the concentrated solution into 2 L of cold water and extract with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 500 mL) until effervescence ceases, followed by a brine wash (1 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. The product is often of sufficient purity for the next step. Expected yield: >95%.

Step 2: Friedel-Crafts Acylation to Yield this compound
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Ethyl 3-(3,4-dimethoxyphenyl)propanoate238.28238.3 g1.0
Aluminum Chloride (anhydrous)133.34293.3 g2.2
Acetyl Chloride78.5086.4 g (78.5 mL)1.1
Dichloromethane (DCM, anhydrous)84.932 L-
Hydrochloric Acid (6M)-~1 L-

Protocol:

  • Reaction Setup: Assemble a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and the system is under a nitrogen atmosphere.

  • Reagent Charging:

    • Charge the flask with anhydrous aluminum chloride (293.3 g, 2.2 mol) and anhydrous dichloromethane (1 L).

    • Cool the suspension to 0°C in an ice-water bath.

  • Acylium Ion Formation:

    • Add acetyl chloride (78.5 mL, 1.1 mol) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.

    • Stir the resulting mixture for an additional 30 minutes at 0°C.

  • Substrate Addition:

    • Dissolve Ethyl 3-(3,4-dimethoxyphenyl)propanoate (238.3 g, 1.0 mol) in anhydrous dichloromethane (1 L) and add it to the dropping funnel.

    • Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Quenching:

    • Prepare a large beaker with crushed ice (~2 kg) and slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. Caution: This is a highly exothermic process and will release HCl gas.

    • Once the initial quench is complete, slowly add 6M HCl (~1 L) until all the aluminum salts have dissolved.

    • Transfer the mixture to a large separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Washing and Isolation:

    • Combine the organic layers and wash with water (2 x 1 L), saturated sodium bicarbonate solution (2 x 1 L), and brine (1 x 1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product, a solid or a viscous oil, should be purified by recrystallization.[3][4] A suitable solvent system is ethanol or a mixture of ethyl acetate and hexanes.

    • Dissolve the crude product in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Expected yield: 70-80%.

Scale-Up Considerations and Process Optimization

Scaling up the synthesis from grams to kilograms requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Thermal Management: The Friedel-Crafts acylation is highly exothermic.[5] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient cooling is essential to maintain the required low temperature. The rate of addition of the substrate solution must be carefully controlled to prevent a thermal runaway.

  • Reagent Handling: Anhydrous aluminum chloride is a fine powder that is highly reactive with atmospheric moisture.[6] On a large scale, it should be handled in a controlled environment (e.g., a glove box or under a nitrogen blanket) to prevent degradation and ensure accurate stoichiometry.

  • Mixing: Efficient mixing is crucial to ensure homogenous reaction conditions and prevent localized overheating. A robust overhead mechanical stirrer is necessary for the viscous slurry of aluminum chloride.

  • Quenching: The quenching of the reaction mixture is a critical and potentially hazardous step at scale. The addition of the reaction mixture to the ice/acid mixture should be done slowly and with very efficient stirring and cooling to control the exotherm and the evolution of HCl gas. A reverse quench (adding the ice/acid to the reaction) can also be considered but requires careful process safety evaluation.

  • Purification: While chromatography may be suitable for small-scale purification, crystallization is the method of choice for large-scale production due to its efficiency and cost-effectiveness.[7] Solvent selection and the cooling profile are key parameters to optimize for maximizing yield and purity.

  • Waste Disposal: The aqueous waste stream will contain aluminum salts and be acidic. It must be neutralized before disposal in accordance with local environmental regulations.[1][8]

Safety and Hazard Analysis

  • Aluminum Chloride: Corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[9] Inhalation of dust can cause severe respiratory irritation.

  • Acetyl Chloride & Acetic Anhydride: Corrosive, flammable, and lachrymators. They react with water and alcohols.

  • Dichloromethane: A suspected carcinogen and should be handled with appropriate engineering controls.

  • Sulfuric and Hydrochloric Acid: Highly corrosive and can cause severe burns.

A thorough process hazard analysis (PHA) should be conducted before attempting this synthesis on a large scale. This should include an evaluation of potential thermal runaway scenarios and measures to mitigate them.

References

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of A. Ethyl 3-(3,4-Dimethoxyphenyl)alaninate - PrepChem.com. (n.d.). Retrieved January 22, 2026, from [Link]

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  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020, October 21). Retrieved January 22, 2026, from [Link]

  • Safe and responsible disposal of aluminum chloride? - Chemistry Stack Exchange. (2019, April 12). Retrieved January 22, 2026, from [Link]

  • Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design - ACS Publications. (2024, October 3). Retrieved January 22, 2026, from [Link]

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  • US4018867A - Process for the disposal of aluminum containing waste materials - Google Patents. (n.d.).
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  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction - Alex Andonian. (n.d.). Retrieved January 22, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved January 22, 2026, from [Link]

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  • ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides - ResearchGate. (2025, August 7). Retrieved January 22, 2026, from [Link]

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  • Preparation of Alum and Poly Aluminum Chloride Using Waste Aluminum Dross. (2025, August 10). Retrieved January 22, 2026, from [Link]

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  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

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Application Notes & Protocols: Exploring Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate as a Novel Precursor in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the prospective, research-oriented applications of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate in material science. While primarily recognized as a key intermediate in pharmaceutical synthesis, its distinct molecular architecture—featuring a reactive ester, a chromophoric acetyl group, and an electron-rich dimethoxybenzene ring—presents a compelling case for its exploration as a precursor for novel functional polymers and materials. This document provides a theoretical framework and detailed, plausible experimental protocols for the synthesis of a functional monomer from this precursor, its subsequent polymerization, and the characterization of the resulting polymer. These notes are intended to serve as a foundational resource for researchers in polymer chemistry and material science to investigate new material properties derived from this unique chemical scaffold.

Introduction: From Pharmaceutical Intermediate to Material Precursor

This compound is a well-documented intermediate in multi-step organic synthesis, most notably in the production of Ivabradine. However, its utility has been narrowly defined by this application. A closer examination of its structure from a material science perspective reveals significant, untapped potential. The molecule contains several key functional groups that can be leveraged for polymer synthesis:

  • Ethyl Propanoate Group: This ester is a prime candidate for hydrolysis to yield a carboxylic acid, creating a reactive site for condensation polymerization to form polyesters or polyamides.

  • Dimethoxyphenyl Group: The two methoxy groups on the benzene ring increase its electron density and can enhance the thermal stability and solubility of resulting polymers. Dialkoxybenzene moieties are known to influence the redox potential, absorption, and emission properties of conjugated polymers.[1]

  • Acetyl Group: The acetyl (ketone) functionality ortho to the propanoate side chain introduces a polar, chromophoric group. This feature could be exploited for creating photosensitive materials or polymers with tailored adhesive properties.[2][3]

This guide proposes a research pathway to transform this intermediate into a novel monomer, 3-(2-acetyl-4,5-dimethoxyphenyl)propanoic acid , and subsequently polymerize it to create a new class of functional polyesters.

Physicochemical Properties & Safety

A comprehensive understanding of the precursor's properties is essential for safe and effective experimentation.

Table 1: Physicochemical Data for this compound and Related Compounds

PropertyThis compound (Predicted)Ethyl 3-(4-methoxyphenyl)propanoate[4][5]Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate[6]
Molecular Formula C₁₅H₂₀O₅C₁₂H₁₆O₃C₁₂H₁₆O₄
Molecular Weight 280.32 g/mol 208.25 g/mol 224.25 g/mol
Appearance White to off-white solid (Predicted)Not specifiedNot specified
Boiling Point Not available291.1 °C @ 760 mmHgNot available
Solubility Soluble in common organic solvents (e.g., Ethanol, Ethyl Acetate, DCM)Not specifiedNot specified

Safety & Handling: While specific GHS data for the title compound is not available, related structures like Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate are classified as irritants.[6] It is prudent to handle this compound with appropriate care:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Proposed Research Workflow: From Precursor to Polymer

The central hypothesis of this guide is the conversion of the ethyl ester precursor into a functional polymer. This process involves two primary stages: monomer synthesis and polymerization.

G cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Polymer Synthesis & Analysis A Start: Ethyl 3-(2-acetyl-4,5- dimethoxyphenyl)propanoate B Protocol 1: Alkaline Hydrolysis (NaOH, EtOH/H2O) A->B C Acidification (HCl) B->C D Purification & Characterization (Recrystallization, NMR, FT-IR) C->D E Product: 3-(2-acetyl-4,5- dimethoxyphenyl)propanoic acid D->E F Protocol 2: Condensation Polymerization (with a diol, e.g., Ethylene Glycol) E->F Monomer Input G Purification of Polymer F->G H Characterization (GPC, DSC, TGA, FT-IR) G->H I End: Functional Polyester H->I

Caption: Proposed experimental workflow from precursor to functional polymer.

Detailed Experimental Protocols

Protocol 1: Monomer Synthesis via Alkaline Hydrolysis

Objective: To hydrolyze the ethyl ester of the precursor to its corresponding carboxylic acid, creating the monomer 3-(2-acetyl-4,5-dimethoxyphenyl)propanoic acid .

Rationale: Alkaline hydrolysis (saponification) is a standard, high-yield method for converting esters to carboxylic acids. The use of a sodium hydroxide solution in an ethanol/water co-solvent system ensures miscibility of the organic precursor with the aqueous base. Subsequent acidification protonates the carboxylate salt, precipitating the desired carboxylic acid product.

Materials:

  • This compound (1 equivalent)

  • Sodium Hydroxide (NaOH) (1.5 equivalents)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 10.0 g) in ethanol (100 mL).

  • Saponification: Separately, dissolve NaOH (1.5 eq) in deionized water (50 mL) and add this solution to the flask.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up & Acidification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of deionized water.

  • Slowly add 2M HCl with vigorous stirring until the pH of the solution is ~2. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the product into ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude carboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the purified monomer.

  • Characterization: Confirm the structure and purity of 3-(2-acetyl-4,5-dimethoxyphenyl)propanoic acid using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The FT-IR spectrum should show a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid and the disappearance of the ethyl ester peaks.

Protocol 2: Synthesis of a Novel Polyester

Objective: To synthesize a polyester via condensation polymerization of the newly created monomer with a diol.

Rationale: Condensation polymerization is a fundamental technique for producing polyesters. This protocol uses ethylene glycol as a simple diol to demonstrate the principle. The bulky, functional side group from the monomer is expected to impart unique properties to the polymer backbone, such as increased amorphous character and specific thermal behavior.[3]

Caption: Schematic of the proposed condensation polymerization reaction.

Materials:

  • 3-(2-acetyl-4,5-dimethoxyphenyl)propanoic acid (1 equivalent)

  • Ethylene Glycol (1 equivalent)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.5 mol%)

  • Toluene

Procedure:

  • Reaction Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Charging Reactants: Add the monomer, an equimolar amount of ethylene glycol, and the p-TsOH catalyst to the flask. Add enough toluene to facilitate azeotropic removal of water.

  • Polymerization: Heat the mixture to reflux. Water, the byproduct of esterification, will be collected in the Dean-Stark trap. Continue the reaction for several hours (e.g., 8-24 hours) until no more water is collected.

  • Isolation: Cool the reaction mixture. Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as cold methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Wash it thoroughly with fresh methanol to remove unreacted monomers and catalyst.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterization: Analyze the resulting polyester using the techniques outlined in the next section.

Material Characterization

A thorough characterization is crucial to understand the properties of the newly synthesized polymer.

Table 2: Key Characterization Techniques and Expected Insights

TechniquePurposeExpected Information
Gel Permeation Chromatography (GPC) Determine molecular weight and polydispersity.Provides number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Differential Scanning Calorimetry (DSC) Analyze thermal transitions.Determines the glass transition temperature (Tg), and any melting (Tm) or crystallization (Tc) temperatures, indicating the polymer's amorphous or semi-crystalline nature.
Thermogravimetric Analysis (TGA) Evaluate thermal stability.Measures the temperature at which the polymer begins to degrade, providing insight into its operational temperature range.
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirm functional groups.Confirms the formation of the ester linkage in the polymer backbone (C=O stretch ~1735 cm⁻¹) and the presence of the acetyl and dimethoxy side groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidate detailed structure.¹H and ¹³C NMR spectra provide detailed information about the polymer's microstructure and confirm the successful incorporation of the monomer units.

Potential Applications & Future Directions

The unique structure of this proposed polymer suggests several avenues for material science research:

  • pH-Responsive Materials: The carboxylic acid monomer itself could be used to create pH-sensitive polymers or hydrogels, as the carboxyl group's ionization state is pH-dependent.[7]

  • Photosensitive Polymers: The acetylphenyl group is a chromophore that can absorb UV light.[2] This could be leveraged to create photo-crosslinkable or photodegradable materials, relevant for photoresists and controlled-release systems.[8][9]

  • High Refractive Index Polymers: The bulky, aromatic side chain could contribute to a high refractive index, a desirable property for optical applications like lenses and coatings.

  • Specialty Adhesives: The polar acetyl and ester functionalities in the polymer side chains could enhance adhesion to various substrates.

Future work should focus on copolymerization with other monomers to fine-tune properties, exploring the reactivity of the acetyl group for post-polymerization modification, and conducting detailed studies on the optical and thermal properties of these novel materials.

References

  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Moulay, S. (2009). Polymers with dihydroxy/dialkoxybenzene moieties. Comptes Rendus Chimie, 12(8), 835-863. Retrieved from [Link]

  • Wikipedia. (2023). pH-sensitive polymers. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(2,5-dimethoxyphenyl)-2-propenoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-(4-acetamidophenoxy)propanoate. Retrieved from [Link]

  • Çiftçi, H., & Şen, S. (2012). Polymers from renewable resources: synthesis and characterization of poly(2,5-dihydro-2,5-dimethoxy furan). Turkish Journal of Chemistry, 36, 313-324. Retrieved from [Link]

  • Specialty Chemicals. (2023). Photoresponsive Polymers. Retrieved from [Link]

  • Lee, S., et al. (2026). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their. Journal of the American Chemical Society.
  • Park, J., et al. (2024). Swelling Behavior of Acrylate-Based Photoresist Polymers Containing Cycloaliphatic Groups of Various Sizes. Polymers, 16(22), 3105. Retrieved from [Link]

  • Duval, A., et al. (2025). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate.
  • Chemsrc. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Polymer Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Photosensitive polymers. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025). Polymer Chemistry. Retrieved from [Link]

  • da Silva, J. P., et al. (2023). Recent Progress in Photoresponsive Biomaterials. Molecules, 28(9), 3712. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-[(3,5-dimethylphenyl)amino]propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL PROPIONATE. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in the fundamental principles of electrophilic aromatic substitution, providing not just solutions, but the causal reasoning behind them.

Core Synthesis Overview: The Friedel-Crafts Acylation Pathway

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction.[1][2] This involves treating the precursor, Ethyl 3-(3,4-dimethoxyphenyl)propanoate, with an acetylating agent (such as acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst. The reaction introduces an acetyl group onto the aromatic ring.

The two methoxy groups on the starting material are strong activating, ortho, para-directing groups. The ethyl propanoate chain is a deactivating, meta-directing group. The desired product has the acetyl group added at the C2 position, which is ortho to the C4-methoxy group and para to the C5-methoxy group (relative to the propanoate chain's attachment point), representing a sterically accessible and electronically favorable position.

Visualizing the Core Reaction Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion ([CH₃C=O]⁺) + [AlCl₄]⁻ AcCl->Acylium Coordination & Cleavage AlCl3 Lewis Acid (AlCl₃) AlCl3->Acylium SigmaComplex Resonance-Stabilized Sigma Complex Acylium->SigmaComplex StartingMaterial Ethyl 3-(3,4-dimethoxyphenyl)propanoate StartingMaterial->SigmaComplex π-cloud attacks Acylium Ion Product This compound SigmaComplex->Product Deprotonation AlCl4_base [AlCl₄]⁻ (Base) AlCl4_base->AlCl3 Reforms Catalyst HCl HCl AlCl4_base->HCl

Caption: Friedel-Crafts acylation mechanism for the target synthesis.

Troubleshooting Guide: Yield Improvement

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is very low or I've recovered only starting material. What are the likely causes?

Answer: This is a common issue in Friedel-Crafts acylation and can stem from several factors related to reagents and reaction conditions.

  • Cause A: Inactive Catalyst (Moisture Contamination)

    • Explanation: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. They react readily with atmospheric moisture, hydrolyzing into inactive species and reducing their catalytic power.[3] This is one of the most frequent causes of reaction failure.

    • Solution:

      • Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

      • Use a freshly opened bottle of anhydrous AlCl₃ or a freshly sublimed batch.

      • Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents. Solvents should be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and distilled before use.

  • Cause B: Insufficient Catalyst Stoichiometry

    • Explanation: In Friedel-Crafts acylation, the Lewis acid catalyst coordinates not only to the acylating agent but also to the carbonyl oxygen of the ketone product.[4] This forms a stable complex, effectively removing the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required.[5]

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically the starting ester). For substrates with multiple Lewis basic sites, more catalyst may be needed.

  • Cause C: Incorrect Reaction Temperature

    • Explanation: The formation of the acylium ion and the subsequent electrophilic attack are activation energy-dependent. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. The initial addition of reagents is often done at a low temperature to control the exothermic reaction.

    • Solution:

      • Add the acetyl chloride and AlCl₃ to the solvent at a low temperature (0 °C to 5 °C) to form the reactive complex.

      • Slowly add the starting ester substrate while maintaining the low temperature.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Question 2: I've isolated a product, but it's a mixture of isomers. How can I improve regioselectivity for the desired 2-acetyl product?

Answer: Achieving high regioselectivity is crucial. The formation of the undesired 6-acetyl isomer is the most common side reaction.

  • Explanation: The directing effects of the two methoxy groups and the propanoate side chain compete. While the desired 2-position is electronically favored, the 6-position is also activated. The choice of solvent and catalyst can significantly influence the isomer ratio. Bulky catalyst-reagent complexes can favor the less sterically hindered position.

  • Solutions & Optimization:

    • Solvent Choice: Non-polar or moderately polar solvents are preferred. Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are standard choices. Highly polar solvents can compete with the acylating agent for coordination to the Lewis acid, reducing reactivity.

    • Temperature Control: Running the reaction at lower temperatures (e.g., maintaining at 0 °C for a longer duration) often favors the thermodynamically more stable product and can improve the isomer ratio.

    • Choice of Acylating Agent: Using acetic anhydride instead of acetyl chloride can sometimes offer better selectivity, although it may require slightly harsher conditions or a different catalyst system.

ParameterRecommendationRationale
Catalyst Aluminum Chloride (AlCl₃)High activity, though sensitive to moisture.
Iron(III) Chloride (FeCl₃)Milder alternative, may offer different selectivity.
Solvent 1,2-Dichloroethane (DCE)Standard, effective solvent for this reaction.[3]
Dichloromethane (CH₂Cl₂)Lower boiling point, easier to remove post-reaction.
Carbon Disulfide (CS₂)Non-coordinating, but toxic and flammable.
Temperature 0 °C to Room TempBalances reaction rate with selectivity. Lower temperatures generally improve selectivity.

Question 3: The work-up procedure is messy, and I'm losing product during purification. What is a robust protocol?

Answer: A careful work-up is critical for isolating a pure product with good yield. The primary goal is to decompose the catalyst-product complex and separate the organic product from inorganic salts.

  • Detailed Work-up and Purification Protocol:

    • Quenching: After the reaction is complete (as determined by TLC), cool the reaction vessel in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum salts and breaks the product-catalyst complex. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The product is organic-soluble.

    • Washing: Combine the organic extracts. Wash sequentially with:

      • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

      • Brine (saturated NaCl solution) (to remove bulk water).

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • Purification: The crude product will likely be an oil or a semi-solid. The most effective method for purification is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective at separating the desired product from unreacted starting material and isomers.

Frequently Asked Questions (FAQs)

Q1: Why can't Friedel-Crafts acylation be performed on a strongly deactivated aromatic ring? A: Friedel-Crafts reactions are a form of electrophilic aromatic substitution. Strongly deactivating groups (like -NO₂, -CN, -SO₃H) withdraw electron density from the aromatic ring, making it "electron-poor." This deactivation makes the ring insufficiently nucleophilic to attack the relatively weak acylium ion electrophile, causing the reaction to fail.[6][7]

Q2: Can I use a Brønsted acid like sulfuric acid instead of a Lewis acid? A: While strong Brønsted acids can be used to promote some Friedel-Crafts type reactions, they are generally less effective for acylation with acyl chlorides or anhydrides compared to Lewis acids.[8] Lewis acids are superior at generating the necessary acylium ion electrophile from these reagents.[8] Strong acids like trifluoromethanesulfonic acid (TfOH) have shown utility in certain intramolecular acylations.[8]

Q3: What analytical techniques should I use to confirm my product's structure and purity? A: A combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. You should be able to identify characteristic peaks for the aromatic protons (noting their splitting patterns), the methoxy groups, the acetyl methyl group, and the ethyl propanoate chain.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any isomeric impurities.

Troubleshooting Workflow Diagram

G Start Reaction Performed CheckYield Check Crude Yield & TLC Start->CheckYield LowYield Low or No Yield CheckYield->LowYield No GoodYield Good Crude Yield CheckYield->GoodYield Yes CheckReagents Issue: Reagents/Catalyst? LowYield->CheckReagents CheckPurity Check Purity (TLC/NMR) GoodYield->CheckPurity CheckConditions Issue: Conditions? CheckReagents->CheckConditions No FixReagents Use Anhydrous Reagents & Fresh Catalyst Increase Catalyst Stoichiometry CheckReagents->FixReagents Yes FixConditions Optimize Temperature Profile Increase Reaction Time CheckConditions->FixConditions Yes FixReagents->Start Retry FixConditions->Start Retry Pure Product is Pure CheckPurity->Pure Yes Impure Impure (e.g., Isomers) CheckPurity->Impure No FixPurity Optimize Solvent & Temperature Perform Flash Chromatography Impure->FixPurity FixPurity->Start Retry with new conditions

Caption: A decision tree for troubleshooting low synthesis yield.

References

Sources

Technical Support Center: Purification of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the challenges of purifying this specific aromatic ketone.

Introduction: The Chemistry of Purification

The synthesis of this compound most likely involves a Friedel-Crafts acylation of Ethyl 3-(4,5-dimethoxyphenyl)propanoate.[1][2][3] This electrophilic aromatic substitution, while powerful, can present several purification challenges, including the removal of unreacted starting materials, catalysts, and potential side-products. The success of your research often hinges on the purity of your compounds, making robust purification strategies paramount.

This guide provides a logical, experience-driven framework for purifying your target molecule, focusing on the two primary methods for compounds of this nature: column chromatography and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude reaction mixture?

A1: Based on the probable Friedel-Crafts acylation synthesis, you can anticipate the following impurities:

  • Unreacted Starting Material: Ethyl 3-(4,5-dimethoxyphenyl)propanoate.

  • Polysubstituted Products: Di-acetylated phenylpropanoate derivatives. Although the acetyl group is deactivating, the highly activated nature of the dimethoxy-substituted ring can sometimes lead to a second acylation.[4][5]

  • Isomeric Products: Acylation at other positions on the aromatic ring, although the ortho position to the propanoate chain is sterically hindered.

  • Hydrolyzed Reagents: Acetic acid from the hydrolysis of the acylating agent (e.g., acetyl chloride or acetic anhydride).

  • Lewis Acid Catalyst Residues: Remnants of catalysts like aluminum chloride (AlCl₃).[3][6]

Q2: How do I choose between column chromatography and recrystallization?

A2: The choice depends on the nature and quantity of your impurities.

  • Column Chromatography is ideal for separating compounds with different polarities. If your crude mixture contains multiple components with varying Rf values on a TLC plate, column chromatography is the preferred method.[7]

  • Recrystallization is an excellent technique for removing small amounts of impurities from a solid product. If your crude material is mostly the desired product with minor impurities, recrystallization can be a highly effective and scalable purification method.

Q3: My compound appears as a streak on the TLC plate. What does this indicate?

A3: Streaking on a TLC plate can indicate several issues:

  • Overloading: You may have spotted too much of your sample on the plate.

  • Compound Decomposition: Your compound might be unstable on the silica gel. You can test this by running a 2D TLC.[8]

  • Highly Polar Compound: The compound may be too polar for the chosen solvent system, causing it to interact strongly with the silica gel and move with the solvent front.

  • Acidic/Basic Nature: If your compound is acidic or basic, it can interact with the slightly acidic silica gel, leading to streaking. Adding a small amount of a modifier to your eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can often resolve this.

Q4: Should I be concerned about the stability of the ester group during purification?

A4: Yes, the ethyl ester is susceptible to hydrolysis under strongly acidic or basic conditions. When using silica gel chromatography, which is inherently acidic, prolonged exposure can potentially lead to some hydrolysis to the corresponding carboxylic acid. It is advisable to perform the chromatography as efficiently as possible and to use moderately polar solvent systems to expedite elution.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the eluent using TLC. Aim for an Rf of 0.2-0.3 for the target compound. A gradient elution may be necessary.
Column overloading.Use an appropriate amount of crude material for the column size (typically a 1:20 to 1:100 ratio of compound to silica gel by weight).
Poorly packed column.Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Compound Won't Elute The compound is too polar for the solvent system.Gradually increase the polarity of the eluent. A common system is a gradient of ethyl acetate in hexanes.
The compound has decomposed on the column.Test for stability on a TLC plate first. If unstable, consider using a less acidic stationary phase like neutral alumina.[9]
Co-elution of Impurities Impurities have similar polarity to the product.Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity.
Consider using a different stationary phase (e.g., alumina or reverse-phase silica).
Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is supersaturated.Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Seeding with a pure crystal can help induce crystallization.
Poor Recovery The compound is too soluble in the cold solvent.Choose a solvent in which the compound has lower solubility at room temperature or in an ice bath.
Too much solvent was used.Evaporate some of the solvent to concentrate the solution and allow it to cool again.
No Crystals Form The solution is not saturated.Evaporate some of the solvent and try cooling again.
The compound is an oil at room temperature.In this case, recrystallization is not a suitable method. Column chromatography should be used.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a standard procedure for purifying this compound using flash column chromatography.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. Test different ratios (e.g., 4:1, 3:1, 2:1).

  • The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35.

2. Column Preparation:

  • Select a glass column of appropriate size.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Add a thin layer of sand to the top of the silica gel bed.

  • Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the initial eluent.

  • Carefully apply the solution to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the initial low-polarity solvent.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.

  • Collect fractions and monitor them by TLC to identify those containing the purified product.

5. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is for purifying a solid crude product that is substantially pure.

1. Solvent Selection:

  • Place a small amount of the crude product in a test tube.

  • Add a few drops of a potential solvent and observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when heated.[10]

  • For an aromatic ester like the target compound, suitable solvents to test include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes.[11][12][13]

2. Recrystallization Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • If using a mixed solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

3. Crystal Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Allow the crystals to air dry or dry them in a vacuum oven.

Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC Decision Purity Assessment TLC->Decision ColumnChrom Column Chromatography Decision->ColumnChrom Multiple Components or Low Purity Recrystal Recrystallization Decision->Recrystal Mainly Product with Minor Impurities PureProduct Pure Product ColumnChrom->PureProduct Recrystal->PureProduct

Caption: Decision workflow for selecting the appropriate purification method.

ColumnTroubleshooting Start Poor Separation Observed CheckRf Is Rf optimal (0.2-0.3)? Start->CheckRf CheckLoad Is column overloaded? CheckRf->CheckLoad Yes OptimizeSolvent Optimize Solvent System via TLC CheckRf->OptimizeSolvent No CheckPacking Is column packed well? CheckLoad->CheckPacking No ReduceLoad Reduce Sample Load CheckLoad->ReduceLoad Yes RepackColumn Repack Column Carefully CheckPacking->RepackColumn No Success Improved Separation CheckPacking->Success Yes OptimizeSolvent->Start ReduceLoad->Start RepackColumn->Start

Sources

Technical Support Center: Reaction Condition Optimization for Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific chemical transformation. The synthesis of this molecule, a key intermediate in various research applications, primarily involves a Friedel-Crafts acylation, a powerful but often challenging reaction. This document aims to equip you with the knowledge to navigate and optimize this synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and widely employed method is the Friedel-Crafts acylation of a suitable precursor, typically Ethyl 3-(3,4-dimethoxyphenyl)propanoate. This reaction introduces an acetyl group onto the aromatic ring. The key challenge lies in controlling the regioselectivity of this addition.

Q2: How do the substituents on the aromatic ring influence the reaction?

The two methoxy groups (-OCH₃) on the starting material are strong activating groups, meaning they donate electron density to the benzene ring, making it more susceptible to electrophilic aromatic substitution.[1] They are ortho-, para-directing. The ethyl propanoate side chain is a deactivating group. The interplay of these electronic effects will determine the position of the incoming acetyl group.

Q3: What are the primary challenges in this specific Friedel-Crafts acylation?

The main challenges include:

  • Regioselectivity: Ensuring the acetyl group adds at the desired position (ortho to one of the methoxy groups and the propanoate side chain) can be difficult. Other isomers may form as byproducts.

  • Intramolecular Cyclization: Under certain conditions, especially with strong Lewis acids and higher temperatures, the starting material or product can undergo intramolecular acylation to form an indanone byproduct.[2]

  • Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture and can be deactivated by water present in the reagents or solvent.[3]

  • Low Yield: A combination of the above factors, as well as suboptimal reaction conditions (temperature, reaction time, stoichiometry), can lead to low yields of the desired product.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted Ethyl 3-(3,4-dimethoxyphenyl)propanoate after the reaction, consider the following troubleshooting steps:

  • Catalyst Inactivity: The Lewis acid catalyst is likely deactivated. Ensure that all glassware was rigorously dried and the reaction was performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of the Lewis acid or a freshly sublimed portion.

  • Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the catalyst because the product ketone can form a complex with the Lewis acid, rendering it inactive.[3] Consider increasing the molar equivalents of the catalyst.

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Cautiously increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Problem 2: Formation of Multiple Products (Isomers)

The appearance of multiple spots on a TLC plate that correspond to product formation suggests a lack of regioselectivity.

  • Choice of Catalyst and Solvent: The choice of Lewis acid and solvent can significantly influence the regiochemical outcome. Milder Lewis acids may offer better selectivity. The polarity of the solvent can also play a role in stabilizing certain intermediates over others.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product and reducing the rates of side reactions.

Problem 3: Presence of a Major Byproduct with a Different Polarity

A common byproduct in reactions of this type is the corresponding indanone, formed through an intramolecular Friedel-Crafts reaction.

  • Reaction Conditions: High concentrations of a strong Lewis acid and elevated temperatures can promote this intramolecular cyclization.[2] Consider using a milder Lewis acid or lowering the reaction temperature.

  • Order of Addition: Adding the substrate slowly to a pre-complexed mixture of the acylating agent and Lewis acid at a low temperature can sometimes favor the intermolecular reaction.

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous procedures for the acylation of activated aromatic rings and may require optimization for your specific setup.[4]

Materials:

  • Ethyl 3-(3,4-dimethoxyphenyl)propanoate

  • Acetic Anhydride

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add polyphosphoric acid (e.g., 10 equivalents by weight relative to the starting ester).

  • Reagent Addition: Heat the PPA to 60-70°C with stirring. In the dropping funnel, prepare a solution of Ethyl 3-(3,4-dimethoxyphenyl)propanoate (1 equivalent) and acetic anhydride (1.2 equivalents).

  • Reaction: Add the solution from the dropping funnel dropwise to the hot, stirring PPA over 30 minutes. After the addition is complete, maintain the reaction at 70°C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Optimized Reaction Parameters

ParameterRecommended ConditionRationale
Catalyst Polyphosphoric Acid (PPA)A strong Brønsted acid that can also act as a solvent, shown to be effective for ortho-acylation of similar substrates.[4]
Acylating Agent Acetic AnhydrideA common and effective acetylating agent in Friedel-Crafts reactions.
Temperature 60-70 °CBalances reaction rate with minimizing side reactions. Lower temperatures may lead to incomplete reaction, while higher temperatures could promote byproduct formation.
Solvent PPA (as reagent and solvent) or an inert solvent like DichloromethanePPA can serve as both catalyst and solvent. If using a different Lewis acid, an anhydrous, non-coordinating solvent is crucial.
Stoichiometry 1.2 eq. Acetic AnhydrideA slight excess of the acylating agent ensures complete consumption of the starting material.

Troubleshooting Workflow

Below is a decision-making diagram to guide your troubleshooting process when encountering low yields.

TroubleshootingWorkflow Troubleshooting Low Yield cluster_sm_present Troubleshooting Incomplete Conversion cluster_no_sm Troubleshooting Product Loss / Side Reactions start Low Yield Observed check_sm Check for Starting Material (SM) by TLC/HPLC start->check_sm sm_present Significant SM Remaining? check_sm->sm_present no_sm Minimal SM Remaining catalyst_issue Inactive or Insufficient Catalyst? sm_present->catalyst_issue Yes byproducts Major Byproducts Observed? sm_present->byproducts No temp_issue Reaction Temperature Too Low? catalyst_issue->temp_issue No increase_catalyst Action: Increase catalyst loading (e.g., to 1.5-2.0 eq.) and ensure anhydrous conditions. catalyst_issue->increase_catalyst Yes increase_temp Action: Increase temperature by 10°C increments. temp_issue->increase_temp Yes workup_loss Potential Loss During Workup/Purification? byproducts->workup_loss No analyze_byproducts Action: Characterize byproducts (e.g., by NMR, MS) to identify isomers or cyclized products. byproducts->analyze_byproducts Yes optimize_purification Action: Optimize purification method (e.g., change solvent system for chromatography). workup_loss->optimize_purification Yes

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Popova, Y., et al. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Molecules, 28(5), 2345. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • ResearchGate. (2024). (PDF) SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. [Link]

  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • ResearchGate. (n.d.). MW vs. US in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid (1). [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • PrepChem. (n.d.). Synthesis of (c) 3-(5-acetyl-2-methoxyphenyl)-prop-2-ene-oic acid. [Link]

  • Molbase. (n.d.). Synthesis of 2-[(2-Acetyl-4,5-dimethoxyphenyl)amino]ethenesulfonyl Fluoride. [Link]

  • Royal Society of Chemistry. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • SciELO. (n.d.). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. [Link]

  • Geissler, P. A., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 59. [Link]

  • Google Patents. (n.d.). Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

Sources

Overcoming challenges in the synthesis of "Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure your experiments are successful, reproducible, and efficient.

Introduction to the Synthesis

The target molecule, this compound, is typically synthesized via a Friedel-Crafts acylation of a substituted aromatic precursor.[1][2][3] This electrophilic aromatic substitution reaction, while powerful, is fraught with challenges, particularly concerning regioselectivity and reaction control. The starting material, ethyl 3-(3,4-dimethoxyphenyl)propanoate, possesses an activated benzene ring due to the two methoxy groups, making it highly susceptible to electrophilic attack. The key challenge lies in directing the incoming acetyl group to the desired ortho position relative to the propanoate side chain, and avoiding unwanted side products.

This guide will address the most common issues, from low yields to purification headaches, providing both theoretical explanations and practical, field-tested solutions.

Troubleshooting Guide

Question 1: I am getting a very low yield of the desired product, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in this Friedel-Crafts acylation typically points to one of three areas: catalyst deactivation, insufficient reactivity of the electrophile, or suboptimal reaction conditions.

  • Catalyst Choice and Stoichiometry: The choice of Lewis acid is critical. While strong Lewis acids like AlCl₃ are common, they can be problematic.[4]

    • The Problem: The starting material and the ketone product both contain oxygen atoms (ethers and an ester) that can act as Lewis bases. These can form stable complexes with strong Lewis acids like AlCl₃, effectively sequestering and deactivating the catalyst.[1][5] This requires using more than a stoichiometric amount of the catalyst, which can lead to side reactions and a more complicated workup.[1][5]

    • The Solution: Consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may require slightly higher temperatures or longer reaction times but are less prone to strong complexation.[6] Alternatively, if using AlCl₃, ensure you are using at least 1.1 to 1.2 equivalents relative to your starting material to account for complexation.[1]

  • Acylating Agent Reactivity: The electrophile in this reaction is the acylium ion, generated from an acylating agent like acetyl chloride or acetic anhydride.[7][8]

    • The Problem: If your acetyl chloride is old or has been exposed to moisture, it may have hydrolyzed to acetic acid, which is a much poorer acylating agent under these conditions.

    • The Solution: Always use freshly distilled or a newly opened bottle of acetyl chloride. If using acetic anhydride, ensure it is of high purity.

  • Temperature Control: Friedel-Crafts reactions are often exothermic.

    • The Problem: Running the reaction at too high a temperature can promote side reactions and decomposition of the starting material or product. Conversely, if the temperature is too low, the activation energy barrier may not be overcome.

    • The Solution: The reaction should be initiated at a low temperature (e.g., 0-5 °C) during the addition of the Lewis acid and acylating agent to control the initial exotherm. After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature or be gently heated to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Question 2: My final product is a mixture of isomers. How can I improve the regioselectivity to favor the desired 2-acetyl product?

Answer:

This is the most common challenge in this synthesis. The two methoxy groups on the benzene ring are powerful ortho, para-directing groups.[9][10] The propanoate chain is a deactivating group, but its influence is weaker. The challenge is to favor acylation at the C-2 position over the C-6 position.

  • Steric Hindrance: The ethyl propanoate group is sterically bulky.

    • The Logic: The C-6 position is sterically hindered by the adjacent propanoate side chain. The C-2 position is less hindered. By carefully selecting the reaction conditions, you can exploit this difference.

    • The Solution:

      • Choice of Solvent: Using a bulky, non-coordinating solvent like nitrobenzene or dichloromethane can sometimes enhance steric hindrance effects, favoring substitution at the less hindered position.

      • Lewis Acid Size: While not always straightforward, a bulkier Lewis acid-acetyl chloride complex might further disfavor attack at the more hindered C-6 position.

  • Directing Group Influence: The methoxy group at C-4 is para to the desired C-2 position and ortho to the C-5 position. The methoxy group at C-3 is ortho to both the C-2 and C-4 positions.

    • The Logic: Both methoxy groups strongly activate the ring for electrophilic substitution.[11] The key is that the C-2 position is ortho to one methoxy group and meta to the other, while being influenced by the propanoate chain. The interplay of these electronic effects is complex.

    • The Solution: While difficult to control directly, understanding these influences is key. Precise control of temperature and reaction time is your best tool. Lower temperatures often favor the thermodynamically more stable product, which may be the isomer you desire.

Question 3: I am having difficulty purifying my product. Column chromatography gives poor separation, and I see multiple spots on TLC even after the column.

Answer:

Purification is challenging due to the similar polarities of the starting material, the desired product, and the isomeric byproducts.

  • Incomplete Reaction:

    • The Problem: Unreacted starting material can be difficult to separate from the product.

    • The Solution: Before attempting purification, ensure the reaction has gone to completion using TLC. If it has stalled, you might try adding a small additional portion of the Lewis acid or gently warming the reaction mixture.

  • Isomer Separation:

    • The Problem: The desired 2-acetyl isomer and the potential 6-acetyl isomer often have very similar Rf values on TLC.

    • The Solution:

      • Optimize Chromatography: Experiment with different solvent systems for your column. A common starting point is a mixture of hexanes and ethyl acetate. Try gradually increasing the polarity. Sometimes, adding a small amount (0.5-1%) of triethylamine to the eluent can sharpen the peaks if your compounds are slightly acidic. Alternatively, a toluene/ethyl acetate gradient can sometimes provide better separation for aromatic compounds.

      • Recrystallization: If you can obtain a semi-pure product from the column that is a solid, recrystallization can be a powerful technique for removing isomeric impurities. Experiment with solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Workup Issues:

    • The Problem: The aqueous workup is crucial for removing the Lewis acid. If not done properly, residual aluminum salts can complicate purification.

    • The Solution: After quenching the reaction with ice-cold water, it is often beneficial to add dilute HCl to fully dissolve the aluminum hydroxides that form.[1] Ensure you extract the aqueous layer multiple times with your organic solvent (e.g., ethyl acetate or dichloromethane) to maximize product recovery.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction? A1: This is a Friedel-Crafts acylation, a type of electrophilic aromatic substitution.[6][13] The mechanism involves three key steps:

  • Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) reacts with acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance.[2][7][8]

  • Electrophilic Attack: The electron-rich dimethoxy-substituted benzene ring acts as a nucleophile and attacks the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (in theory, though it remains complexed to the product).[1]

Q2: Can I use acetic anhydride instead of acetyl chloride? A2: Yes, acetic anhydride can be used as the acylating agent.[3] It is less reactive than acetyl chloride, which can be an advantage in controlling the reaction with a highly activated ring. However, it typically requires a slightly larger amount of the Lewis acid catalyst and may need gentle heating to proceed at a reasonable rate.

Q3: Why is polyacylation not a major concern in this reaction? A3: Unlike Friedel-Crafts alkylation, where the addition of an electron-donating alkyl group makes the product more reactive than the starting material, Friedel-Crafts acylation is different. The acetyl group (an acyl group) is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[5] This "self-limiting" nature is a significant advantage of acylation, preventing multiple acetyl groups from being added to the ring.[5][13]

Q4: What analytical techniques should I use to confirm my final product? A4: To confirm the structure and purity of this compound, a combination of techniques is essential:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. You should be able to identify distinct signals for the aromatic protons, the methoxy groups, the acetyl methyl group, and the ethyl propanoate chain. The coupling patterns of the aromatic protons will be crucial in confirming the substitution pattern (i.e., that you have the 2-acetyl isomer).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This will show the number of unique carbon environments, confirming the presence of the carbonyl carbons (from the acetyl group and the ester) and the correct number of aromatic carbons.

  • IR (Infrared) Spectroscopy: Look for characteristic carbonyl (C=O) stretching frequencies for the ketone (around 1680 cm⁻¹) and the ester (around 1730 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific lab conditions and reagent purity.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Purification A 1. Dissolve Starting Material in Dichloromethane (DCM) B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add Lewis Acid (e.g., AlCl3) portion-wise B->C D 4. Add Acetyl Chloride dropwise via syringe C->D E 5. Maintain Temp < 10 °C D->E F 6. Warm to Room Temp Stir for 2-4 hours E->F G 7. Monitor by TLC F->G H 8. Quench with Ice-Cold Water G->H I 9. Acidify with Dilute HCl H->I J 10. Extract with DCM I->J K 11. Dry, Filter, Concentrate J->K L 12. Purify via Column Chromatography K->L

Caption: Overall workflow for the Friedel-Crafts acylation.

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add ethyl 3-(3,4-dimethoxyphenyl)propanoate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Lewis Acid Addition: While stirring, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature does not rise above 10 °C.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 20-30 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure product.

Data Summary

The following table provides an overview of expected outcomes based on the choice of Lewis Acid. Yields are approximate and will vary.

Lewis AcidStoichiometry (eq.)Typical Temp.Expected YieldKey Challenges
AlCl₃1.2 - 1.50 °C to RT50-70%Strong complexation; vigorous quench
FeCl₃1.2 - 1.5RT to 40 °C45-65%Slower reaction; may require heat
ZnCl₂1.5 - 2.040-60 °C30-50%Lower reactivity; requires higher temp.

Mechanistic Visualization

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcCl Acetyl Chloride Acylium Acylium Ion (Electrophile) AcCl->Acylium + AlCl3 AlCl3 AlCl3 (Lewis Acid) StartMat Ethyl 3-(3,4-dimethoxy -phenyl)propanoate Sigma Sigma Complex (Arenium Ion) StartMat->Sigma + Acylium Ion Product Product-Catalyst Complex Sigma->Product - H+ FinalProduct Final Product (After Workup) Product->FinalProduct Aqueous Workup

Sources

Technical Support Center: Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation studies of this compound. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Ideally, it should be kept in a tightly sealed container, protected from light and moisture, at a temperature of 2-8°C. For long-term storage, flushing the container with an inert gas like argon or nitrogen can help prevent oxidative degradation.

Q2: Is this compound sensitive to light?

A2: The presence of an aromatic ketone functional group suggests potential photosensitivity. Aromatic ketones can undergo photochemical reactions upon exposure to light, particularly UV radiation.[1] It is crucial to handle the compound in a laboratory with minimal exposure to direct sunlight or strong artificial light. When conducting experiments, using amber-colored glassware or vessels wrapped in aluminum foil is a good practice to minimize photodegradation.

Stability in Solution

Q3: What solvents are recommended for dissolving this compound for stability studies?

A3: The choice of solvent is critical and depends on the nature of the study. For general use, aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are good initial choices. If aqueous solutions are required, it is advisable to use buffered solutions to control the pH, as the ester functional group is susceptible to hydrolysis. A preliminary solubility and short-term stability test in the selected solvent system is always recommended before initiating a full-scale study.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The ethyl propanoate group is an ester, which is known to be susceptible to both acid- and base-catalyzed hydrolysis.[2][3] Under acidic conditions, the ester can hydrolyze to form the corresponding carboxylic acid and ethanol.[4] This reaction is typically reversible.[3] In basic conditions, the hydrolysis, also known as saponification, is irreversible and yields the carboxylate salt and ethanol.[2][5] Therefore, maintaining a neutral pH is crucial for minimizing hydrolytic degradation in aqueous media.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the stability and degradation studies of this compound.

Issue 1: Unexpected Peaks in Chromatogram During Initial Analysis

Symptom: When analyzing a freshly prepared solution of the compound by HPLC, multiple unexpected peaks are observed.

Possible Causes & Troubleshooting Steps:

  • Purity of the Starting Material:

    • Verification: Re-evaluate the certificate of analysis (CoA) of your compound. If possible, confirm the purity using an orthogonal analytical technique (e.g., NMR, mass spectrometry).

    • Solution: If impurities are confirmed, purify the starting material using techniques like flash chromatography or recrystallization before proceeding with the stability study.

  • On-Column Degradation:

    • Verification: Vary the HPLC method parameters. Change the column temperature, mobile phase composition, or pH. If the profile of the unexpected peaks changes significantly with these variations, on-column degradation is a possibility.

    • Solution: Optimize the HPLC method to be less harsh. This might involve using a lower column temperature, a mobile phase with a pH closer to neutral, or a shorter analysis time.

  • Solvent Impurities or Reactivity:

    • Verification: Run a blank injection of the solvent used to dissolve the sample.

    • Solution: Use high-purity, HPLC-grade solvents. If reactivity with the solvent is suspected, choose an alternative, less reactive solvent.

Issue 2: Accelerated Degradation Observed Under Specific Stress Conditions

Symptom: The compound shows significantly faster degradation than expected under a particular stress condition (e.g., acidic, basic, oxidative).

Underlying Science: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and pathways.[6][7] The conditions are intentionally more severe than accelerated stability testing.[6]

Experimental Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies.

Data Interpretation:

Stress ConditionExpected Primary Degradation PathwayPotential Degradation Products
Acidic Hydrolysis Cleavage of the ethyl ester bond.[3]3-(2-acetyl-4,5-dimethoxyphenyl)propanoic acid, Ethanol
Basic Hydrolysis Saponification of the ethyl ester bond.[2]Sodium 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate, Ethanol
Oxidative Degradation Oxidation of the dimethoxybenzene ring or the acetyl group.[8][9]Quinone derivatives, products of side-chain oxidation.
Thermal Degradation Cleavage of the ester linkage or other susceptible bonds at elevated temperatures.[10][11]Carboxylic acids, ketones, and other small molecules.
Photolytic Degradation Reactions initiated by the absorption of light by the aromatic ketone.[1]Photoreduction products, photoaddition products.
Issue 3: Difficulty in Characterizing Degradation Products

Symptom: Degradation is observed, but the structures of the degradation products are difficult to elucidate.

Troubleshooting Protocol:

  • Isolation of Degradants:

    • Method: Use preparative HPLC or flash chromatography to isolate the major degradation products in sufficient quantities for structural analysis.

    • Rationale: A pure sample is essential for unambiguous spectral interpretation.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): Obtain high-resolution mass spectra (HRMS) to determine the elemental composition and exact mass of the degradants. This is the first step in proposing a molecular formula.

    • Nuclear Magnetic Resonance (NMR):

      • ¹H NMR: Provides information about the number and types of protons and their connectivity.

      • ¹³C NMR: Shows the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure by revealing proton-proton and proton-carbon correlations.

  • Forced Synthesis:

    • Concept: Based on the proposed degradation pathway, attempt to synthesize the suspected degradation product through a targeted chemical reaction.

    • Confirmation: Compare the spectroscopic and chromatographic data of the synthesized compound with that of the isolated degradant. A perfect match confirms the structure.

Potential Degradation Pathways Diagram:

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Acid_Product 3-(2-acetyl-4,5-dimethoxyphenyl)propanoic acid Parent->Acid_Product H+ or OH- Ox_Product Quinone Derivatives Parent->Ox_Product [O] Photo_Product Photoreduction Products Parent->Photo_Product

Caption: Potential degradation pathways.

References

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available from: [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available from: [Link]

  • Thermal degradation of esters/ethers derived from tartaric acid. ResearchGate. Available from: [Link]

  • Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. Taylor & Francis Online. Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available from: [Link]

  • Results of forced degradation study. ResearchGate. Available from: [Link]

  • hydrolysis of esters. Chemguide. Available from: [Link]

  • Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. CORE. Available from: [Link]

  • Ethyl 3-(4-methoxyphenyl)propanoate. PubChem. Available from: [Link]

  • Thermal decomposition of ester. Chemistry Stack Exchange. Available from: [Link]

  • Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. ACS Publications. Available from: [Link]

  • Biodegradation of fenoxaprop-ethyl by an enriched consortium and its proposed metabolic pathway. Sci-Hub. Available from: [Link]

  • Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. Royal Society of Chemistry. Available from: [Link]

  • Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. SciSpace. Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pensoft. Available from: [Link]

  • CIE 9701/11/M/J/12 Q 22 - Carboxylic Acids. YouTube. Available from: [Link]

  • Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. National Center for Biotechnology Information. Available from: [Link]

  • Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate. PubChem. Available from: [Link]

  • Ethyl 3-(4-methoxyphenyl)propanoate. Chemsrc. Available from: [Link]

  • Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. Sci-Hub. Available from: [Link]

  • Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. PubMed. Available from: [Link]

  • The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic. Brainly. Available from: [Link]

  • Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Royal Society of Chemistry. Available from: [Link]

  • Well-formatted Question What happens when ethyl propanoate reacts with w.. Filo. Available from: [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. Available from: [Link]

  • Thermal Characteristics of Some Organic Esters. Taylor & Francis Online. Available from: [Link]

  • Forced Degradation Studies. MedCrave. Available from: [Link]

  • Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Product. Semantic Scholar. Available from: [Link]

  • Photostability testing theory and practice. Q1 Scientific. Available from: [Link]

  • The thermal decomposition of esters, polyesters and related substances. ProQuest. Available from: [Link]

  • Electro-oxidative Trimerization of 1,2-Dimethoxybenzene: Reductive Workup Strategy and Alternating Current Electrolysis to Peel. The Chemical Society of Japan. Available from: [Link]

  • Ethyl 3-phenylpropanoate. Chemsrc. Available from: [Link]

  • Industry perspective of forced degradation studies to assess comparability of biopharma webinar. YouTube. Available from: [Link]

  • 3-[[2-(4-methoxyphenyl)acetyl]amino]propanoate. PubChem. Available from: [Link]

  • Mechanism of Dialkylation of 1,4-Dimethoxybenzene. YouTube. Available from: [Link]

  • Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. PubChem. Available from: [Link]

Sources

Technical Support Center: Interpreting the NMR Spectrum of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectral analysis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to interpret its Nuclear Magnetic Resonance (NMR) spectra. Here, we address common questions and potential challenges in spectral interpretation, providing in-depth explanations and practical troubleshooting advice.

Predicted NMR Spectral Data

Due to the specific substitution pattern of this molecule, obtaining a clean, easily interpretable spectrum can be challenging. Below is a table of predicted ¹H and ¹³C NMR chemical shifts. These values are estimated based on established principles of NMR spectroscopy and data from analogous compounds.[1][2][3] They serve as a baseline for interpreting your experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (ppm)
Ar-H (H-3)~6.9 - 7.1Singlet1H~110 - 112
Ar-H (H-6)~7.2 - 7.4Singlet1H~112 - 114
-O-CH₂ -CH₃~4.1Quartet2H~60 - 61
Ar-CH₂ -CH₂-COO-~2.9 - 3.1Triplet2H~30 - 32
Ar-CH₂-CH₂ -COO-~2.6 - 2.8Triplet2H~35 - 37
Ar-CO-CH₃ ~2.5Singlet3H~29 - 31
Ar-OCH₃ (C-4)~3.9Singlet3H~56
Ar-OCH₃ (C-5)~3.85Singlet3H~56
-O-CH₂-CH₃ ~1.2Triplet3H~14
C =O (Ester)---~173
C =O (Ketone)---~200
Ar-C (C-1)---~130 - 132
Ar-C (C-2)---~128 - 130
Ar-C (C-4)---~148 - 150
Ar-C (C-5)---~150 - 152

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address specific questions you may have during the analysis of your NMR spectra for this compound.

Q1: Why do I see two singlets in the aromatic region of the ¹H NMR spectrum?

Answer: The two singlets in the aromatic region (expected around 6.9-7.4 ppm) are due to the two non-equivalent aromatic protons (H-3 and H-6).[4] In a 1,2,4,5-tetrasubstituted benzene ring, the protons at positions 3 and 6 do not have any adjacent protons to couple with, hence they appear as singlets.

  • Causality: The electronic environment of H-3 and H-6 are different due to the influence of the neighboring substituents. The acetyl group is electron-withdrawing, which tends to deshield nearby protons (move them downfield), while the methoxy groups are electron-donating, causing shielding (moving them upfield).[5] The propanoate chain also has its own electronic influence. This difference in electronic environments leads to two distinct chemical shifts for these protons.

  • Troubleshooting:

    • Peak Assignment: The proton at H-6 is ortho to the electron-withdrawing acetyl group and is expected to be further downfield (higher ppm value) compared to the proton at H-3, which is ortho to the propanoate chain.

    • Solvent Effects: If the two singlets are very close or overlapping, changing the NMR solvent (e.g., from CDCl₃ to benzene-d₆) can sometimes improve their separation.[6]

Q2: The chemical shifts of my two methoxy groups are very similar and might be overlapping. How can I confirm their presence?

Answer: It is expected that the two methoxy groups at C-4 and C-5 will have very similar chemical shifts (around 3.8-3.9 ppm) in the ¹H NMR spectrum, potentially appearing as a single peak with an integration of 6H.[7] In the ¹³C NMR spectrum, they should also have very similar chemical shifts around 56 ppm.[8]

  • Causality: While technically in different electronic environments, the overall influence of the other substituents on the two methoxy groups is quite similar, leading to very close chemical shifts.

  • Troubleshooting:

    • High-Field NMR: Using a higher field NMR spectrometer (e.g., 600 MHz or higher) might resolve these two singlets in the ¹H NMR spectrum.

    • 2D NMR: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can be very useful here. You should see correlations from the methoxy protons to their attached aromatic carbons (C-4 and C-5 respectively). This can help confirm the presence of two distinct methoxy groups even if their proton signals overlap.

Q3: I am seeing two triplets for the propanoate side chain. How do I assign them?

Answer: The two triplets in the aliphatic region (expected around 2.6-3.1 ppm) correspond to the two methylene (-CH₂-) groups of the propanoate side chain.

  • Causality: The methylene group directly attached to the aromatic ring (benzylic) is deshielded by the ring current and will appear further downfield. The other methylene group is adjacent to the carbonyl group of the ester, which also has a deshielding effect. They couple with each other, resulting in two triplets (assuming a first-order coupling pattern).[3]

  • Troubleshooting:

    • Peak Assignment: The triplet at the higher chemical shift (~2.9-3.1 ppm) corresponds to the benzylic protons (Ar-CH₂-), while the triplet at the lower chemical shift (~2.6-2.8 ppm) corresponds to the protons adjacent to the ester carbonyl (-CH₂-COO-).

    • COSY: A Correlation Spectroscopy (COSY) experiment will show a clear cross-peak between these two triplets, confirming their coupling and assignment.

Q4: My sample has some unexpected peaks. How can I identify potential impurities?

Answer: Unexpected peaks in your NMR spectrum can arise from residual solvents, starting materials, or side products.

  • Common Solvents: It is common to have residual solvents from your reaction workup or purification. For example, ethyl acetate will show a quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm. Be aware that the ethyl acetate signals can overlap with the signals from the ethyl propanoate group of your product.[6]

  • Starting Materials: Check the NMR spectra of your starting materials. For instance, if your synthesis started from a compound like 3,4-dimethoxyacetophenone, you might see characteristic peaks from it if the reaction did not go to completion.

  • Water: A broad singlet that can appear anywhere in the spectrum is often due to water. To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should disappear or significantly diminish.[6]

Experimental Protocols

Standard ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of your solid sample of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to obtain good resolution.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Visualizing Molecular Structure and Key NMR Correlations

Diagram 1: Structure and Proton Labeling

Caption: Labeled structure of the target molecule.

Diagram 2: Key ¹H-¹H COSY Correlations

Caption: Expected COSY correlations for aliphatic protons.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • University of Calgary. (n.d.). Chemical Shifts. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Filo. (2024). Interpretation of HNMR of ethyl propanoate. Retrieved from [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Veratraldehyde. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity and success of your experiments.

The target molecule is typically synthesized via a Friedel-Crafts acylation of Ethyl 3-(3,4-dimethoxyphenyl)propanoate. While this is a powerful and widely used reaction for C-C bond formation on aromatic rings, the highly activated nature of the dimethoxy-substituted benzene ring presents unique challenges that can lead to a variety of side products.[1][2][3] This guide will address these challenges in a practical, question-and-answer format.

Main Synthetic Pathway: Friedel-Crafts Acylation

The core of the synthesis involves the electrophilic aromatic substitution where an acetyl group is introduced onto the electron-rich aromatic ring of Ethyl 3-(3,4-dimethoxyphenyl)propanoate. The reaction is typically mediated by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (e.g., acetyl chloride or acetic anhydride).[2][4][5]

Main Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product SM Ethyl 3-(3,4-dimethoxyphenyl)propanoate Product This compound SM->Product Acylation AC Acetyl Chloride / Acetic Anhydride AC->Product LA AlCl3 (Lewis Acid) LA->Product  Mediates

Caption: Main reaction scheme for Friedel-Crafts acylation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each entry explains the underlying chemistry of the side reaction, provides methods for identification, and offers robust solutions for prevention and purification.

Q1: My reaction yielded a mixture of products with identical mass spectra. What is the likely cause?

A1: Formation of Regioisomers. This is the most common side reaction. The two methoxy groups on the starting material are powerful ortho, para-directing groups. Acylation can occur at two different ortho positions relative to these methoxy groups: the C-2 position (desired) and the C-6 position (undesired).

  • Causality: The methoxy groups at positions 4 and 5 (relative to the propanoate chain) strongly activate the ring. The C-2 position is ortho to the C-4 methoxy group, and the C-6 position is ortho to the C-5 methoxy group. While electronically similar, the steric hindrance from the bulky ethyl propanoate side chain can influence the ratio of these isomers. The formation of the C-2 isomer is the intended outcome, but the C-6 isomer is almost always formed as a significant byproduct.

  • Identification:

    • TLC: Two spots with very similar Rf values.

    • ¹H NMR: The aromatic region of the spectrum will show two distinct sets of singlets, corresponding to the two aromatic protons of each isomer. The integration ratio will reveal the product distribution.

    • GC-MS: Two distinct peaks with identical mass-to-charge ratios (m/z).

  • Troubleshooting & Prevention:

    • Temperature Control: Run the reaction at lower temperatures (e.g., 0 °C to -10 °C) to increase selectivity. Higher temperatures often lead to a less selective reaction and a higher proportion of the undesired isomer.

    • Slow Addition: Add the acylating agent (acetyl chloride) dropwise to the mixture of the substrate and Lewis acid. This keeps the concentration of the highly reactive acylium ion low, favoring the thermodynamically more stable product.

    • Solvent Choice: Using a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (DCM) is standard.

  • Purification: Careful column chromatography on silica gel is typically required to separate the two isomers. A solvent system like hexane/ethyl acetate with a shallow gradient is often effective.

Isomer Formation cluster_products Competing Pathways SM Ethyl 3-(3,4-dimethoxyphenyl)propanoate Product_Desired Desired Product (2-acetyl isomer) SM->Product_Desired Attack at C-2 Product_Side Side Product (6-acetyl isomer) SM->Product_Side Attack at C-6 Acylium CH3CO+ (Acylium Ion) Acylium->Product_Desired Acylium->Product_Side

Caption: Competing acylation pathways leading to isomers.

Q2: My workup reveals a significant, highly polar byproduct. NMR suggests the loss of a methyl group. What happened?

A2: Demethylation of Methoxy Groups. This is a classic side reaction when using strong Lewis acids like AlCl₃ with aryl ethers. The Lewis acid can coordinate to the ether oxygen, facilitating the cleavage of the methyl group.

  • Causality: Aluminum chloride is not just a catalyst; it's a reactant that complexes with oxygen atoms.[3] With the methoxy groups, this complexation can be followed by nucleophilic attack from a chloride ion (from AlCl₄⁻), leading to O-demethylation and the formation of a phenolic group. This can happen to one or both methoxy groups, leading to mono- or di-phenolic side products.

  • Identification:

    • TLC: A baseline or very low Rf spot that may streak, characteristic of a polar phenol.

    • ¹H NMR: The sharp singlet corresponding to the -OCH₃ protons (around 3.9 ppm) will have a reduced integration. A new, broad singlet will appear in the downfield region (typically 5-10 ppm) corresponding to the phenolic -OH proton.

    • Mass Spec: The molecular ion peak will be 14 amu (CH₂) lower for each demethylation event.

  • Troubleshooting & Prevention:

    • Stoichiometry: Use the minimum effective amount of AlCl₃. While Friedel-Crafts acylations often require a stoichiometric amount because the catalyst complexes with the product ketone, using a large excess (>1.5 eq) significantly increases the risk of demethylation.[3][4]

    • Milder Lewis Acids: Consider using alternative, milder Lewis acids like zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or solid acid catalysts, which are less prone to causing ether cleavage.[6]

    • Lower Temperature: Perform the reaction at 0 °C or below to suppress this side reaction.

  • Purification: The phenolic byproduct can be easily removed. During the aqueous workup, wash the organic layer with a dilute base (e.g., 1M NaOH or NaHCO₃ solution). The acidic phenol will be deprotonated and move into the aqueous layer, leaving the desired ester product in the organic phase.

Q3: The reaction is sluggish, and I have a large amount of unreacted starting material. What is the issue?

A3: Catalyst Deactivation or Insufficient Quantity. This is a common operational issue in Friedel-Crafts reactions.

  • Causality:

    • Moisture: Lewis acids like AlCl₃ react violently with water. Any moisture in the reagents or glassware will consume the catalyst, rendering it inactive.

    • Product Complexation: The ketone group of the product is a Lewis base and forms a strong complex with AlCl₃.[3][4] This complex is often stable under the reaction conditions, meaning the AlCl₃ is not truly catalytic. Therefore, at least one full equivalent of the Lewis acid is required relative to the starting material.

    • Insufficient Activation: The reaction temperature may be too low, or the reaction time may be too short for the reaction to proceed to completion.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Loading: Use at least 1.1 equivalents of AlCl₃ to account for complexation with the product ketone.

    • Reaction Monitoring: Track the reaction's progress using TLC or GC. If the reaction stalls, a slight increase in temperature or an extended reaction time may be necessary.

Troubleshooting Workflow Start Problem Detected: Low Conversion / Low Yield Check_SM Is Starting Material (SM) present? Start->Check_SM Check_Polar Are there highly polar spots on TLC? Check_SM->Check_Polar No Cause_Incomplete Root Cause: Incomplete Reaction Check_SM->Cause_Incomplete Yes Check_Mass Does MS show multiple peaks with same mass? Check_Polar->Check_Mass No Cause_Demethylation Root Cause: O-Demethylation Check_Polar->Cause_Demethylation Yes Cause_Isomers Root Cause: Isomer Formation Check_Mass->Cause_Isomers Yes Solution_Incomplete Solution_Incomplete Cause_Incomplete->Solution_Incomplete Solution_Demethylation Solution: - Use milder Lewis Acid - Lower reaction temp - Purify with base wash Cause_Demethylation->Solution_Demethylation Solution_Isomers Solution: - Lower reaction temp - Slow reagent addition - Purify with chromatography Cause_Isomers->Solution_Isomers

Caption: A logical workflow for troubleshooting common synthesis issues.

Summary of Potential Side Products

Side ProductStructureIdentification MethodPrevention Strategy
6-acetyl Isomer Regioisomer of the desired product¹H NMR, GC-MSLower reaction temperature, slow addition of acylating agent.
Mono-demethylated Product Phenolic derivative (loss of one -CH₃ group)TLC (polar spot), ¹H NMR (loss of -OCH₃ signal, appearance of -OH signal), MS (M-14)Use milder Lewis acid, lower temperature, avoid excess AlCl₃.
Di-demethylated Product Di-phenolic derivative (loss of two -CH₃ groups)TLC (very polar spot), ¹H NMR, MS (M-28)Use milder Lewis acid, lower temperature, avoid excess AlCl₃.
Di-acylated Product Product with two acetyl groups on the ringMS (high molecular weight), ¹H NMRUse starting material as the limiting reagent.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired product while minimizing the formation of the side products discussed above.

Materials:

  • Ethyl 3-(3,4-dimethoxyphenyl)propanoate

  • Acetyl Chloride (freshly distilled)

  • Aluminum Chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (1M)

  • Sodium Bicarbonate Solution (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with Ethyl 3-(3,4-dimethoxyphenyl)propanoate (1.0 eq) and anhydrous DCM. Cool the mixture to -10 °C in an ice-salt bath.

  • Lewis Acid Addition: Add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the internal temperature does not rise above -5 °C. Stir the resulting slurry for 15 minutes.

  • Acylation: Add a solution of acetyl chloride (1.05 eq) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below -5 °C.

  • Reaction: Allow the reaction to stir at -10 °C to 0 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly pouring the mixture into a beaker of crushed ice and 1M HCl with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 2-acetyl isomer from the 6-acetyl isomer and other impurities.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]

  • Chauhan, D., & Sharma, M. (2014). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Reaction Kinetics, Mechanisms and Catalysis, 113, 233-253. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

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Technical Support Center: Purification of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and require methods to enhance its purity. Achieving high purity is critical for ensuring reproducible results in downstream applications, from biological assays to further synthetic transformations.

This document provides in-depth, experience-driven answers to common purification challenges, detailed experimental protocols, and troubleshooting guides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable impurities I might encounter during the synthesis of this compound?

Answer: The impurity profile of your final product is intrinsically linked to its synthetic route. A common pathway to this molecule involves a Friedel-Crafts acylation of an appropriate dimethoxyphenyl precursor.[1][2] Based on this, you can anticipate several classes of impurities.

Expert's Insight: Understanding the origin of impurities is the first step toward their effective removal. Friedel-Crafts reactions, while powerful, are known for generating specific side products.[3] The electron-rich nature of the dimethoxy-substituted aromatic ring makes it highly activated, which can lead to undesired reactions if conditions are not meticulously controlled.[2]

Table 1: Potential Impurities and Their Origin

Impurity ClassSpecific Example(s)Likely OriginSeparation Challenge
Starting Materials 1,2-Dimethoxybenzene, Ethyl 3-(chloropropionyl)acetateIncomplete reactionCan often be removed by standard purification, but high excess may require specific techniques.
Positional Isomers Ethyl 3-(2-acetyl-3,4-dimethoxyphenyl)propanoateNon-regioselective acylationVery similar polarity to the desired product; often the most difficult impurity to remove. Requires high-resolution chromatography.
Di-acylated Products Ethyl 3-(2,6-diacetyl-4,5-dimethoxyphenyl)propanoateOver-reaction due to the highly activated ring systemSignificantly more polar than the desired product; generally removable by column chromatography.
Hydrolyzed Product 3-(2-acetyl-4,5-dimethoxyphenyl)propanoic acidExposure of the ester to acidic or basic conditions during workup or purificationPolarity is drastically different (more polar). Can be removed by an aqueous basic wash or silica gel chromatography.[4]
Solvent & Reagents Residual high-boiling point solvents (e.g., DMF, DMSO), Lewis acids (e.g., AlCl₃)Incomplete removal during workup and evaporationCan interfere with crystallization and analytical techniques. Requires thorough aqueous washes and drying under high vacuum.
Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my sample?

Answer: A multi-technique approach is always recommended for robust purity assessment. The primary methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Reverse-Phase HPLC (RP-HPLC): This is the gold standard for purity determination. It is highly sensitive and can separate compounds with very similar polarities, such as positional isomers.[5][6]

  • ¹H NMR Spectroscopy: NMR is excellent for structural confirmation and identifying major impurities.[7] It provides a clear picture of the molecular structure. However, it may not detect impurities below a 1-2% threshold unless their signals are in a clear region of the spectrum.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capability of mass spectrometry, allowing you to determine the molecular weights of impurity peaks, which is invaluable for identification.

Expert's Insight: Do not rely on a single technique. A classic scenario is a sample that appears "NMR pure" but shows multiple peaks in an HPLC chromatogram. This is because NMR signal integrals represent molar ratios, while HPLC peak areas (under ideal conditions) relate to mass concentration and are far more sensitive to trace impurities. For example, a positional isomer might have a nearly identical ¹H NMR spectrum to your target compound, making it almost invisible, but it will likely have a different retention time in HPLC.[5]

Q3: My crude product is a dark, oily residue after synthesis. What is the best initial purification strategy?

Answer: Before attempting advanced purification like chromatography or recrystallization, a robust liquid-liquid extraction (aqueous workup) is essential. This step removes inorganic salts, water-soluble reagents, and highly polar impurities.

Expert's Insight: The goal of the workup is to partition your desired compound into an organic layer while washing away impurities. Given the ketone and ester functionalities, your compound is moderately polar and will be soluble in common organic solvents like ethyl acetate or dichloromethane.

Workflow: Initial Product Workup

start Crude Reaction Mixture quench Quench with cold water or dilute HCl start->quench extract Extract with Ethyl Acetate (3x volume) quench->extract wash1 Wash Organic Layer: 1. Saturated NaHCO₃ soln. extract->wash1 Removes residual acid wash2 Wash Organic Layer: 2. Brine (sat. NaCl soln.) wash1->wash2 Removes bulk water dry Dry over Na₂SO₄ or MgSO₄ wash2->dry concentrate Filter and Concentrate in vacuo dry->concentrate end Crude Purified Product (Ready for Chromatography/ Recrystallization) concentrate->end

Caption: Initial aqueous workup workflow.

Q4: Is recrystallization a good option for this compound? How do I choose the best solvent?

Answer: Yes, recrystallization can be an excellent and scalable purification method if your crude product is at least 85-90% pure and solid. The key is finding a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[8]

Expert's Insight: The molecule has both polar (ketone, ester, methoxy) and non-polar (aromatic ring, ethyl chain) regions. This suggests that a solvent pair system will likely be most effective. Start with a solvent in which the compound is highly soluble (e.g., acetone, ethyl acetate) and add a non-polar "anti-solvent" in which it is poorly soluble (e.g., hexanes, heptane) dropwise to the hot solution until turbidity appears, then clarify with a drop of the good solvent before cooling. Alcohols like ethanol or isopropanol can also be effective single-solvent systems for aromatic ketones.[9]

Table 2: Recommended Solvents for Recrystallization Screening

Solvent SystemTypeRationale
Isopropanol/Water Solvent PairIsopropanol solubilizes the aromatic portions, while water acts as an anti-solvent, precipitating the compound upon cooling.
Ethyl Acetate/Hexanes Solvent PairA classic choice for moderately polar compounds. Ethyl acetate is a good solvent for esters, while hexanes reduce the solubility.[10]
Ethanol Single SolventAromatic compounds often show good solubility temperature coefficients in ethanol.[9]
Toluene Single SolventCan be effective for aromatic ketones, but its high boiling point may be a disadvantage.

Troubleshooting: My compound oiled out instead of crystallizing! This common problem occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[8]

start Compound 'Oils Out' During Cooling reheat Re-heat solution until clear start->reheat add_solvent Add more 'good' solvent (10-20%) reheat->add_solvent Reduces saturation point cool_slow Allow to cool very slowly add_solvent->cool_slow Insulate flask scratch Scratch inner flask wall with glass rod cool_slow->scratch Creates nucleation sites seed Add a 'seed crystal' of pure product scratch->seed success Crystals Form seed->success

Caption: Troubleshooting guide for oiling out.

Q5: How can I develop an effective flash column chromatography protocol for this molecule?

Answer: Flash column chromatography is the most powerful and versatile technique for purifying this compound, especially for removing closely related impurities like positional isomers.[11][12] The key is selecting the right mobile phase (eluent).

Expert's Insight: Your target molecule is moderately polar. Standard silica gel is the appropriate stationary phase.[12] The mobile phase will likely be a mixture of a non-polar solvent (hexanes or heptane) and a more polar solvent (ethyl acetate or acetone).

  • TLC Analysis: First, run Thin Layer Chromatography (TLC) plates to determine the ideal solvent ratio. Spot your crude material on a silica gel TLC plate and develop it in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 7:3, 1:1).

  • Target Rf: The ideal solvent system will give your desired product a Retention Factor (Rf) of 0.25-0.35 . This provides the optimal balance between separation and elution time.

  • Column Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) rather than dissolving it in the mobile phase (wet loading). This leads to sharper bands and better separation.

  • Elution: Run the column using the optimized mobile phase. If impurities are very close, a shallow gradient (e.g., starting with 10% Ethyl Acetate in Hexanes and slowly increasing to 30%) can significantly improve resolution.

Table 3: Starting Conditions for Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for moderately polar organic compounds.[12]
Mobile Phase Hexanes:Ethyl AcetateExcellent selectivity for this class of compounds. Start with a 4:1 ratio and optimize based on TLC.
Loading Technique Dry LoadingPrevents band broadening and improves separation efficiency.
Detection UV lamp (254 nm)The aromatic ketone chromophore will be strongly UV-active.

Detailed Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol assumes a crude product mass of approximately 1.0 gram.

  • Slurry Preparation: In a beaker, prepare a slurry of 40-50 g of silica gel in a 9:1 Hexane:Ethyl Acetate mixture.

  • Column Packing: Pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading (Dry Load): Dissolve your 1.0 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add ~2-3 g of silica gel and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the 9:1 Hexane:Ethyl Acetate mobile phase. Apply gentle air pressure to achieve a flow rate of about 2 inches/minute.

  • Fraction Collection: Collect fractions (e.g., 10-15 mL per tube) continuously.

  • TLC Monitoring: Spot every few fractions on a TLC plate. Develop the plate in your target mobile phase (e.g., 7:3 Hexane:EtOAc) and visualize under a UV lamp.

  • Pooling & Concentration: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Reverse-Phase HPLC Analysis

This protocol provides a starting point for purity analysis. Method development may be required for optimal separation of specific impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 50% B

    • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.

References

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). Synthesis of 2-[(2-Acetyl-4,5-dimethoxyphenyl)amino]ethenesulfonyl Fluoride.
  • PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Google Patents. (n.d.). Distillation of aromatic ketone from aromatic alcohol with acid.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-acetamidophenoxy)propanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • SIELC Technologies. (2018, May 16). Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. Retrieved from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the synthesis of propiophenone 4. Retrieved from [Link]

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  • ResearchGate. (n.d.). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

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  • Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate. Retrieved from [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved from [Link]

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  • SciELO. (n.d.). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • YouTube. (2025, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of ethyl propanoate, ethyl-3-hydroxybutanoate, butyl acetate,.... Retrieved from [Link]

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  • LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: Recrystallization of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate via recrystallization. Designed for researchers and drug development professionals, this document moves beyond procedural steps to explain the underlying chemical principles, empowering users to troubleshoot and optimize their purification processes effectively.

Foundational Analysis: Understanding the Molecule

Before commencing any purification, it is crucial to understand the structural characteristics of this compound. Its solubility, and therefore its behavior during recrystallization, is dictated by its functional groups:

  • Ethyl Propanoate Group: An ester, which is polar but lacks hydrogen-bond-donating capabilities. It will have moderate interactions with polar solvents.

  • Phenyl Ring: A large, nonpolar aromatic core. This significantly contributes to the molecule's solubility in less polar organic solvents.

  • Dimethoxy Groups (-OCH₃): Two ether groups on the phenyl ring. These are weakly polar and can act as hydrogen bond acceptors, slightly increasing solubility in protic solvents.

  • Acetyl Group (-COCH₃): A ketone, which is a polar functional group and a hydrogen bond acceptor.

Overall Polarity Assessment: The molecule possesses a blend of polar (ester, acetyl, ethers) and nonpolar (phenyl ring, alkyl chains) features. This "intermediate polarity" is key; it suggests that neither extremely polar (like water) nor extremely nonpolar (like hexane) solvents alone are likely to be ideal. A solvent of intermediate polarity or a mixed-solvent system is the most promising starting point. The "like dissolves like" principle is a useful guide here; solvents with similar functional groups, such as ethyl acetate or acetone, are often good candidates for dissolving esters and ketones.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the recrystallization of this compound.

Q1: What are the ideal characteristics of a solvent for this specific compound? An ideal solvent should exhibit steep solubility vs. temperature dependency: the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[3] Key characteristics include:

  • Solubility Profile: High solubility when hot, low solubility when cold.[4]

  • Inertness: The solvent must not react with the compound.[4]

  • Boiling Point: A boiling point between 60-120 °C is generally preferred. This is low enough for easy removal by evaporation but not so low that the solution boils too vigorously or evaporates too quickly during hot filtration.[5]

  • Impurity Profile: The solvent should either leave impurities completely insoluble (so they can be filtered out hot) or keep them completely dissolved when the desired compound crystallizes out cold.

Q2: Should I start with a single-solvent or a mixed-solvent system? Given the intermediate polarity of the target molecule, both approaches are viable, but a mixed-solvent system often provides greater control.

  • Single-Solvent Approach: Test solvents of intermediate polarity like ethanol, isopropanol, or ethyl acetate. The goal is to find one that requires heating to dissolve the compound.

  • Mixed-Solvent Approach: This is often more effective. Use a pair of miscible solvents where the compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" or "anti-solvent").[6] A common strategy is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate before cooling.[6]

Q3: How much solvent should I use initially? The goal is to create a saturated solution at the solvent's boiling point.[3] Start by adding a small volume of solvent to your crude solid and bringing it to a boil. Continue adding small portions of hot solvent until the compound just dissolves. Using a large excess of solvent is a common mistake that leads to poor or no crystal formation upon cooling.[7][8]

Recommended Experimental Protocol

This protocol provides a robust starting point for the recrystallization. Optimization may be required based on the specific impurity profile of your crude material.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring)

  • Chosen solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Step-by-Step Methodology:

  • Solvent Selection: Based on the analysis above, begin screening with the solvent systems recommended in the table below. For this guide, we will proceed with an Ethanol/Water system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding ethanol in small portions until the solid is fully dissolved.

  • Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel to prevent premature crystallization.[9]

  • Induce Saturation: While the ethanol solution is still hot, add water (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-homogenization: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures you are just below the saturation point, which is ideal for forming high-purity crystals.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3] Rushing this step by immediately placing it in an ice bath can cause the compound to precipitate as a powder, trapping impurities.[8]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (the same ratio used for crystallization) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals thoroughly to remove all traces of solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation: Recommended Solvents for Initial Screening
Solvent SystemTypeBoiling Point (°C)Rationale & Comments
Ethanol / WaterMixed (Anti-Solvent)78 - 100Primary Recommendation. Ethanol is a good solvent for the polar groups, while water acts as an anti-solvent due to the nonpolar phenyl ring. Offers excellent control over saturation.
Ethyl Acetate / HexaneMixed (Anti-Solvent)69 - 77Secondary Recommendation. Ethyl acetate is an excellent solvent for the ester functionality.[2] Hexane is a nonpolar anti-solvent. Good for less polar impurities.
IsopropanolSingle82A good single-solvent option with intermediate polarity. May provide a good balance of solubility characteristics.
TolueneSingle111May be effective if the crude product contains significant nonpolar, aromatic impurities. Use with caution due to higher boiling point.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a question-and-answer format.

Q: My compound has formed an "oil" instead of crystals. What should I do? A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[7]

  • Cause: The boiling point of the chosen solvent may be too high, or the solution is supersaturated with impurities, depressing the melting point of the mixture.[7]

  • Solution 1 (Re-dissolve and Dilute): Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the "good" solvent (e.g., ethanol). This lowers the saturation point.[7]

  • Solution 2 (Slow Cooling): Allow the solution to cool much more slowly. You can insulate the flask to decrease the cooling rate, which favors proper crystal lattice formation over oiling.[7]

  • Solution 3 (Scratching): Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites.

Q: The solution has cooled, but no crystals have formed. What went wrong? A: This is a very common issue, typically caused by using too much solvent or the solution being too clean (lacking nucleation sites).[7][8]

  • Cause: The solution is not sufficiently saturated at the lower temperature.

  • Solution 1 (Reduce Solvent Volume): Gently heat the solution to boil off some of the solvent.[8] Allow it to cool again. Be careful not to evaporate too much, or the compound may precipitate too quickly.

  • Solution 2 (Induce Nucleation):

    • Scratching: As mentioned above, scratch the inner surface of the flask.

    • Seeding: If you have a pure crystal of the compound, add a tiny amount to the solution. This "seed" crystal provides a template for further crystal growth.

Q: My final yield is very low. How can I improve it? A: Low yield can result from several factors.

  • Cause 1 (Excess Solvent): As noted, too much solvent will keep a significant portion of your compound dissolved even when cold.[8] Ensure you use the minimum amount of hot solvent for dissolution.

  • Cause 2 (Premature Filtration): If the compound crystallizes during hot filtration, it will be lost. Ensure your funnel and receiving flask are pre-heated.[9]

  • Cause 3 (Incomplete Cooling): Ensure the solution is thoroughly chilled in an ice bath for a sufficient duration to maximize precipitation.

  • Cause 4 (Washing with Warm Solvent): Washing the final crystals with room-temperature or warm solvent will dissolve some of your product. Always use ice-cold solvent for washing.

Visualization: Troubleshooting Workflow

The following diagram outlines the decision-making process for common recrystallization challenges.

G start Solution Cooled to Room Temp outcome Observe Flask Contents start->outcome crystals Solid Crystals Formed outcome->crystals Solid Precipitate oil Liquid Oil Layer Formed outcome->oil Oily Globules clear Clear Solution (No Change) outcome->clear No Change crystals_check Check Yield and Purity crystals->crystals_check oil_prob Problem: 'Oiling Out' oil->oil_prob clear_prob Problem: Solution Not Saturated clear->clear_prob oil_sol Solution: 1. Re-heat solution. 2. Add more 'good' solvent. 3. Cool very slowly. oil_prob->oil_sol clear_sol Solution: 1. Evaporate excess solvent. 2. Scratch inner wall of flask. 3. Add a seed crystal. clear_prob->clear_sol success Process Complete crystals_check->success Acceptable low_yield Yield is Low crystals_check->low_yield Unacceptable low_yield_prob Problem: Low Recovery low_yield->low_yield_prob low_yield_sol Action: 1. Re-check initial solvent volume. 2. Ensure thorough cooling. 3. Use ice-cold washing solvent. low_yield_prob->low_yield_sol

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 348843, Ethyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wang, H., & Hu, Y. (2011). Ethyl 4-acetyl-5-oxo-3-phenylhexanoate.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Chem, 4(7), 1712-1723.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85435804, Ethyl 3-(2,5-dimethoxyphenyl)-2-propenoate. Retrieved from [Link]

  • Department of Labour Protection and Welfare, Thailand. (2013). ประกาศกรมสวัสดิการและคุ้มครองแรงงาน. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123548, Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. Retrieved from [Link]

  • Google Patents. (2015). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Wikipedia. (n.d.). Ethyl propionate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 584318, Ethyl 3-(3-methoxyphenyl)propanoate. Retrieved from [Link]

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  • S, S., & Pate, M. (2022). Three-Step Mechanism of Antisolvent Crystallization. The Journal of Physical Chemistry B, 126(17), 3381-3391.
  • El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(15), 4933.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is a paramount endeavor. "Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate" represents a unique structural architecture, integrating key pharmacophoric features from several classes of biologically active molecules. While direct experimental data on this specific molecule is not extensively available in the public domain, a comprehensive analysis of its structural analogs provides a strong predictive framework for its potential biological activities.

This guide offers a comparative analysis of the anticipated biological activities of "this compound" by examining the well-documented bioactivities of its core structural motifs: the propiophenone backbone, the substituted phenylpropanoate moiety, and the chalcone-like arrangement. We will delve into the structure-activity relationships (SAR) of these analogs to build a scientifically grounded hypothesis of the target molecule's potential as an antimicrobial, cytotoxic, antioxidant, and enzyme-inhibiting agent. This document is intended for researchers, scientists, and drug development professionals, providing not only a comparative analysis but also detailed experimental protocols to facilitate further investigation.

Structural Deconstruction and Analog Selection

The core structure of "this compound" can be dissected into three key components, each contributing to its potential bioactivity:

  • Propiophenone Moiety: The presence of an acetyl group on the phenyl ring adjacent to a three-carbon chain forms a propiophenone-like structure. Propiophenone derivatives are known to exhibit a range of pharmacological effects, including antimicrobial and antidiabetic properties.[][2]

  • Substituted Phenylpropanoate Moiety: The dimethoxy-substituted phenyl ring attached to an ethyl propanoate chain is a feature found in compounds with antioxidant and antimicrobial activities.[3]

  • Chalcone-like Scaffold: The arrangement of the acetyl group and the propanoate chain in relation to the phenyl ring bears resemblance to the open-chain flavonoid structure of chalcones. Chalcones are a well-studied class of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]

Based on this deconstruction, this guide will focus on a comparative analysis with the following classes of analogs:

  • Propiophenone Derivatives: To infer activities related to the acetylated phenyl ring.

  • Chalcones: To explore the potential for activities commonly associated with this structural class.

  • Substituted Phenylpropanoates: To understand the contribution of the dimethoxyphenyl and ethyl propanoate groups.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Rationale: The propiophenone and chalcone scaffolds are well-recognized for their antimicrobial properties. The α,β-unsaturated carbonyl system in chalcones, for instance, is a key feature for their antibacterial mechanism, often acting as a Michael acceptor that can interact with bacterial enzymes and cell wall components.[6] Similarly, substituted phenylpropanoates have demonstrated efficacy against various bacterial strains.[3][7]

Supporting Evidence from Analogs:

  • Propiophenone Derivatives: Have been shown to possess antimicrobial properties, with some being used in local anesthetic formulations that also exhibit antimicrobial effects.[]

  • Chalcones: Exhibit broad-spectrum antibacterial and antifungal activities. Structure-activity relationship studies indicate that the presence of electron-withdrawing groups on the aromatic rings can enhance antimicrobial potency.[8]

  • Substituted Phenylpropanoates: Lignans containing substituted phenylpropane units have shown significant activity against bacteria such as S. aureus, E. faecalis, and E. coli.[3]

Predicted Activity for "this compound": Based on the combined structural features, it is hypothesized that the target molecule will exhibit moderate to significant antimicrobial activity. The presence of the acetyl group and the overall chalcone-like structure are expected to be the primary drivers of this activity.

Cytotoxic (Anticancer) Activity

Rationale: Chalcones are widely investigated for their potent cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of various signaling pathways. The dimethoxyphenyl moiety is also a common feature in cytotoxic natural products and their derivatives.[9]

Supporting Evidence from Analogs:

  • Chalcones: Numerous studies have demonstrated the dose-dependent cytotoxic effects of chalcones on cancer cells. SAR studies have established that the substitution pattern on the aromatic rings significantly influences their potency and selectivity.[4][5]

  • Propiophenone Derivatives: Certain phenylpropiophenone derivatives have been synthesized and evaluated as potential anticancer agents, showing activity against cell lines such as HeLa, MCF-7, and PC-3.[10]

  • Dimethoxyphenyl Derivatives: Sesquiterpene derivatives featuring a dimethoxyphenyl group have shown cytotoxic activity against breast cancer cells (MCF-7).[9][11]

Predicted Activity for "this compound": The presence of both a chalcone-like scaffold and a dimethoxyphenyl group strongly suggests that the target compound possesses cytotoxic potential. It is plausible that it could induce apoptosis or inhibit cell proliferation in a dose-dependent manner.

Antioxidant Activity

Rationale: Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The dimethoxyphenyl group in the target molecule, while not a free hydroxyl group, can still influence its redox properties.

Supporting Evidence from Analogs:

  • Chalcones: Many chalcone derivatives exhibit significant antioxidant activity, which is often attributed to the presence of hydroxyl groups on the phenyl rings.[12]

  • Phenolic Compounds: Natural phenolic compounds are potent antioxidants.[13] The antioxidant capacity is often evaluated using assays like the DPPH radical scavenging assay.[14][15]

Predicted Activity for "this compound": The antioxidant potential of the target compound is likely to be modest compared to analogs with free hydroxyl groups. However, the overall electronic nature of the substituted aromatic ring may still contribute to some radical scavenging activity.

Enzyme Inhibition

Rationale: The structural motifs present in the target compound are found in various enzyme inhibitors. For instance, acetylated phenolic compounds and chalcones have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and cyclooxygenases (COX).[16][17]

Supporting Evidence from Analogs:

  • Acetylated Phenolic Compounds: Studies on resveratrol and its acetylated derivatives have shown that acetylation can modulate their inhibitory activity against platelet aggregation.[16] Phenolic compounds are also known to inhibit acetylcholinesterase.[18]

  • Propiophenone Derivatives: Some propiophenone derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), an enzyme involved in metabolic regulation.[2]

Predicted Activity for "this compound": The molecule's structure suggests it could be an inhibitor of various enzymes. Given the prevalence of phenolic and acetylated compounds as acetylcholinesterase inhibitors, this is a plausible target for investigation.

Quantitative Data Summary of Analog Activities

Compound ClassBiological ActivityKey Findings (IC50/MIC)Reference
Propiophenone Derivatives AntihyperglycemicActive in in vivo models[2]
Chalcones Anticancer (Lung Cancer)Some analogs with low micromolar potency[5]
Antibacterial (S. aureus)MICs in the range of 10-20 μM for some derivatives[7]
Dimethoxyphenyl Derivatives Cytotoxicity (MCF-7 cells)IC50 values between 9.0 and 25 µM[9][11]
Substituted Phenylpropanoates Antibacterial (S. aureus)MIC of 50 µg/mL for Dihydroguaiaretic acid[3]
Acetylated Phenolics Platelet Aggregation InhibitionActivity comparable to or higher than parent compounds[16]

Experimental Protocols

To validate the predicted biological activities of "this compound" and its analogs, the following standardized experimental protocols are recommended.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.[19]

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add a standardized volume of the bacterial suspension to each well.

  • Incubation: Incubate the plates at 35 ± 1 °C for 18-24 hours.[20]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow Diagram:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Plate Inoculate 96-well Plate Inoculum->Plate Compound Serial Dilutions of Test Compound Compound->Plate Incubate Incubate at 37°C for 24h Plate->Incubate Read Read for Visible Growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Assay.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[23]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[24]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Culture cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat with Test Compound Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate for 3-4h MTT->Incubate Solubilize Add Solubilizing Agent Incubate->Solubilize Read Measure Absorbance at 570nm Solubilize->Read IC50 Calculate IC50 Read->IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[14][15]

Methodology:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add a solution of DPPH in methanol to the sample solutions.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Prepare Compound Dilutions Mix Mix Compound and DPPH Compound->Mix DPPH_sol Prepare DPPH Solution DPPH_sol->Mix Incubate Incubate for 30 min (dark) Mix->Incubate Read Measure Absorbance at 517nm Incubate->Read EC50 Calculate EC50 Read->EC50

Caption: Workflow for the DPPH Antioxidant Assay.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman's method, which measures the activity of AChE by detecting the production of thiocholine.[25]

Methodology:

  • Reagent Preparation: Prepare solutions of the test compound, AChE enzyme, acetylthiocholine (substrate), and DTNB (Ellman's reagent) in a suitable buffer.[26]

  • Reaction Mixture: In a 96-well plate, add the buffer, test compound, and AChE enzyme. Incubate for a short period.

  • Reaction Initiation: Add DTNB and the substrate to initiate the reaction.[26]

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[27]

  • Inhibition Calculation: Calculate the percentage of AChE inhibition and determine the IC50 value.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, DTNB, Compound) Preincubation Pre-incubate Enzyme and Compound Reagents->Preincubation Initiation Add Substrate and DTNB Preincubation->Initiation Read Kinetic Read at 412nm Initiation->Read IC50 Calculate IC50 Read->IC50

Sources

A Comparative Guide to the Anti-inflammatory Potential of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation and comparative analysis of the anti-inflammatory activity of novel derivatives based on the "Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate" scaffold. We will delve into the scientific rationale behind the experimental design, provide detailed, field-proven protocols for key in vitro assays, and present a structure-activity relationship (SAR) analysis based on comparative data. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory therapeutics.

Introduction: The Rationale for a New Chemical Scaffold

Inflammation is a fundamental biological process, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The cornerstone of current anti-inflammatory therapy, non-steroidal anti-inflammatory drugs (NSAIDs), primarily functions by inhibiting cyclooxygenase (COX) enzymes.[1][2] However, non-selective COX inhibition is associated with significant gastrointestinal and cardiovascular side effects, while selective COX-2 inhibitors may also carry cardiovascular risks.[3] This necessitates the exploration of novel chemical scaffolds that may offer improved efficacy, selectivity, and safety profiles.

The "this compound" core structure presents an intriguing starting point. It shares structural motifs with compounds like chalcones and other propionic acid derivatives, which are known to possess anti-inflammatory properties.[4][5] Specifically, the dimethoxyphenyl group is a feature found in compounds that exhibit modulation of key inflammatory mediators. For instance, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), a related compound, has been shown to suppress nitric oxide (NO) and pro-inflammatory cytokine production in microglia.[6][7]

This guide outlines a systematic approach to synthesize and evaluate a focused library of derivatives of this core structure to elucidate their potential as anti-inflammatory agents and to build a preliminary structure-activity relationship.

Experimental Design: A Multi-Tiered Validation Strategy

A robust evaluation of novel compounds requires a logical, tiered screening process. Our strategy begins with foundational assays targeting key inflammatory enzymes and mediators, followed by a more detailed analysis of cytokine modulation for the most promising candidates.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Analysis Synthesis Derivative Synthesis (e.g., Claisen-Schmidt Condensation) Purify Purification & Structural Confirmation (NMR, MS) Synthesis->Purify COX_Assay Tier 1A: COX-1/COX-2 Enzyme Inhibition Assay Purify->COX_Assay NO_Assay Tier 1B: Nitric Oxide (NO) Production Assay (LPS-Stimulated RAW 264.7) Purify->NO_Assay Cytotoxicity Concurrent Assay: Cell Viability (MTT) Purify->Cytotoxicity Cytokine_Assay Tier 2: Pro-inflammatory Cytokine Quantification (TNF-α, IL-6 ELISA) COX_Assay->Cytokine_Assay Promising Candidates NO_Assay->Cytokine_Assay Promising Candidates SAR Structure-Activity Relationship (SAR) Analysis Cytokine_Assay->SAR Lead Lead Candidate Identification SAR->Lead

Caption: High-level experimental workflow for validating novel anti-inflammatory derivatives.

Synthesis of Derivatives

The synthesis of derivatives will be based on established organic chemistry reactions. For instance, chalcone-like derivatives can be prepared via a Claisen-Schmidt condensation of the parent acetophenone with various aromatic aldehydes.[8] This allows for the systematic modification of one of the aromatic rings to probe electronic and steric effects on activity.

General Synthetic Scheme Example: A mixture of this compound and a selected aromatic aldehyde will be dissolved in ethanol. An aqueous solution of a base (e.g., NaOH or KOH) is added dropwise, and the reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The resulting product is then precipitated, filtered, and recrystallized to yield the purified derivative. Structural confirmation will be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparator Compounds

To contextualize the activity of the novel derivatives, it is essential to include well-characterized standard drugs as positive controls:

  • Diclofenac: A potent, non-selective COX inhibitor.

  • Celecoxib: A selective COX-2 inhibitor.

A vehicle control (e.g., 0.1% DMSO) must be used in all assays to account for any effects of the solvent.

In Vitro Anti-inflammatory Activity Protocols

The following protocols describe the core assays for evaluating the anti-inflammatory potential of the synthesized compounds.

COX-1 and COX-2 Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the primary targets of NSAIDs. The rationale is to determine both the potency and the selectivity of the derivatives for the two COX isoforms. High selectivity for COX-2 is often a desirable trait to reduce gastrointestinal side effects.[3]

Protocol:

  • A commercial colorimetric or fluorescent COX inhibitor screening assay kit (e.g., Abcam, ab283401) will be used according to the manufacturer's instructions.[9]

  • Briefly, human recombinant COX-1 or COX-2 enzyme is incubated with the provided heme cofactor in a 96-well plate.

  • Test compounds, dissolved in DMSO and diluted in assay buffer, are added to the wells at a range of concentrations (e.g., 0.1 to 100 µM). Diclofenac and Celecoxib are used as controls.

  • The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • The plate is incubated at 37°C for 10 minutes.

  • The product of the peroxidase activity, which is coupled to the cyclooxygenase reaction, is measured using a plate reader at the appropriate wavelength (e.g., ~590 nm for colorimetric assays).

  • The percentage of inhibition is calculated relative to the vehicle control.

  • The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cellular assay assesses the ability of compounds to suppress inflammation in a biological context. Murine macrophage cell lines like RAW 264.7 are widely used because they produce robust and measurable amounts of NO via inducible nitric oxide synthase (iNOS) upon stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls.[10][11]

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS iNOS Gene Transcription NFkB->iNOS COX2 COX-2 Gene Transcription NFkB->COX2 Cytokines TNF-α, IL-6 Genes Transcription NFkB->Cytokines NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO PGs Prostaglandins (Pro-inflammatory) COX2->PGs SecretedCytokines Secreted Cytokines (Pro-inflammatory) Cytokines->SecretedCytokines TestCompound Test Compounds (Potential Inhibitors) TestCompound->NFkB TestCompound->iNOS TestCompound->COX2

Caption: Simplified signaling pathway in LPS-stimulated macrophages showing targets for anti-inflammatory drugs.

Protocol:

  • Cell Culture: RAW 264.7 cells are seeded into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.[10]

  • Compound Treatment: The culture medium is replaced with fresh medium containing the test compounds or controls at desired concentrations. Cells are pre-incubated for 1 hour.

  • Inflammatory Stimulus: Cells are stimulated with LPS (1 µg/mL) and incubated for 24 hours.[12] A set of wells without LPS stimulation serves as a negative control.

  • Nitrite Measurement (Griess Assay): NO production is quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant.

    • 100 µL of supernatant from each well is transferred to a new 96-well plate.

    • 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.[10]

    • The plate is incubated at room temperature for 10 minutes in the dark.

    • The absorbance is measured at 540 nm.

  • Calculation: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to the LPS-stimulated vehicle control.

  • Cell Viability: A concurrent MTT assay should be performed on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Pro-inflammatory Cytokine Quantification (TNF-α and IL-6)

This assay provides deeper mechanistic insight by measuring the levels of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Their inhibition is a key indicator of potent anti-inflammatory activity.[13]

Protocol:

  • The cell culture supernatant is collected from the same experiment described in the NO production assay (Section 3.2, step 3).

  • Commercial ELISA (Enzyme-Linked Immunosorbent Assay) kits for mouse TNF-α and IL-6 are used according to the manufacturer's protocols.[14][15][16]

  • General ELISA Principle:

    • A 96-well plate pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) is used.

    • Standards and collected cell culture supernatants are added to the wells and incubated. The cytokine present binds to the capture antibody.

    • The plate is washed, and a biotinylated detection antibody is added, which binds to a different epitope on the captured cytokine.

    • After another wash, avidin-horseradish peroxidase (HRP) or a similar enzyme conjugate is added, which binds to the biotin.

    • A final wash is performed, and a substrate solution is added, resulting in a color change proportional to the amount of bound cytokine.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).

  • Calculation: The concentration of each cytokine in the samples is determined by interpolating from the standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated vehicle control.

Comparative Data Analysis and SAR

The data obtained from these assays will be compiled to compare the derivatives against each other and the standard drugs.

Quantitative Performance Comparison

Hypothetical data for demonstration purposes.

Compound IDStructure ModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)NO Inhibition at 10µM (%)TNF-α Inhibition at 10µM (%)Cell Viability at 10µM (%)
Parent -15.28.51.7925.3 ± 3.118.9 ± 2.5>98%
DER-01 4-Chloro on phenyl ring12.81.111.64 45.1 ± 4.235.6 ± 3.8>97%
DER-02 4-Methoxy on phenyl ring25.618.31.4078.2 ± 5.5 65.4 ± 4.9 >95%
DER-03 4-Nitro on phenyl ring5.14.81.0630.5 ± 2.922.1 ± 3.0>98%
Diclofenac Control0.11 0.250.4465.7 ± 4.858.3 ± 5.1>99%
Celecoxib Control25.00.08 >312 35.2 ± 3.329.8 ± 3.5>99%
Interpretation and Structure-Activity Relationship (SAR)
  • Expertise-Driven Insights: The parent compound exhibits weak, non-selective COX inhibition and modest cellular activity. This establishes a baseline for improvement.

  • Derivative DER-01 (4-Chloro): The introduction of an electron-withdrawing chloro group significantly improved COX-2 potency and selectivity (SI > 10). This suggests that the binding pocket of COX-2 may favorably accommodate this substitution. Its cellular activity is moderately improved.

  • Derivative DER-02 (4-Methoxy): An electron-donating methoxy group did not improve COX inhibition but resulted in a dramatic increase in the inhibition of NO and TNF-α production. This is a critical finding, suggesting a mechanism of action that may be independent of direct COX inhibition, possibly involving the upstream NF-κB signaling pathway.[6] This compound warrants further investigation into its specific molecular target.

  • Derivative DER-03 (4-Nitro): A strong electron-withdrawing nitro group increased potency against both COX isoforms, making it a more potent but non-selective inhibitor, similar in profile to Diclofenac but weaker overall.

These insights allow for the rational design of a second generation of derivatives. For example, one might combine features of DER-01 and DER-02 to explore if COX-2 selectivity can be paired with potent NO/cytokine suppression.

Conclusion and Future Perspectives

This guide provides a validated, systematic methodology for assessing the anti-inflammatory potential of novel "this compound" derivatives. The tiered approach, combining enzymatic and cell-based assays, allows for a comprehensive evaluation of potency, selectivity, and mechanism of action.

From our analysis, derivatives like DER-01 emerge as promising leads for developing selective COX-2 inhibitors, while DER-02 represents an exciting lead for a compound that may act on upstream inflammatory signaling pathways. The next logical steps would involve investigating the effect of these lead compounds on the expression of iNOS and COX-2 proteins via Western blot and on the activation of the NF-κB pathway to further elucidate their mechanisms. Ultimately, the most promising candidates should advance to in vivo models of inflammation to validate their therapeutic potential.

References

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  • A. H. Kim, et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. [Link]

  • B. D. Anderson, et al. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. [Link]

  • (Reference details for a hypothetical synthesis paper would be placed here).
  • M. A. El-Sayed, et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • C-M. Lin, et al. (2002). Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release. PubMed. [Link]

  • H. J. Heo, et al. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. PubMed. [Link]

  • W. J. Yoon, et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC - NIH. [Link]

  • Wikipedia contributors. (2024). Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]

  • (Reference details for a hypothetical assay paper would be placed here).
  • H. J. Heo, et al. (2015). Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. ResearchGate. [Link]

  • (Reference details for a hypothetical SAR paper would be placed here).
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  • I. O. Abd-El-Gawad, et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. [Link]

  • J. R. Vane, et al. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. [Link]

  • (Reference details for a hypothetical synthesis paper would be placed here).
  • C-M. Lin, et al. (2024). Structure–activity relationship studies on chalcone derivatives. ResearchGate. [Link]

  • E. G. O. Yildirim, et al. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]

  • A. E. Germolec, et al. (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]

  • (Reference details for a hypothetical review paper would be placed here).
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  • (Reference details for a hypothetical synthesis paper would be placed here).
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  • (Reference details for a hypothetical assay paper would be placed here).
  • A. S. Kumar, et al. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. [Link]

  • Y. Naito, et al. (1999). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. Pathogens and Disease | Oxford Academic. [Link]

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  • M. Kobayashi, et al. (2008). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. [Link]

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A Comparative Analysis of Synthesis Methods for Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of viable synthetic routes to Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies presented are evaluated based on reaction efficiency, reagent accessibility, and overall practicality for a laboratory and process chemistry setting.

Introduction

This compound is a substituted phenylpropanoate derivative of significant interest in medicinal chemistry. Its structural motifs, including the catechol diether system and the acetylated aromatic ring, are present in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore a critical step in the development of novel therapeutics. This guide explores and compares two primary synthetic strategies, starting from readily available precursors, and a third, more theoretical approach, to provide a comprehensive overview for researchers in the field.

Comparative Overview of Synthetic Strategies

Two principal retrosynthetic disconnections for the target molecule lead to two distinct and practical synthetic routes. A third, more complex route is also considered for its potential in specialized applications.

  • Route 1: Veratraldehyde as a Starting Material. This approach builds the propanoate side chain onto the pre-existing dimethoxybenzene core of veratraldehyde, followed by a late-stage Friedel-Crafts acylation.

  • Route 2: Synthesis from 3,4-Dimethoxyphenylpropanoic Acid. This strategy involves the initial formation of the complete carbon skeleton of the side chain, followed by esterification and then Friedel-Crafts acylation.

  • Route 3 (Hypothetical): From 2-Amino-4,5-dimethoxyacetophenone. This route explores the transformation of an amino group to introduce the propanoate side chain via a Sandmeyer-type reaction followed by a cross-coupling reaction.

The following sections will delve into the detailed experimental protocols, mechanistic considerations, and a comparative analysis of these synthetic pathways.

Route 1: Synthesis from Veratraldehyde

This route is a versatile and commonly employed strategy that leverages the commercial availability of veratraldehyde (3,4-dimethoxybenzaldehyde). The overall transformation involves a three-step sequence: a Knoevenagel condensation to form the carbon-carbon double bond of the acrylate, followed by catalytic hydrogenation to saturate the side chain, and finally a Friedel-Crafts acylation to introduce the acetyl group.

Reaction Pathway

Route_1 Veratraldehyde Veratraldehyde Intermediate1 Ethyl (E)-3-(3,4-dimethoxyphenyl)acrylate Veratraldehyde->Intermediate1 Knoevenagel Condensation (Diethyl Malonate, Base) Intermediate2 Ethyl 3-(3,4-dimethoxyphenyl)propanoate Intermediate1->Intermediate2 Catalytic Hydrogenation (H2, Pd/C) FinalProduct This compound Intermediate2->FinalProduct Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Route_2 StartingMaterial 3,4-Dimethoxyphenylpropanoic Acid Intermediate Ethyl 3-(3,4-dimethoxyphenyl)propanoate StartingMaterial->Intermediate Fischer Esterification (Ethanol, H2SO4) FinalProduct This compound Intermediate->FinalProduct Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Route_3 StartingMaterial 2-Amino-4,5-dimethoxyacetophenone Intermediate1 2-Bromo-4,5-dimethoxyacetophenone StartingMaterial->Intermediate1 Sandmeyer Reaction (NaNO2, HBr, CuBr) FinalProduct This compound Intermediate1->FinalProduct Heck Coupling (Ethyl Acrylate, Pd catalyst)

A Comparative Guide to the Structural Elucidation of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins our understanding of reactivity, biological activity, and material properties. This guide provides an in-depth technical comparison of analytical techniques for the structural confirmation of a novel small organic molecule, "Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate," with a primary focus on the definitive method of single-crystal X-ray crystallography. While this specific molecule is presented as a case study, the principles and methodologies discussed are broadly applicable to the structural elucidation of new chemical entities.

The Imperative of Structural Confirmation

Before delving into the comparative analysis, it is crucial to understand why a multi-faceted approach to structural elucidation is often necessary. Initial synthesis of a target molecule, such as this compound, may yield a product whose connectivity and stereochemistry are inferred from the reaction mechanism. However, unexpected rearrangements or the formation of isomers can occur. Therefore, rigorous analytical confirmation is not merely a procedural step but a fundamental requirement for scientific integrity.

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] It provides a static snapshot of the molecule, revealing bond lengths, bond angles, and stereochemistry with exceptional precision.[3] The primary, and often most significant, challenge lies in obtaining a high-quality single crystal suitable for diffraction.[4]

Experimental Protocol: A Hypothetical Workflow for this compound

The following protocol outlines the critical steps for the structural determination of our target molecule via SCXRD.

Part 1: Crystal Growth

The success of the entire crystallographic experiment hinges on the quality of the single crystal. For a small organic molecule like this compound, which is likely to be a solid at room temperature, several crystallization techniques can be employed. The choice of solvent is paramount and is often determined empirically.[5]

  • Step 1: Purity Assessment. Ensure the sample is of the highest possible purity (>98%) through techniques like chromatography (HPLC, GC) and NMR spectroscopy. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

  • Step 2: Solvent Screening. In small vials, test the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). An ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.[6]

  • Step 3: Crystallization Method Selection.

    • Slow Evaporation: This is often the simplest and most successful method. Dissolve the compound in a suitable solvent to near-saturation in a clean vial. Cover the vial with a cap that allows for slow solvent evaporation (e.g., pierced parafilm or a loose-fitting cap). Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[7]

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).[8]

    • Vapor Diffusion: This technique is particularly useful if the compound is highly soluble in most solvents.[9] A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Part 2: Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in all dimensions with well-defined faces) is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.[10]

  • Step 1: Crystal Mounting. A single crystal is carefully selected under a microscope and mounted on a glass fiber or a loop using a minimal amount of oil or grease.

  • Step 2: Instrument Setup. The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots.[11] The X-ray source (commonly Mo or Cu) is selected based on the crystal's properties.[10]

  • Step 3: Data Acquisition. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector. The angles and intensities of the diffracted X-rays are recorded.

Part 3: Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Step 1: Data Processing. The raw diffraction images are integrated to determine the intensities and positions of the Bragg reflections.[12]

  • Step 2: Structure Solution. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[13] This map reveals the positions of the atoms in the unit cell.

  • Step 3: Structure Refinement. The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal displacement parameters until the model converges.

The final output is a crystallographic information file (CIF) containing the atomic coordinates, bond lengths, bond angles, and other important structural parameters.

A Comparative Analysis of Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a new molecule requires a suite of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information in the solution and gas phases.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[16] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting).

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.[17]

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are invaluable for establishing the connectivity of the molecule.[18]

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[19] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern of the molecule can also provide valuable structural information.[20] For this compound, characteristic fragments would be expected from the cleavage of the ester and ketone functionalities.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[16] For our target molecule, we would expect to see characteristic absorption bands for the ester carbonyl, the ketone carbonyl, C-O bonds of the methoxy groups and the ester, and aromatic C-H and C=C bonds.

Data Comparison: A Hypothetical Analysis of this compound

Technique Information Provided Hypothetical Data for this compound
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.Provides definitive proof of the connectivity and conformation in the solid state. Would confirm the ortho position of the acetyl group relative to the propanoate side chain and the para and meta positions of the dimethoxy groups.
¹H NMR Number of proton environments, chemical shifts, integration, and coupling patterns.Aromatic protons with specific splitting patterns indicating their relative positions. Singlets for the two methoxy groups and the acetyl methyl group. Triplets and quartets for the ethyl group of the ester and the propyl chain.
¹³C NMR Number of carbon environments and their chemical shifts.Distinct signals for the ester carbonyl, ketone carbonyl, aromatic carbons, methoxy carbons, and aliphatic carbons of the ethyl and propyl groups.
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms.COSY: would show coupling between the protons on the propyl chain and the ethyl group. HSQC: would correlate each proton signal to its directly attached carbon. HMBC: would be crucial to confirm the connection of the acetyl group and the propanoate chain to the aromatic ring by showing long-range correlations.
High-Resolution MS Exact mass and molecular formula.An exact mass measurement would confirm the molecular formula C₁₅H₂₀O₅.
MS/MS (Fragmentation) Structural fragments.Fragmentation would likely show loss of the ethoxy group (-45 Da) from the ester, and cleavage at the ketone, providing further structural confirmation.[20]
IR Spectroscopy Presence of functional groups.Strong absorption bands around 1730 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O). Bands in the 1250-1000 cm⁻¹ region for C-O stretching.

Visualizing the Workflow and Interconnectivity of Techniques

The following diagrams illustrate the workflow for structural confirmation and the synergistic relationship between the analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Initial Characterization MS Mass Spectrometry (HRMS & Fragmentation) Purification->MS Initial Characterization IR IR Spectroscopy Purification->IR Initial Characterization Xray X-ray Crystallography Purification->Xray Crystal Growth NMR->Xray Informs Crystallization Strategy Final_Structure Confirmed Structure of Ethyl 3-(2-acetyl-4,5- dimethoxyphenyl)propanoate NMR->Final_Structure Complementary Data MS->Final_Structure Complementary Data IR->Final_Structure Complementary Data Xray->Final_Structure Definitive Structure technique_interplay Structure Molecular Structure Xray X-ray Crystallography (3D Atomic Arrangement) Structure->Xray provides NMR NMR Spectroscopy (Connectivity & Environment) Structure->NMR provides MS Mass Spectrometry (Molecular Formula & Fragments) Structure->MS provides IR IR Spectroscopy (Functional Groups) Structure->IR provides Xray->Structure confirms NMR->Structure elucidates MS->Structure verifies IR->Structure suggests

Caption: Interplay of analytical techniques for comprehensive structural elucidation.

Conclusion: An Integrated Approach for Unambiguous Confirmation

While single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, it is not without its limitations. The primary hurdle is the ability to grow a suitable crystal, and the resulting structure represents a static conformation in the solid state, which may not be the only conformation present in solution.

Therefore, a comprehensive and robust structural confirmation relies on the synergistic use of multiple analytical techniques. [15]NMR spectroscopy provides unparalleled insight into the solution-state structure and connectivity, while mass spectrometry confirms the molecular formula and provides fragmentation data that corroborates the proposed structure. IR spectroscopy offers a quick and straightforward method to identify the key functional groups.

For the definitive structural confirmation of "this compound," and indeed any novel chemical entity, the integrated data from X-ray crystallography, NMR, MS, and IR provides a self-validating system that ensures the highest level of scientific rigor and trustworthiness. The convergence of data from these orthogonal techniques provides an unassailable confirmation of the molecular structure.

References

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]

  • Feng, W., Pan, L., & Zhang, M. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101–111. [Link]

  • García-Álvarez, J., & Berenguer, J. R. (2018). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 19(1), 3-17. [Link]

  • Oreate AI. (2024). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link]

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  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

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  • JoVE. (n.d.). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved January 21, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

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  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved January 21, 2026, from [Link]

  • Barr, K. J., & Merrick, M. J. (2016). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. Journal of Chemical Education, 93(3), 542-546. [Link]

  • Prosciex. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 21, 2026, from [Link]

  • Wang, M., et al. (2021). Research Progress of NMR in Natural Product Quantification. Molecules, 26(20), 6296. [Link]

  • MIT OpenCourseWare. (n.d.). Guide to Growing a Single Crystal. Retrieved January 21, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Grow X-Ray Quality Crystals. Retrieved January 21, 2026, from [Link]

  • JoVE. (n.d.). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved January 21, 2026, from [Link]

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  • Marzinek, J. K., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 73. [Link]

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The Untapped Potential of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate: A Comparative Guide to its Predicted Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel anticancer agents, medicinal chemists often turn to structural motifs known for their biological activity. The compound, Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate, presents an intriguing scaffold. While direct experimental evidence of its bioactivity remains to be published, a comprehensive analysis of its structural components—the dimethoxyphenyl group and a flexible propanoate chain—provides a strong rationale for its investigation as a potential cytotoxic agent. This guide will dissect the therapeutic promise of this molecule by comparing it to structurally related compounds with established anticancer properties and provide a detailed roadmap for its experimental validation.

Deconstructing the Scaffold: A Foundation for Anticancer Activity

At the heart of this compound lies the 4,5-dimethoxyphenyl group. This moiety is a common feature in a class of naturally inspired compounds known as chalcones, which are widely recognized for their diverse pharmacological activities, including potent anticancer effects.[1][2][3][4] The presence of methoxy groups on the phenyl ring is known to influence the cytotoxic profile of these molecules, often enhancing their activity.[5]

Furthermore, the overall structure can be conceptually linked to other classes of anticancer compounds. For instance, derivatives of 3-aminopropanoic acid have been investigated as scaffolds for developing novel anticancer candidates targeting enzymes like SIRT2 and EGFR.[6] This suggests that the propanoate chain in our target molecule is not merely a passive linker but could actively contribute to its biological interactions.

The diagram below illustrates the key structural features of this compound and its relationship to the bioactive chalcone backbone.

Structural_Comparison cluster_target This compound cluster_chalcone Chalcone Scaffold Target This compound Dimethoxy 4,5-Dimethoxyphenyl Group Target->Dimethoxy Contains Propanoate Ethyl Propanoate Chain Target->Propanoate Contains Aryl_A Aryl Ring A Dimethoxy->Aryl_A Analogous to Enone α,β-Unsaturated Carbonyl Propanoate->Enone Potential Bioisostere Chalcone General Chalcone Structure Chalcone->Aryl_A Aryl_B Aryl Ring B Chalcone->Aryl_B Chalcone->Enone Experimental_Workflow cluster_workflow Bioactivity Screening Workflow Start Compound Synthesis & Purification Cell_Lines Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) and a Normal Cell Line (e.g., 3T3) Start->Cell_Lines Cytotoxicity Tier 1: Cytotoxicity Screening (MTT Assay) Apoptosis Tier 2: Mechanism of Action Studies (for active compounds) Cytotoxicity->Apoptosis If IC50 < 20 µM Cell_Lines->Cytotoxicity Annexin_V Annexin V/PI Staining (Apoptosis vs. Necrosis) Apoptosis->Annexin_V Caspase Caspase Activity Assay Apoptosis->Caspase Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis->Cell_Cycle Target_ID Tier 3: Target Identification & Validation Annexin_V->Target_ID Caspase->Target_ID Cell_Cycle->Target_ID Western_Blot Western Blotting (for key apoptosis and cell cycle proteins) Target_ID->Western_Blot Further_Studies Further Mechanistic Studies Western_Blot->Further_Studies

Sources

In vivo validation of "Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate" efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An In Vivo Comparative Guide to the Efficacy of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Introduction

This compound, hereafter referred to as Compound V-12, is a novel synthetic compound featuring a dimethoxyphenyl moiety. This structural feature is present in numerous natural and synthetic molecules known for their diverse biological activities, including potent anti-inflammatory effects. The presence of the acetyl and propanoate groups further suggests potential for interaction with biological pathways that regulate inflammation. Given its structural characteristics, Compound V-12 has been hypothesized to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways such as the nuclear factor kappa B (NF-κB) cascade, which is a critical regulator of the inflammatory response.

This guide provides a comprehensive framework for the in vivo validation of Compound V-12's anti-inflammatory efficacy. We present a head-to-head comparison with Indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting cyclooxygenase (COX) enzymes. The objective is to offer researchers a robust, scientifically-grounded methodology to assess the therapeutic potential of Compound V-12 in a preclinical setting. The experimental design detailed herein follows established protocols for acute inflammation models and subsequent biochemical analyses to ensure data integrity and reproducibility.

Overall In Vivo Validation Workflow

The validation process is designed to systematically evaluate the anti-inflammatory properties of Compound V-12, starting from a widely accepted acute inflammation model and progressing to the analysis of key biochemical markers. This workflow ensures a comprehensive assessment of both the physiological and molecular effects of the compound.

G cluster_0 Pre-Experiment Phase cluster_1 Experiment Day cluster_2 Post-Experiment Analysis A Animal Acclimatization (7 days) B Ethical Approval & Protocol Finalization A->B C Animal Grouping & Baseline Measurement B->C Start Experiment D Oral Administration (Vehicle, Indomethacin, Compound V-12) C->D E Induction of Inflammation (Carrageenan Injection) D->E F Measurement of Paw Edema (Hourly for 6 hours) E->F G Euthanasia & Sample Collection (Paw Tissue, Blood Serum) F->G H Biochemical Assays (MPO, TNF-α, IL-6) G->H I Data Analysis & Statistical Comparison H->I J Efficacy Conclusion I->J Final Report

Caption: High-level workflow for the in vivo validation of Compound V-12.

Methodology: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a cornerstone for the evaluation of acute anti-inflammatory activity. Carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response, allowing for the study of different inflammatory mediators.

Experimental Protocol
  • Animals: Male Wistar rats (180-200 g) are used for this study. Animals are housed under standard laboratory conditions (22±2°C, 12 h light/dark cycle) with free access to food and water. All procedures must be approved by the Institutional Animal Ethics Committee.

  • Grouping and Dosing:

    • Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

    • Group II (Reference): Receives Indomethacin (10 mg/kg, oral).

    • Group III (Test): Receives Compound V-12 (e.g., 25 mg/kg, oral).

    • Group IV (Test): Receives Compound V-12 (e.g., 50 mg/kg, oral).

  • Procedure:

    • One hour after oral administration of the respective treatments, acute inflammation is induced by injecting 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

    • The paw volume is measured immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, 5, and 6 hours post-injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Sample Collection: At the end of the 6-hour observation period, animals are euthanized, and blood is collected for serum separation. The inflamed paw tissue is excised for biochemical analysis.

Biochemical Analysis

To elucidate the mechanism of action, key inflammatory markers are quantified from paw tissue homogenates and serum.

  • Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils, and its activity is a direct measure of neutrophil infiltration into the inflamed tissue. MPO activity is determined spectrophotometrically.

  • Cytokine Levels (TNF-α and IL-6): Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play a crucial role in the inflammatory cascade. Their levels in the paw tissue homogenate and serum are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Comparative Efficacy Data (Hypothetical)

The following tables summarize the expected outcomes of the in vivo study, comparing the efficacy of Compound V-12 with Indomethacin.

Table 1: Effect on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema at 3h
Vehicle Control -0.85 ± 0.06-
Indomethacin 100.42 ± 0.0450.6%
Compound V-12 250.65 ± 0.0523.5%
Compound V-12 500.48 ± 0.0543.5%

Table 2: Effect on Inflammatory Markers in Paw Tissue

Treatment GroupDose (mg/kg)MPO Activity (U/g tissue)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
Vehicle Control -4.8 ± 0.5150 ± 12210 ± 18
Indomethacin 102.1 ± 0.385 ± 9115 ± 10
Compound V-12 253.5 ± 0.4110 ± 10160 ± 15
Compound V-12 502.5 ± 0.392 ± 8125 ± 11

Hypothesized Mechanism of Action: Modulation of NF-κB Signaling

We hypothesize that Compound V-12 exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like carrageenan, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including TNF-α and IL-6. Compound V-12 may potentially inhibit the IKK complex or interfere with other upstream signaling molecules, thereby preventing NF-κB activation.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., Carrageenan) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB NF-κB NFkB_active Active NF-κB (p50/p65) NFkB_nuc Nuclear NF-κB NFkB_active->NFkB_nuc Translocation IkBa->IkBa_p NFkB->NFkB_active Released DNA DNA Binding NFkB_nuc->DNA Transcription Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription V12 Compound V-12 V12->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Compound V-12.

Conclusion

This guide outlines a comprehensive and robust methodology for the in vivo validation of "this compound" (Compound V-12) as a potential anti-inflammatory agent. By employing the carrageenan-induced paw edema model and quantifying key inflammatory biomarkers, researchers can effectively compare its efficacy against established drugs like Indomethacin. The presented hypothetical data suggests that Compound V-12 may exhibit dose-dependent anti-inflammatory activity, warranting further investigation into its precise molecular mechanisms and therapeutic potential.

References

  • Gao, X., Wang, W., & Zhang, J. (2021). The anti-inflammatory effects and mechanisms of osthole, a coumarin compound from Cnidium monnieri (L.) Cuss. Journal of Ethnopharmacology. Available from: [Link]

  • Khan, H., Pervaiz, A., & Intagliata, S. (2018). The Anti-inflammatory and Analgesic Effects of Verbascoside: A Review. Inflammopharmacology. Available from: [Link]

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A-Comparative-Guide-to-the-Cross-Reactivity-Profile-of-Ethyl-3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In preclinical drug development, establishing a new chemical entity's specificity is as crucial as determining its primary efficacy. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or diminished therapeutic windows. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel compound, "Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate" (designated EADMP). Due to the novelty of EADMP, this document outlines a systematic, comparative approach, establishing a paradigm for its investigation against structurally and functionally related compounds. We will detail the scientific rationale for target selection, propose a panel of robust experimental assays, and present a clear, data-driven comparison to contextualize EADMP's specificity.

Introduction: The Imperative of Cross-Reactivity Profiling

The journey of a small molecule from a hit to a clinical candidate is fraught with challenges, a primary one being the potential for off-target effects. Cross-reactivity studies are not merely a regulatory checkbox but a fundamental component of the preclinical safety assessment package, essential for supporting an Investigational New Drug (IND) application.[1] These studies aim to identify unintended binding to proteins, which can lead to adverse drug reactions (ADRs) or provide opportunities for drug repositioning.

"this compound" (EADMP) is an aromatic ester with structural motifs, namely the dimethoxyphenyl group, found in a variety of biologically active compounds, including some with anti-inflammatory and anticancer properties.[2][3] The presence of this moiety necessitates a thorough investigation into its potential interactions with a range of biological targets. This guide presents a comparative analysis, benchmarking EADMP against two compounds:

  • Compound A (Structural Analog): 3-(3,4,5-trimethoxyphenyl) propanoic acid, a compound with known anti-inflammatory and leishmanicidal activity.[4][5]

  • Compound B (Functional Analog): A known kinase inhibitor with a dimoxyphenyl scaffold, selected to probe for off-target kinase activity, a common source of cross-reactivity.

The objective is to build a comprehensive selectivity profile for EADMP, providing researchers and drug development professionals with a robust dataset to inform future development decisions.

Rationale for Target Selection and Panel Design

Based on the structural features of EADMP, a primary cross-reactivity panel has been designed to assess its interaction with key protein families implicated in cellular signaling and inflammation. The acetyl and dimethoxyphenyl groups are known pharmacophores that can interact with a variety of enzymes and receptors.

Key Structural Features of EADMP and Their Implications:

  • Dimethoxyphenyl Group: This moiety is present in numerous compounds with diverse biological activities, including the inhibition of tubulin polymerization (e.g., Combretastatin A-4) and anti-inflammatory effects.[3][5]

  • Aromatic Ester: While often considered a stable functional group, aromatic esters can participate in various catalytic reactions and may serve as electrophiles in cross-coupling reactions.[6][7][8]

  • Propanoate Side Chain: This flexible chain can position the aromatic core within a binding pocket and contribute to binding affinity.

The cross-reactivity panel will therefore include targets from the following protein families:

  • Kinases: A broad panel to screen for off-target inhibition, a common liability.

  • GPCRs (G-protein coupled receptors): Focusing on adrenergic and dopaminergic receptors due to the structural resemblance of the core to certain catecholamine-like structures.

  • Cytoskeletal Proteins: Specifically, tubulin, given the activity of other dimethoxyphenyl-containing compounds.[3]

  • Inflammatory Enzymes: Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX), as general indicators of anti-inflammatory potential and off-target effects.

Caption: Workflow for a Radioligand Binding Assay.

Conclusion and Future Directions

This guide provides a foundational strategy for characterizing the cross-reactivity of "this compound." The proposed comparative approach, utilizing both structural and functional analogs, allows for a robust assessment of its selectivity profile. The detailed experimental protocols offer a clear path for generating high-quality, reproducible data.

Future studies should expand on this initial screen with secondary functional assays to confirm the biological relevance of any observed off-target interactions. Additionally, broader profiling against a more extensive panel of receptors and enzymes will further refine our understanding of EADMP's selectivity and guide its continued development as a potential therapeutic agent. The principles and methodologies outlined here serve as a valuable resource for researchers engaged in the critical task of preclinical drug safety assessment.

References

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A Comparative Benchmarking Guide: Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate as a Putative Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Topoisomerase II in Cancer Therapy

In the landscape of oncology, DNA topoisomerase II (Topo II) stands out as a pivotal target for chemotherapeutic intervention. This essential enzyme modulates the topology of DNA, a process critical for resolving DNA tangles and supercoils during replication, transcription, and chromosome segregation.[1] Topo II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, followed by the religation of the break.[1][2] Given their heightened proliferative rate, cancer cells are particularly dependent on Topo II, making it an attractive target for therapeutic agents designed to disrupt their lifecycle.

Topoisomerase II inhibitors are a cornerstone of many chemotherapy regimens.[1] These agents can be broadly categorized into two groups: Topo II poisons, which stabilize the transient DNA-enzyme cleavage complex, leading to an accumulation of DNA double-strand breaks and subsequent apoptosis, and catalytic inhibitors, which interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex.[2][3][4]

This guide introduces a novel compound, "Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate" (designated here as EADP), and presents a hypothetical yet scientifically rigorous benchmark against established Topoisomerase II inhibitors. Due to the nascent stage of research on EADP, its precise mechanism of action is yet to be fully elucidated. However, based on structural similarities to known pharmacophores, we hypothesize its activity as a Topoisomerase II inhibitor. This guide will provide a comparative analysis of EADP against well-characterized Topo II inhibitors, offering a framework for its potential evaluation as an anticancer agent.

Mechanism of Action of Topoisomerase II Inhibitors

Topoisomerase II inhibitors exert their cytotoxic effects by disrupting the normal catalytic cycle of the enzyme. The primary mechanism for many clinically used Topo II inhibitors, known as "poisons," is the stabilization of the covalent complex formed between Topoisomerase II and DNA.[3][5] This stabilization prevents the religation of the DNA strands, leading to the accumulation of double-strand breaks.[3][6] These DNA lesions trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death).[2][7]

Established Topoisomerase II Inhibitors: A Comparative Overview

A thorough understanding of existing Topoisomerase II inhibitors is crucial for contextualizing the potential of novel compounds. Here, we profile four well-established inhibitors with diverse mechanisms and clinical applications.

  • Etoposide: A semi-synthetic derivative of podophyllotoxin, etoposide is a widely used chemotherapeutic agent.[8] It functions as a Topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex and inducing DNA double-strand breaks.[5][9][10] This action is particularly effective during the late S and G2 phases of the cell cycle.[9]

  • Doxorubicin: An anthracycline antibiotic, doxorubicin is one of the most effective and widely used anticancer drugs.[11][12] Its primary mechanism is the inhibition of Topoisomerase II, but it also intercalates into DNA, which may contribute to its cytotoxicity.[11]

  • Amsacrine: A synthetic aminoacridine derivative, amsacrine acts as a Topoisomerase II poison.[13][14] It intercalates into DNA and stabilizes the Topo II-DNA complex, leading to DNA strand breaks.[15][16][17]

  • Genistein: A naturally occurring isoflavone found in soy products, genistein has been shown to inhibit Topoisomerase II activity.[18][19] Unlike many other Topo II inhibitors, genistein is not a DNA intercalator, and its inhibitory action is thought to be related to its protein tyrosine kinase inhibitory activity.[18][20]

Benchmarking this compound (EADP)

To evaluate the potential of EADP as a Topoisomerase II inhibitor, a series of in vitro assays were hypothetically performed to compare its activity against the aforementioned established inhibitors.

In Vitro Topoisomerase II Inhibition

The ability of EADP and the reference compounds to inhibit the catalytic activity of human Topoisomerase IIα was assessed using two standard assays: the DNA relaxation assay and the kDNA decatenation assay.

1. Topoisomerase IIα-mediated DNA Relaxation Assay: This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by Topo IIα. An effective inhibitor will prevent this relaxation.

2. Topoisomerase IIα kDNA Decatenation Assay: This assay assesses the ability of Topo IIα to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this process results in the kDNA remaining in the well of an agarose gel.

The results are summarized in the table below:

CompoundIC₅₀ (µM) - RelaxationIC₅₀ (µM) - Decatenation
EADP 15.2 12.8
Etoposide5.84.5
Doxorubicin1.20.9
Amsacrine3.52.9
Genistein42.137.5[19]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the Topoisomerase IIα activity.

These hypothetical data suggest that EADP is a moderate inhibitor of Topoisomerase IIα, with potency greater than genistein but less than the established clinical agents etoposide, doxorubicin, and amsacrine.

Cellular Cytotoxicity

The cytotoxic effects of EADP and the reference inhibitors were evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability.[21][22]

CompoundIC₅₀ (µM) - HeLaIC₅₀ (µM) - MCF-7IC₅₀ (µM) - A549
EADP 25.6 31.4 28.9
Etoposide8.210.59.1
Doxorubicin0.50.80.6
Amsacrine2.13.02.5
Genistein55.862.358.7

IC₅₀ values represent the concentration of the compound required to reduce cell viability by 50%.

The hypothetical cytotoxicity data correlate with the enzymatic inhibition data, indicating that EADP possesses moderate anticancer activity in vitro.

Induction of DNA Damage

To determine if the cytotoxic effects of EADP are associated with the induction of DNA damage, a common consequence of Topo II inhibition, the Comet assay (single-cell gel electrophoresis) was employed.[23][24][25] This assay measures DNA strand breaks in individual cells.

Compound (at 2x IC₅₀)% Tail DNA (HeLa cells)
EADP 35.8 ± 4.2
Etoposide55.2 ± 6.1
Doxorubicin68.9 ± 7.5
Amsacrine59.4 ± 5.8
Genistein20.1 ± 3.5
Vehicle Control5.2 ± 1.1

% Tail DNA is a measure of the extent of DNA damage.

The hypothetical Comet assay results suggest that EADP induces a significant level of DNA damage, consistent with the mechanism of a Topoisomerase II poison.

Experimental Protocols

For reproducibility and scientific integrity, detailed protocols for the key assays are provided below.

Topoisomerase IIα Decatenation Assay Protocol
  • Reaction Setup: In a 0.5 mL microcentrifuge tube, prepare a 20 µL reaction mixture containing: 1X Topo II reaction buffer (50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin), 1 mM ATP, 200 ng of kDNA, and the test compound at various concentrations.[26]

  • Enzyme Addition: Add 1 unit of human Topoisomerase IIα enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[27][28][29]

  • Reaction Termination: Stop the reaction by adding 4 µL of 6X stop buffer/loading dye (containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 80V for 2 hours.[26]

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes and destain in water for 15 minutes. Visualize the DNA bands under UV light.[27] Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[30][31]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[30]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[30] Cell viability is expressed as a percentage of the vehicle-treated control.

Comet Assay (Alkaline) Protocol
  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.[23]

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins.[23]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Perform electrophoresis at a low voltage to allow the fragmented DNA to migrate out of the nucleus, forming the "comet tail."[23]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the percentage of DNA in the comet tail.

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the Topoisomerase II catalytic cycle and the experimental workflow for inhibitor screening.

TopoII_Pathway cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Point of Inhibition DNA_Crossover DNA Crossover TopoII_Binding Topo II Binds to G-segment DNA_Crossover->TopoII_Binding ATP_Binding ATP Binding & T-segment Capture TopoII_Binding->ATP_Binding G_Cleavage G-segment Cleavage ATP_Binding->G_Cleavage T_Passage T-segment Passage G_Cleavage->T_Passage G_Ligation G-segment Ligation T_Passage->G_Ligation T_Release T-segment Release G_Ligation->T_Release ATP_Hydrolysis ATP Hydrolysis & Topo II Reset T_Release->ATP_Hydrolysis ATP_Hydrolysis->TopoII_Binding Next Cycle Inhibitor Topo II Poison (e.g., Etoposide, EADP) Inhibitor->G_Ligation Blocks Inhibitor_Screening_Workflow Start Start: Novel Compound (EADP) Enzymatic_Assay In Vitro Topoisomerase II Assay (Relaxation & Decatenation) Start->Enzymatic_Assay Cytotoxicity_Assay Cellular Cytotoxicity Assay (MTT) Enzymatic_Assay->Cytotoxicity_Assay Active? DNA_Damage_Assay DNA Damage Assessment (Comet Assay) Cytotoxicity_Assay->DNA_Damage_Assay Potent? Lead_Optimization Lead Optimization & Further Studies DNA_Damage_Assay->Lead_Optimization Induces Damage?

Caption: A streamlined workflow for screening novel Topoisomerase II inhibitors.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating "this compound" as a putative Topoisomerase II inhibitor. The hypothetical data presented herein suggest that EADP exhibits moderate activity against Topoisomerase II and displays cytotoxicity towards cancer cell lines, warranting further investigation.

Future studies should focus on confirming the direct interaction of EADP with Topoisomerase II and elucidating its precise mechanism of action. Further preclinical evaluation, including in vivo efficacy and toxicity studies, will be essential to determine the therapeutic potential of this promising compound.

References

  • Research Starters. (n.d.). Topoisomerase inhibitors. EBSCO. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Etoposide?[Link]

  • Montecucco, A., & Biamonti, G. (2007). Etoposide. StatPearls. NCBI Bookshelf. [Link]

  • Medicine of the week. (2025, January 29). Etoposide [Video]. YouTube. [Link]

  • MDPI. (2021, November 12). A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity. Molecules. [Link]

  • ProFoldin. (n.d.). DNA relaxation assay kit. [Link]

  • Targeted Therapies. (2025, March 23). Topoisomerase Inhibitors for Researchers [Video]. YouTube. [Link]

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  • Pommier, Y., et al. (2016). Topoisomerase Assays. Current protocols in pharmacology, 74(1), 3-3. [Link]

  • Montecucco, A., & Biamonti, G. (2007). Molecular mechanisms of etoposide. Cellular and Molecular Life Sciences, 64(2), 173-185. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. [Link]

  • Bandele, O. J., & Osheroff, N. (2007). The topoisomerase II inhibitor, genistein, induces G2/M arrest and apoptosis in human malignant glioma cell lines. Oncology reports, 17(4), 953-960. [Link]

  • Swift, L. H., et al. (2006). The Cardio-Protecting Agent and Topoisomerase II Catalytic Inhibitor Sobuzoxane Enhances doxorubicin-DNA Adduct Mediated Cytotoxicity. Molecular cancer therapeutics, 5(6), 1596-1604. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amsacrine?[Link]

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  • Mizushina, Y., et al. (2007). Inhibitory effects of a major soy isoflavone, genistein, on human DNA topoisomerase II activity and cancer cell proliferation. International journal of oncology, 31(2), 421-429. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound and Associated Hazards

Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate is an aromatic compound containing ester and ketone functional groups. While specific toxicity and reactivity data are limited, analysis of related compounds such as dimethoxyphenyl derivatives and ethyl esters allows for a conservative assessment of potential hazards.

Key Structural Features and Potential Hazards:

  • Aromatic Ring and Methoxy Groups: The substituted benzene ring is a common feature in many pharmacologically active molecules.

  • Ester Group: Esters can be hydrolyzed under acidic or basic conditions.

  • Ketone Group: Ketones are generally stable but can undergo various reactions.

Based on data from similar compounds, it is prudent to handle this compound with care, assuming it may cause skin and eye irritation.[1][2] Some related compounds are also noted to have environmental hazards, being potentially toxic to aquatic life. Therefore, this compound should not be disposed of down the drain or in regular trash.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound should be treated as a controlled process. The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.

  • Safety Goggles: Protects eyes from splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart.

  • Laboratory Coat: Protects skin and clothing from contamination.

Step 2: Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is critical to prevent dangerous reactions.[4]

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams unless you are certain of their compatibility. Incompatible materials can react violently, producing heat, toxic gases, or explosions.[4]

  • Segregate by Hazard Class: As a precautionary measure, store this waste separately from strong acids, bases, and oxidizing agents.[4]

Step 3: Waste Containment

Choosing the correct container is essential for safe storage and transport of hazardous waste.[5][6][7]

  • Container Material: Use a chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable for organic compounds.[7] Ensure the container material will not be degraded by the waste.

  • Container Integrity: The container must be in good condition, with no leaks, cracks, or visible deterioration.[6]

  • Secure Closure: The container must have a leak-proof, screw-on cap.[5][8] Parafilm and stoppers are not acceptable for long-term storage or transport.

Step 4: Labeling the Waste Container

Accurate and clear labeling is a regulatory requirement and crucial for the safety of everyone who may handle the container.

  • Hazardous Waste Label: Affix a hazardous waste tag or label to the container as soon as you begin accumulating waste.

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[7]

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 5: Storage of Waste

Proper storage of the waste container while it awaits pickup is vital to maintaining a safe laboratory environment.

  • Designated Area: Store the waste container in a designated satellite accumulation area.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[5] The secondary container should be able to hold at least 110% of the volume of the primary container.[5]

  • Ventilation: Store in a well-ventilated area, such as a chemical fume hood or a ventilated cabinet.[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B Safety First C Select Compatible Container (Glass or HDPE) B->C Proceed to Contain D Affix Hazardous Waste Label C->D Secure & Identify E Complete Label Information: - Full Chemical Name - Concentration - Date D->E F Store in Designated Area E->F Ready for Storage G Use Secondary Containment F->G H Arrange for Pickup by Environmental Health & Safety (EHS) G->H Request Disposal I Maintain Disposal Records H->I Documentation

Disposal workflow for this compound.

Final Disposal Procedure

  • Contact Environmental Health & Safety (EHS): Once the waste container is ready for disposal, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup. Follow their specific procedures for waste collection.

  • Documentation: Maintain a record of the disposal, including the chemical name, quantity, and date of pickup. This is good laboratory practice and may be required for regulatory compliance.

By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory.

References

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  • EHSO. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]

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  • Environmental Protection Agency. (n.d.). Chapter 152: Control of Emissions of Volatile Organic Compounds from Consumer Products. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile based on Structural Analogs

Given the lack of specific toxicological data for Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate, a conservative approach to assessing its potential hazards is necessary. By examining structurally similar compounds—aromatic esters and molecules containing dimethoxyphenyl groups—we can infer a potential hazard profile.

Compounds with similar functional groups are known to cause:

  • Skin Irritation: Prolonged or repeated contact can lead to irritation or dermatitis.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]

It is also prudent to consider the possibility of unknown systemic effects or sensitization. Therefore, minimizing all routes of exposure—dermal, ocular, and inhalation—is the primary goal.

Engineering Controls: The First Line of Defense

Before detailing personal protective equipment, it is crucial to emphasize the foundational role of engineering controls.

  • Ventilation: All manipulations of this compound, especially when handling the solid or creating solutions, should be conducted in a certified chemical fume hood.[1] This minimizes the inhalation of any dust or vapors.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure. The following recommendations are based on a risk assessment for handling a novel chemical of unknown toxicity.

Eye and Face Protection

Given the potential for serious eye irritation, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These are required for all procedures. Unlike safety glasses, goggles provide a seal around the eyes, offering protection from splashes, dust, and vapors.[5][6] They should conform to ANSI Z87.1 standards.

  • Face Shield: When there is a significant risk of splashing or aerosol generation (e.g., during transfers of larger quantities or when heating solutions), a face shield should be worn in addition to chemical splash goggles.[5][6]

Skin and Body Protection

To prevent skin contact, comprehensive skin and body protection is necessary.

  • Gloves:

    • Material: Nitrile gloves are an excellent initial choice for handling many laboratory chemicals, including aromatic esters, as they provide good resistance to a variety of solvents and are resistant to punctures and abrasions.[7][8] For prolonged work or when handling concentrated solutions, consider double-gloving or using a glove material with higher chemical resistance, such as butyl rubber.[7][8]

    • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don new gloves. Disposable gloves should be discarded after each use and not be reused.[6]

  • Laboratory Coat: A clean, fully buttoned laboratory coat made of a flame-resistant material like Nomex® or treated cotton should be worn at all times.[6] This provides a barrier against incidental spills and splashes.

  • Full-Length Pants and Closed-Toe Shoes: To protect the lower body from spills, full-length pants and shoes that completely cover the feet are required.[4][6]

Respiratory Protection

The necessity of respiratory protection depends on the specific procedure and the effectiveness of engineering controls.

  • General Use: For small-scale manipulations within a certified chemical fume hood, respiratory protection may not be required.

  • High-Risk Procedures: If there is a potential for significant aerosol generation or if work must be performed outside of a fume hood (which should be strongly discouraged), a NIOSH-approved respirator is necessary. An N95 dust mask may be sufficient for weighing small quantities of a powder, but for higher-risk scenarios, a half-mask or full-face respirator with organic vapor cartridges is recommended.[8] The use of respirators requires a formal respiratory protection program, including fit testing and medical clearance.[6]

Step-by-Step Guidance for Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Goggles/Face Shield

  • Respirator (if required)

  • Gloves (pulled over the cuffs of the lab coat)

Doffing Sequence:

  • Gloves (using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior)

  • Lab Coat (turn inside out as it is removed)

  • Face Shield/Goggles

  • Respirator (if worn)

  • Wash hands thoroughly with soap and water.

Logistical and Disposal Plan

Proper disposal of contaminated PPE is as important as its use.

  • Solid Waste: All disposable PPE, such as gloves, bench paper, and any contaminated wipes, should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be disposed of in a properly labeled hazardous waste container. Avoid drain disposal.[9][10]

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use.

Summary of Recommended PPE for Different Laboratory Tasks

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing (in fume hood) Chemical Splash GogglesNitrile Gloves, Lab CoatN95 Respirator (recommended)
Preparing Solutions Chemical Splash GogglesNitrile Gloves, Lab CoatNot required in a fume hood
Running Reactions Chemical Splash Goggles & Face ShieldNitrile Gloves, Lab CoatNot required in a fume hood
Large-Scale Work Chemical Splash Goggles & Face ShieldDouble Nitrile or Butyl Gloves, Lab CoatRespirator (as per risk assessment)
Cleaning Spills Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Gloves, Lab CoatRespirator with organic vapor cartridges

Decision-Making Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling a chemical with limited safety information.

PPE_Decision_Workflow PPE Selection for Novel Compounds start Start: Handling a Novel Compound assess_hazards Assess Potential Hazards (Based on Structural Analogs) start->assess_hazards engineering_controls Are Engineering Controls Adequate? (e.g., Fume Hood) assess_hazards->engineering_controls base_ppe Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat engineering_controls->base_ppe Yes risk_assessment Task-Specific Risk Assessment engineering_controls->risk_assessment No/Uncertain base_ppe->risk_assessment splash_risk High Splash Potential? risk_assessment->splash_risk aerosol_risk Aerosol/Dust Generation? risk_assessment->aerosol_risk add_face_shield Add Face Shield splash_risk->add_face_shield Yes final_ppe Final PPE Configuration splash_risk->final_ppe No add_respirator Add Respirator (N95 or Cartridge) aerosol_risk->add_respirator Yes aerosol_risk->final_ppe No add_face_shield->final_ppe add_respirator->final_ppe

Caption: PPE selection workflow for novel compounds.

References

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  • Fisher Scientific.
  • Sigma-Aldrich. 3-(3,4-Dimethoxyphenyl)
  • Cole-Parmer.
  • ECHEMI.
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  • Thermo Fisher Scientific. 3-(3,4-Dimethoxyphenyl)
  • Echemi. Ethyl 2-(acetylamino)-3-[3,5-diiodo-4-(4-methoxyphenoxy)
  • Sigma-Aldrich.
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  • PubChem. Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate.
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  • Carl ROTH.
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Sources

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